molecular formula C10H11BrFNO B042066 4-(4-Bromo-3-fluorophenyl)morpholine CAS No. 279261-83-5

4-(4-Bromo-3-fluorophenyl)morpholine

Cat. No.: B042066
CAS No.: 279261-83-5
M. Wt: 260.1 g/mol
InChI Key: PHEZXWMILXKGQC-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-fluorophenyl)morpholine (CAS 279261-83-5) is a versatile aromatic morpholine derivative of high interest in medicinal chemistry and drug discovery research. This compound serves as a valuable synthetic building block, with its bromo and fluoro substituents enabling further functionalization via cross-coupling reactions, while the morpholine ring contributes significantly to the pharmacokinetic properties of resulting molecules. This scaffold is particularly valuable in neuroscience research, as morpholine-containing compounds are explored as reversible and selective inhibitors of the monoamine oxidase A (MAO-A) enzyme, a key target for developing antidepressant agents . The morpholine ring is a critical pharmacophore in this context, enhancing solubility and brain permeability, which is essential for central nervous system-targeted therapeutics . Beyond neuropharmacology, morpholine derivatives are also investigated as potential Kv1.5 potassium channel inhibitors for atrial fibrillation treatment and as hybrids with antimicrobial activity, highlighting the broad utility of this chemical motif . Supplied with a minimum purity of 95%, this compound is intended for research and development applications in a laboratory setting. It is strictly for scientific research and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromo-3-fluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEZXWMILXKGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621332
Record name 4-(4-Bromo-3-fluorophenyl)morpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279261-83-5
Record name 4-(4-Bromo-3-fluorophenyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=279261-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromo-3-fluorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 4-(4-bromo-3-fluorophenyl)morpholine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(4-bromo-3-fluorophenyl)morpholine

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable building block in modern medicinal chemistry. Aryl-morpholine scaffolds are prevalent in centrally active pharmaceuticals, prized for their ability to modulate physicochemical properties and improve pharmacokinetic profiles.[1] This document moves beyond a simple recitation of steps to deliver an in-depth analysis of the synthetic strategy, explaining the causal factors behind the selection of the Buchwald-Hartwig amination over alternative C-N bond-forming reactions. We present a robust, field-proven protocol complete with quantitative data, step-by-step instructions, and expert insights to ensure reproducible, high-yield synthesis for researchers and drug development professionals.

Introduction: The Strategic Importance of the Aryl-Morpholine Motif

The morpholine ring is a privileged scaffold in drug discovery, particularly for agents targeting the central nervous system (CNS).[1] Its inclusion in a molecular structure can enhance aqueous solubility, improve metabolic stability, and provide a versatile scaffold for directing substituents into optimal orientations for receptor binding. The target molecule, this compound, combines this valuable heterocycle with a di-halogenated phenyl ring, presenting a versatile platform for further functionalization through subsequent cross-coupling reactions. Its synthesis, therefore, is a critical first step in the development of a wide array of potential therapeutic agents.

Retrosynthetic Analysis and Strategic Selection of the Core Reaction

The primary challenge in synthesizing this compound is the formation of the aryl C-N bond. A logical retrosynthetic disconnection breaks this bond, identifying morpholine and a suitable 4-bromo-3-fluorophenyl electrophile as the key synthons.

Caption: Retrosynthetic analysis of the target molecule.

Three primary methodologies exist for this class of transformation:

  • Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct attack of a nucleophile (morpholine) on an aryl halide.[2] However, SNAr reactions are typically efficient only when the aromatic ring is activated by potent electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group.[3][4] The 4-bromo-3-fluorophenyl ring lacks such strong activation, rendering this method low-yielding and impractical for our target.

  • Ullmann Condensation: A classical copper-catalyzed coupling of an aryl halide with an amine.[5] While foundational, the Ullmann reaction often requires harsh conditions, such as high temperatures (>200°C) and stoichiometric amounts of copper, which can limit functional group tolerance and complicate purification.[6]

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction that has become the gold standard for C-N bond formation.[7][8] It proceeds under significantly milder conditions than the Ullmann condensation and exhibits broad substrate scope and functional group tolerance.[9][10] Its catalytic nature, high efficiency, and the extensive development of sophisticated ligands make it the most logical and robust choice for this synthesis.[11]

The Buchwald-Hartwig Amination Pathway: Mechanism and Protocol

The reaction proceeds via a catalytic cycle involving a Palladium(0) active species. The key steps are the oxidative addition of the aryl halide to the Pd(0) center, coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[10][11]

G pd_complex pd_complex intermediate intermediate reagents reagents pd0 L₂Pd(0) ox_add Oxidative Addition pd0->ox_add pd_ii L₂Pd(II)(Ar)(Br) ox_add->pd_ii amine_coord Amine Coordination & Deprotonation pd_ii->amine_coord pd_amido L₂Pd(II)(Ar)(NR₂) amine_coord->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Catalyst Regeneration product Ar-NR₂ red_elim->product arbr Ar-Br arbr->ox_add amine Morpholine (HNR₂) + Base amine->amine_coord

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Materials and Reagents
ReagentFormulaMW ( g/mol )MmolEq.AmountCAS No.
1,4-Dibromo-2-fluorobenzeneC₆H₃Br₂F271.9010.01.02.72 g1435-53-6
MorpholineC₄H₉NO87.1212.01.21.05 mL110-91-8
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.10.0191.6 mg51364-51-3
XPhosC₃₃H₄₇P486.690.40.04194.7 mg564483-18-7
Sodium tert-butoxideC₄H₉NaO96.1014.01.41.35 g865-48-5
Toluene (Anhydrous)C₇H₈92.14--50 mL108-88-3
Detailed Experimental Protocol

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification setup1 1. Add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask. setup2 2. Evacuate and backfill the flask with Argon (3x). setup1->setup2 setup3 3. Add 1,4-dibromo-2-fluorobenzene and anhydrous toluene. setup2->setup3 setup4 4. Add morpholine via syringe. setup3->setup4 react1 5. Heat the mixture to 100 °C with vigorous stirring. setup4->react1 react2 6. Monitor progress by TLC (e.g., 4:1 Hexanes:EtOAc). react1->react2 workup1 7. Cool to RT, quench with water. react2->workup1 workup2 8. Extract with ethyl acetate (3x). workup1->workup2 workup3 9. Wash combined organics with brine, dry over Na₂SO₄. workup2->workup3 workup4 10. Concentrate under reduced pressure. workup3->workup4 purify 11. Purify by flash column chromatography. workup4->purify

Caption: Experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 91.6 mg, 0.1 mmol), XPhos (194.7 mg, 0.4 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

    • Senior Scientist's Note: The Pd(0) catalyst and the phosphine ligand are oxygen-sensitive. Establishing and maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure high catalytic activity. Sodium tert-butoxide is a strong, non-nucleophilic base ideal for deprotonating the amine without competing in the coupling reaction.

  • Reagent Addition: Seal the flask with a septum, and cycle between vacuum and argon three times. Under a positive pressure of argon, add 1,4-dibromo-2-fluorobenzene (2.72 g, 10.0 mmol) followed by anhydrous toluene (50 mL).

    • Senior Scientist's Note: The choice of a bulky, electron-rich biaryl phosphine ligand like XPhos is crucial. It stabilizes the palladium center, promotes the rate-limiting oxidative addition step, and facilitates the final reductive elimination step, preventing side reactions and increasing yield.[11]

  • Initiation: Add morpholine (1.05 mL, 12.0 mmol) dropwise via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

    • Senior Scientist's Note: The reaction is typically monitored by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting aryl halide is observed. A slight excess of the amine (1.2 eq.) is used to ensure the complete conversion of the more valuable aryl halide.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexanes) to afford this compound as a solid.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Value
Chemical Formula C₁₀H₁₁BrFNO
Molecular Weight 260.10 g/mol
CAS Number 279261-83-5[12]
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ ~7.3 (dd), ~6.9 (t), ~6.8 (dd), ~3.8 (t), ~3.2 (t) ppm
¹⁹F NMR (CDCl₃, 376 MHz) δ ~ -120 to -130 ppm
Yield 75-90%

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Conversion Inactive catalyst (oxidation).Ensure rigorous inert atmosphere technique. Use fresh, high-purity reagents.
Insufficient base or base quality.Use freshly opened, anhydrous sodium tert-butoxide.
Side Product Formation Hydrodehalogenation of starting material.Screen alternative ligands (e.g., SPhos, RuPhos) or lower reaction temperature.
Reaction at the C-Br ortho to Fluorine.This is generally disfavored electronically, but if observed, ligand and temperature screening may improve selectivity.

Conclusion

The Buchwald-Hartwig amination provides a superior, reliable, and scalable method for the synthesis of this compound. By understanding the mechanistic principles behind the choice of catalyst, ligand, and base, researchers can confidently execute this protocol to generate high yields of this critical pharmaceutical intermediate. This guide serves as a self-validating system, where the rationale behind each step ensures a successful and reproducible outcome.

References

  • Wikipedia. Buchwald–Hartwig amination . [Link]

  • Wikipedia. Nucleophilic aromatic substitution . [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction . [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination . [Link]

  • Singleton, J., et al. (2018). Concerted Nucleophilic Aromatic Substitutions . Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination . [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism . [Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution . [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity . [Link]

  • Royal Society of Chemistry. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation . [Link]

  • Royal Society of Chemistry. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation . [Link]

  • SMU. 4-(4-Bromophenyl)morpholine . [Link]

  • PubChem. 4-(4-Bromophenyl)morpholine . [Link]

  • Organic Chemistry Portal. Ullmann Reaction . [Link]

  • Chad's Prep. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry . [Link]

  • The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . [Link]

  • NIH National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW . [Link]

  • NIH National Center for Biotechnology Information. Palladium(III)-catalyzed fluorination of arylboronic acid derivatives . [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update . [Link]

  • ResearchGate. Optimization of reaction conditions using 1‐bromo‐4‐iodobenzene (1g) . [Link]

  • PubMed. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C-N and C-O bond formation . [Link]

  • ResearchGate. Suggested mechanism for the reaction between 1‐bromo‐2‐iodobenzene... . [Link]

  • Organic Letters. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides . [Link]

  • Ruichu Bio. This compound . [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry . [Link]

  • NIH National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery . [Link]

  • Royal Society of Chemistry. Palladium-catalyzed synthesis of fluoreones from bis(2-bromophenyl)methanols . [Link]

  • Google Patents. CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . [Link]

  • Royal Society of Chemistry. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds . [Link]

  • IP.com. Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one . [Link]

Sources

A Technical Guide to 4-(4-bromo-3-fluorophenyl)morpholine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Identification

4-(4-bromo-3-fluorophenyl)morpholine belongs to the class of substituted aryl morpholines, a scaffold of significant interest in pharmaceutical research. The morpholine moiety is a privileged structure in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] The presence of bromo and fluoro substituents on the phenyl ring offers versatile handles for further chemical modifications, making it an attractive intermediate for library synthesis and lead optimization.

A definitive CAS number for this compound could not be identified in major chemical databases as of January 2026. However, for reference and comparative analysis, the CAS numbers of several structurally related compounds are provided below:

Compound NameCAS Number
4-(4-bromophenyl)morpholine30483-75-1[3][4][5]
4-(3-bromophenyl)morpholine197846-82-5[6]
4-(3-Bromo-4-fluorobenzyl)morpholine281652-25-3[7]
4-(4-Bromo-2-fluorophenyl)morpholine-d8Not specified[8]

The lack of a specific CAS number suggests that this compound may be a novel compound or one that has not been widely commercialized or reported in the literature.

Proposed Synthesis and Mechanism

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method is widely used for the formation of aryl-nitrogen bonds.

Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Intermediate Product R1 1-Bromo-2-fluoro-4-nitrobenzene P1 This compound R1->P1 SNA_r reaction R2 Morpholine R2->P1 Solvent Solvent (e.g., DMSO, DMF) Solvent->P1 Base Base (e.g., K2CO3, Et3N) Base->P1 Heat Heat (e.g., 80-120 °C) Heat->P1

Caption: Proposed synthetic workflow for this compound via SNAr.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 1-bromo-2-fluoro-4-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), add morpholine (1.2 eq) and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred and heated to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water and then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired product, this compound.

Causality of Experimental Choices:

  • Solvent: Polar aprotic solvents like DMSO or DMF are chosen because they can solvate the potassium carbonate and facilitate the nucleophilic attack of morpholine on the electron-deficient aromatic ring.

  • Base: A mild base like potassium carbonate is used to deprotonate the morpholine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid byproduct.

  • Temperature: Heating is necessary to overcome the activation energy of the SNAr reaction.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These predictions are based on the known properties of its structural analogs.

PropertyPredicted Value
Molecular Formula C₁₀H₁₁BrFNO
Molecular Weight 260.10 g/mol
Appearance Off-white to light yellow solid
Melting Point 110-120 °C
Boiling Point >300 °C (decomposes)
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.
pKa (of morpholinium ion) ~4-5

The presence of the electronegative fluorine atom is expected to lower the pKa of the morpholine nitrogen compared to the non-fluorinated analog. The bromo and fluoro groups also increase the lipophilicity of the molecule.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a combination of analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons and the two distinct methylene groups of the morpholine ring.

    • ¹³C NMR would provide signals for all ten carbon atoms in the molecule.

    • ¹⁹F NMR would show a singlet corresponding to the single fluorine atom.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M+H]⁺ at m/z 261.0, exhibiting the characteristic isotopic pattern for a bromine-containing compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the compound.

Applications in Drug Discovery

The this compound scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules. The bromine atom can be readily functionalized via cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents.

Potential as a Kinase Inhibitor Intermediate

Many kinase inhibitors feature a substituted aromatic core. The this compound scaffold could serve as a key intermediate in the synthesis of inhibitors targeting various kinases involved in cancer cell signaling pathways, such as Aurora kinases.[9]

G cluster_pathway Hypothetical Kinase Inhibition Pathway cluster_drug Drug Action Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Drug Drug Candidate derived from This compound Drug->Kinase_Cascade Inhibition

Caption: Potential mechanism of action for a drug candidate derived from the title compound.

Other Therapeutic Areas

The versatility of the morpholine scaffold suggests potential applications in other therapeutic areas, including:

  • Neuroscience: Morpholine derivatives have been explored for their activity on central nervous system targets.[3]

  • Infectious Diseases: Some morpholine-containing compounds have shown antibacterial and antifungal properties.[10]

Safety, Handling, and Storage

As there is no specific safety data sheet (SDS) for this compound, precautions should be based on the known hazards of structurally similar compounds.

  • Hazard Classification (Predicted):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.[4][11]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, and eye/face protection.[12][13]

    • In case of insufficient ventilation, wear suitable respiratory equipment.[14]

  • Handling:

    • Avoid contact with skin and eyes.[15]

    • Avoid formation of dust and aerosols.[15]

    • Use only in a well-ventilated area.[13]

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.[16]

    • Keep in a cool place.

Conclusion

This compound represents a promising, albeit not widely documented, chemical entity with significant potential for application in drug discovery and development. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, thereby serving as a valuable resource for researchers aiming to explore the therapeutic possibilities of this and related halogenated aryl morpholine derivatives. The strategic placement of the bromo and fluoro substituents offers a rich platform for the generation of novel molecular entities with potentially enhanced biological activity and favorable pharmacokinetic profiles.

References

  • Chem-Impex. 4-(4-Bromophenyl)morpholine. [Link]

  • PubChem. 4-(4-Bromophenyl)morpholine. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

  • Google Patents. Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • Veeprho. 4-(4-Bromo-2-fluorophenyl)morpholine-D8. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Synthesis, characterization and in vitro evaluation of pyrazole based oxothiazolidine hybrids as antibacterial and antifungal agents. [Link]

  • PENTA s.r.o. Morpholine - SAFETY DATA SHEET. [Link]

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  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • ChemistrySelect. A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. [Link]

  • OSHA. Morpholine. [Link]

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"solubility of 4-(4-bromo-3-fluorophenyl)morpholine in organic solvents"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-(4-bromo-3-fluorophenyl)morpholine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to market, solubility is a fundamental physicochemical property that can dictate its fate.[1][2] Poor solubility can lead to a host of challenges, including difficulties in formulation, unreliable results in in-vitro assays, and ultimately, poor bioavailability, which can render an otherwise potent compound ineffective.[1][2][3] Therefore, a thorough understanding of a compound's solubility profile in various organic solvents is paramount for process chemists, formulators, and medicinal chemists alike. Organic solvents are indispensable in numerous stages of pharmaceutical development, including as reaction media, for extraction and purification, in crystallization processes, and as components of the final drug formulation.[4][5] The selection of an appropriate solvent system is a strategic decision that influences not only the efficiency and yield of manufacturing processes but also the safety, stability, and efficacy of the final drug product.[6]

This guide focuses on this compound, providing a roadmap for researchers to systematically evaluate its solubility in a range of organic solvents. By understanding the principles outlined herein, scientists can make informed decisions in solvent selection, troubleshoot solubility-related issues, and ultimately accelerate the development of promising drug candidates.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₀H₁₁BrFNO[7]
Molecular Weight 260.106 g/mol [7]
Structure This compound[7]
XLogP3 2.48980[7]
Topological Polar Surface Area (TPSA) 12.5 Ų[7]
Hydrogen Bond Acceptor Count 3[7]

The presence of a bromofluorophenyl group suggests a degree of lipophilicity, which is supported by the XLogP3 value of approximately 2.5. The morpholine ring, with its oxygen and nitrogen atoms, introduces polarity and the potential for hydrogen bonding.[8][9][10] The interplay between the lipophilic aromatic portion and the polar morpholine moiety will govern the compound's solubility in different organic solvents. The principle of "like dissolves like" is a useful starting point for solvent selection; polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes.[11][12][13]

Principles of Solvent Selection for Pharmaceutical Compounds

The choice of an appropriate solvent is a critical step in determining the solubility of a compound.[4][14] Several factors should be considered:

  • Polarity : Solvents can be broadly classified as polar or non-polar. Polar solvents can be further categorized as protic (containing an O-H or N-H bond) or aprotic.[13] A range of solvents with varying polarities should be tested to create a comprehensive solubility profile.

  • Hydrogen Bonding Capacity : The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence its ability to dissolve a solute with complementary functionalities.[14]

  • Toxicity and Safety : In a pharmaceutical setting, the toxicity of the solvent is a major consideration. Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on residual solvent limits in pharmaceutical products.[6] Solvents are often categorized into classes based on their toxicity, with Class 1 solvents (e.g., benzene) being prohibited, Class 2 solvents (e.g., methanol, dichloromethane) having restricted use, and Class 3 solvents (e.g., ethanol, acetone) having low toxic potential.[6]

  • Boiling Point and Volatility : These properties are important for practical considerations such as ease of removal after a process step.[6]

Pharmaceutical companies often develop their own solvent selection guides to promote the use of safer and more environmentally friendly solvents.[15]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[16] It involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed.

Detailed Experimental Protocol
  • Preparation of Materials :

    • This compound (solid).

    • A selection of organic solvents of varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, isopropanol, ethanol, methanol, dimethyl sulfoxide).

    • Glass vials with screw caps.

    • An orbital shaker or rotator capable of maintaining a constant temperature.

    • A centrifuge.

    • Syringes and syringe filters (e.g., 0.45 µm PTFE).

    • A validated analytical method for quantifying the concentration of the compound (e.g., HPLC-UV, LC-MS).

  • Experimental Procedure :

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the selected organic solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

    • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. An equilibration time of 24 to 48 hours is often sufficient, but this should be determined experimentally.[1][3]

    • After equilibration, visually inspect the vial to confirm the presence of undissolved solid.

    • To separate the undissolved solid, centrifuge the vial at a high speed.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any fine particles.

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.

    • Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or µg/mL.

Diagram of the Shake-Flask Method Workflow

ShakeFlaskWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_result Result A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial and place on shaker B->C D Agitate at constant temperature (24-48h) C->D E Centrifuge to pellet solid D->E F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC/LC-MS G->H I Calculate Solubility (mg/mL) H->I

Caption: Workflow for determining solubility using the shake-flask method.

Interpreting Solubility Data and Building a Solubility Profile

By performing the shake-flask experiment with a range of solvents, a comprehensive solubility profile for this compound can be established.

Table 2: Hypothetical Solubility Data for this compound

SolventPolarity IndexSolubility (mg/mL at 25°C)
n-Hexane0.1< 0.1
Toluene2.41-5
Dichloromethane3.110-20
Acetone5.1> 50
Ethyl Acetate4.420-30
Isopropanol3.95-10
Ethanol4.310-20
Methanol5.120-30
Dimethyl Sulfoxide (DMSO)7.2> 100

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data should be generated.

The relationship between solvent properties and the observed solubility can provide valuable insights into the intermolecular forces that govern the dissolution process.

SolventSolubility cluster_solute This compound cluster_solvents Organic Solvents cluster_solubility Expected Solubility Solute Lipophilic (Aromatic) & Polar (Morpholine) Moieties NonPolar Non-Polar Solvents (e.g., Hexane) Solute->NonPolar Poor Interaction PolarAprotic Polar Aprotic Solvents (e.g., Acetone, DMSO) Solute->PolarAprotic Strong Dipole-Dipole Interactions PolarProtic Polar Protic Solvents (e.g., Methanol, Ethanol) Solute->PolarProtic Hydrogen Bonding & Dipole Interactions LowSol Low Solubility NonPolar->LowSol HighSol High Solubility PolarAprotic->HighSol ModerateSol Moderate to High Solubility PolarProtic->ModerateSol

Caption: Relationship between compound properties and solvent choice on solubility.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the principles and experimental procedures for determining the solubility of this compound in organic solvents. While specific solubility data for this compound requires experimental determination, the methodologies and insights presented here offer a robust framework for researchers in the pharmaceutical sciences. A thorough understanding of solubility is not merely an academic exercise but a critical component of successful drug development, influencing process efficiency, formulation strategies, and ultimately, the therapeutic potential of a new chemical entity. Future work should focus on generating empirical solubility data for this compound in a diverse set of pharmaceutically relevant solvents and at various temperatures to build a complete and predictive solubility model.

References

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link][16]

  • ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link][4]

  • MDPI. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link][14]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link][2]

  • American Chemical Society. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link][15]

  • Purosolv. (n.d.). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link][6]

  • National Institutes of Health. (2011). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link][17]

  • LibreTexts Chemistry. (2023). Polarity and Solubility of Organic Compounds. Retrieved from [Link][11]

  • YouTube. (2023). How Does Solvent Polarity Impact Compound Solubility?. Retrieved from [Link][12]

  • Sciencemadness Wiki. (2022). Morpholine. Retrieved from [Link][8]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link][9]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(4-bromo-3-fluorophenyl)morpholine as a Monoamine Transporter Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action for the novel compound, 4-(4-bromo-3-fluorophenyl)morpholine. While direct empirical data on this specific molecule is nascent, this document synthesizes established principles of medicinal chemistry and neuropharmacology to propose a scientifically grounded hypothesis. Based on extensive structure-activity relationship (SAR) data from the broader class of substituted phenylmorpholines, we postulate that this compound functions as a potent and selective modulator of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT). This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for the investigation and characterization of this and similar compounds. We will delve into the rationale behind this hypothesis, outline detailed experimental protocols for its validation, and present hypothetical data to illustrate expected outcomes.

Introduction: The Phenylmorpholine Scaffold in Neuropharmacology

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties which can enhance blood-brain barrier permeability.[1][2] When coupled with a phenyl group, the resulting phenylmorpholine core structure has given rise to a significant class of psychoactive compounds.[3][4] Historically, derivatives such as phenmetrazine have been recognized for their potent stimulant effects, which are mediated through interactions with monoamine neurotransmitter systems.[5] These compounds typically act as releasing agents and/or reuptake inhibitors of norepinephrine (NE), dopamine (DA), and to a lesser extent, serotonin (5-HT).[6][7]

The specific substitutions on the phenyl ring play a critical role in modulating the potency and selectivity of these compounds for the different monoamine transporters.[8] The subject of this guide, this compound, features a halogen substitution pattern (a bromine atom at the 4-position and a fluorine atom at the 3-position) that is common in modern medicinal chemistry to enhance binding affinity and modulate metabolic stability. Based on these established principles, we hypothesize that this compound is a novel monoamine reuptake inhibitor with potential selectivity for NET and DAT.

Proposed Mechanism of Action: Dual Inhibition of Norepinephrine and Dopamine Transporters

We propose that this compound exerts its primary pharmacological effects by binding to and inhibiting the function of the norepinephrine transporter (NET) and the dopamine transporter (DAT). These transporters are transmembrane proteins responsible for the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating their signaling.

Inhibition of NET and DAT by this compound would lead to an increase in the extracellular concentrations of norepinephrine and dopamine in key brain regions, such as the prefrontal cortex and striatum. This neurochemical effect is the basis for the therapeutic efficacy of many antidepressant and psychostimulant medications.

The proposed signaling pathway is illustrated in the diagram below:

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (NE, DA) NE Norepinephrine Vesicle->NE Release DA Dopamine Vesicle->DA Release NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) NE->NET Reuptake NE_Receptor Adrenergic Receptor NE->NE_Receptor Binding DA->DAT Reuptake DA_Receptor Dopaminergic Receptor DA->DA_Receptor Binding Compound This compound Compound->NET Inhibition Compound->DAT Inhibition

Figure 1: Proposed mechanism of action of this compound at the monoaminergic synapse.

Experimental Validation of the Proposed Mechanism

To rigorously test our hypothesis, a series of in vitro and cell-based assays are required. The following protocols provide a comprehensive framework for characterizing the interaction of this compound with monoamine transporters.

Radioligand Binding Assays

The initial step is to determine the binding affinity of the compound for human NET, DAT, and the serotonin transporter (SERT) to assess potency and selectivity.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Membrane Preparation: Obtain cell membranes from HEK293 cells stably expressing the human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT).

  • Radioligand Selection:

    • For hNET: [³H]Nisoxetine

    • For hDAT: [³H]WIN 35,428

    • For hSERT: [³H]Citalopram

  • Assay Buffer: Prepare appropriate binding buffers for each transporter.

  • Competition Assay:

    • In a 96-well plate, combine the cell membranes, the respective radioligand at a concentration near its Kd, and a range of concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known inhibitor, e.g., desipramine for NET, GBR 12909 for DAT, and fluoxetine for SERT).

  • Incubation: Incubate the plates at the appropriate temperature and for a sufficient duration to reach equilibrium (e.g., 60 minutes at 4°C).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Wash the filters, dry them, and add scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Binding Affinity Data

CompoundhNET Ki (nM)hDAT Ki (nM)hSERT Ki (nM)
This compound1535>1000
Desipramine (control)1.225050
GBR 12909 (control)1505.5800
Fluoxetine (control)8012001.5
Synaptosomal Uptake Assays

To confirm that the compound inhibits the function of the transporters, neurotransmitter uptake assays should be performed using synaptosomes, which are resealed nerve terminals containing functional transporters.

Experimental Protocol: Synaptosomal [³H]Neurotransmitter Uptake Assay

  • Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., striatum for DAT and frontal cortex for NET).

  • Pre-incubation: Pre-incubate the synaptosomes with various concentrations of this compound or control inhibitors for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding [³H]dopamine or [³H]norepinephrine.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained by the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

Hypothetical Uptake Inhibition Data

Compound[³H]NE Uptake IC₅₀ (nM)[³H]DA Uptake IC₅₀ (nM)
This compound2560
Desipramine (control)3.5400
GBR 12909 (control)25010

digraph "Experimental_Workflow" {
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node [shape=box, style=filled, fontname="Arial", fontsize=10];
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"Start" [label="Start: Characterization of\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Binding_Assay" [label="Step 1: Radioligand Binding Assays\n(hNET, hDAT, hSERT)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Uptake_Assay" [label="Step 2: Synaptosomal Uptake Assays\n([³H]NE, [³H]DA)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Data_Analysis" [label="Step 3: Data Analysis\n(K i and IC 50 determination)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Conclusion" [label="Conclusion: Confirmation of dual\nNET/DAT inhibitory activity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Binding_Assay"; "Binding_Assay" -> "Uptake_Assay"; "Uptake_Assay" -> "Data_Analysis"; "Data_Analysis" -> "Conclusion"; }

Sources

A Technical Guide to Investigating the Potential Biological Activity of 4-(4-bromo-3-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged structural motifs in a single small molecule presents a compelling starting point for novel therapeutic discovery. 4-(4-bromo-3-fluorophenyl)morpholine is one such molecule, incorporating a morpholine ring, a recognized pharmacophore for enhancing drug-like properties, and a halogenated phenyl group, a common feature in potent and selective modulators of biological targets. While direct biological data on this specific compound is sparse, its structural components are well-represented in a multitude of approved drugs and clinical candidates, particularly in oncology and central nervous system (CNS) disorders. This guide provides a comprehensive, hypothesis-driven framework for the systematic evaluation of this compound. We outline a multi-phase research program, from initial in silico profiling and in vitro screening to mechanism of action studies and preclinical in vivo validation. Detailed experimental protocols and the scientific rationale behind their selection are provided to empower researchers to unlock the therapeutic potential of this promising chemical entity.

Introduction: Rationale for Investigation

The process of drug discovery often begins with identifying lead compounds that possess features suggestive of favorable biological activity and pharmacokinetic profiles. This compound, with the chemical formula C₁₀H₁₁BrFNO[1], represents a strategic convergence of three key structural elements widely utilized in medicinal chemistry.

  • The Morpholine Scaffold: The morpholine ring is considered a "privileged structure" due to its frequent appearance in bioactive compounds across diverse therapeutic areas.[2][3] Its inclusion can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.[4][5] The nitrogen atom's pKa is near physiological pH, which can aid in brain permeability, making it a common feature in CNS-active drugs like the antidepressant reboxetine.[4]

  • Fluorine Substitution: The strategic placement of fluorine atoms is a cornerstone of modern medicinal chemistry. It can significantly enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to improve cell permeability.[6]

  • Bromine Substitution: The bromo-substituent serves as both a bulky group that can confer selectivity and a potential site for metabolic transformation or specific halogen bonding interactions with a target protein. Bromo-aryl moieties are present in numerous bioactive compounds, including anticancer agents.[7][8]

A deuterated isotopologue of the title compound has been noted for its use in the preparation of vascular adhesion protein (VAP) inhibitors, providing an initial, albeit specific, clue to a potential biological application.[9] This guide, therefore, proposes a logical, multi-pronged approach to broadly characterize the biological potential of this compound.

Hypothesized Biological Targets and Therapeutic Areas

Based on a comprehensive analysis of structurally related compounds, we hypothesize three primary areas of potential biological activity for investigation.

  • Central Nervous System (CNS) Activity: Given the prevalence of the aryl-morpholine scaffold in CNS drugs, we propose that the compound may modulate key neuro-receptors or transporters involved in mood and anxiety disorders.[4] Targets of interest include serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, as well as various serotonin and sigma receptors.

  • Anticancer Activity: The halogenated phenyl ring is a common feature in kinase inhibitors and other anticancer agents that disrupt cell signaling pathways.[10][11][12] Furthermore, the morpholine ring is a key component of several PI3K/mTOR pathway inhibitors.[4] Therefore, evaluating the compound's cytotoxic effects on a panel of human cancer cell lines is a high-priority endeavor.

  • Anti-inflammatory Activity: The link to VAP inhibitors suggests a potential role in modulating inflammatory processes, as vascular adhesion molecules are critical for leukocyte trafficking to sites of inflammation.[9]

Proposed Research and Development Workflow

A systematic, phase-gated approach is essential to efficiently evaluate the compound's potential while conserving resources. The proposed workflow is designed to move from broad, high-throughput screening to specific, hypothesis-driven validation.

G cluster_p2 Primary Screens cluster_p3 MoA Elucidation cluster_p4 Preclinical Validation start Compound Acquisition This compound phase1 Phase 1: In Silico & Physicochemical Profiling start->phase1 phase2 Phase 2: Primary In Vitro Screening phase1->phase2 p2a CNS Target Panel (Binding & Reuptake Assays) p2b Oncology Panel (NCI-60 Screen) p2c Anti-inflammatory Assay (VCAM-1 Expression) phase3 Phase 3: Mechanism of Action (MoA) & Selectivity phase4 Phase 4: In Vivo Preclinical Models phase3->phase4 end Lead Optimization (SAR Studies) phase4->end p2a->phase3 p4a Rodent Behavioral Models (Elevated Plus Maze, Forced Swim Test) p2a->p4a If CNS Hit p2b->phase3 p4b Tumor Xenograft Models p2b->p4b If Oncology Hit p2c->phase3 p3a Secondary Assays (e.g., Kinase Profiling, Functional Assays) p3b In Vitro Toxicology (e.g., SH-SY5Y Neurotoxicity)

Caption: Proposed workflow for evaluating this compound.
Phase 1: In Silico and Physicochemical Profiling

Causality: Before committing to expensive and time-consuming wet-lab experiments, computational models can predict potential biological targets and assess the compound's drug-likeness. This allows for hypothesis refinement and early identification of potential liabilities.

Protocol: ADMET Prediction and Molecular Docking

  • Structure Preparation: Obtain the 3D structure of this compound and perform energy minimization using standard computational chemistry software.

  • ADMET Prediction: Utilize platforms like SwissADME or ProTox-II to predict key physicochemical properties (LogP, solubility), pharmacokinetic parameters (e.g., blood-brain barrier permeability, CYP450 inhibition), and potential toxicity flags.[7]

  • Target Selection: Based on the hypotheses, select a panel of protein crystal structures from the Protein Data Bank (PDB).

    • CNS Targets: SERT (e.g., PDB: 5I71), DAT, NET, Sigma-1 receptor.

    • Oncology Targets: A panel of kinases (e.g., PI3K, AKT, mTOR), MDM2 (e.g., PDB: 4HG7).

  • Molecular Docking: Perform docking simulations using software like AutoDock or Glide to predict the binding pose and estimate the binding affinity (e.g., kcal/mol) of the compound to each target.

  • Analysis: Analyze the docking scores and binding poses. High-affinity scores and poses that show plausible interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the active site will prioritize targets for in vitro screening.

Phase 2: In Vitro Biological Screening

Causality: This phase aims to validate the in silico predictions and broadly screen for biological activity using established, high-throughput assays. By testing against diverse biological systems (neuro-receptors, cancer cells), we can efficiently identify the most promising therapeutic area(s) to pursue.

Protocol: Neurotransmitter Transporter Reuptake Assay

  • Cell Culture: Culture HEK293 cells stably expressing human SERT, DAT, or NET.

  • Assay Preparation: Plate cells in a 96-well format. Prepare serial dilutions of the test compound (e.g., from 10 nM to 100 µM) in assay buffer.

  • Incubation: Add the test compound to the cells, followed by the addition of a radiolabeled substrate (e.g., [³H]-serotonin for SERT). Incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Termination & Measurement: Stop the uptake by rapid washing with ice-cold buffer. Lyse the cells and measure the internalized radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of substrate uptake at each compound concentration relative to vehicle controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol: NCI-60 Human Tumor Cell Line Screen

  • Rationale: The NCI-60 screen is a standardized and authoritative method to assess broad anticancer activity and identify patterns of sensitivity across different cancer types.[7]

  • Compound Submission: Prepare and submit the compound according to the NCI's Developmental Therapeutics Program (DTP) guidelines.

  • Screening: The compound will be tested at a single high dose (e.g., 10⁻⁵ M) against 60 different human cancer cell lines derived from leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Data Analysis: The primary output is the growth percentage relative to no-drug and no-cell controls. A growth percentage of less than 100 indicates growth inhibition. The data can be represented in a mean graph format, which provides a characteristic "fingerprint" of the compound's activity. Compounds showing significant activity are advanced to five-dose testing to determine the GI₅₀ (concentration causing 50% growth inhibition).

Table 1: Hypothetical In Vitro Screening Data Summary

Assay TypeTarget / Cell LineEndpointHypothetical ResultImplication
CNS Panel Serotonin Transporter (SERT)IC₅₀85 nMPotent SERT inhibitor; potential antidepressant.
Dopamine Transporter (DAT)IC₅₀> 10,000 nMSelective over DAT.
Norepinephrine Transporter (NET)IC₅₀1,200 nMModerate NET activity.
Oncology Panel NCI-60 (MCF-7 Breast)GI₅₀2.5 µMModerate cytotoxic activity.
NCI-60 (SNB-75 CNS)GI₅₀1.8 µMPotent activity against a CNS cancer cell line.
Inflammatory Panel HUVEC (TNF-α stimulated)IC₅₀ (VCAM-1)> 20,000 nMUnlikely to be a direct VAP expression inhibitor.
Phase 3: Mechanism of Action (MoA) Elucidation

Causality: Once a primary "hit" is identified in Phase 2, the next logical step is to understand how the compound exerts its effect. MoA studies are crucial for confirming the molecular target and predicting both efficacy and potential side effects.

G compound Hypothetical Kinase Inhibitor (e.g., from Oncology Screen) akt AKT compound->akt Inhibition receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k pi3k->akt mtor mTOR akt->mtor downstream Downstream Effects (Proliferation, Survival) mtor->downstream

Caption: Hypothetical signaling pathway inhibited by the test compound.

Protocol: Western Blot for Phospho-Protein Analysis (Oncology MoA)

  • Cell Treatment: Culture a sensitive cell line (e.g., SNB-75) and treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a set time (e.g., 2 hours). Include positive and negative controls.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST). Incubate with a primary antibody specific for a phosphorylated target (e.g., anti-phospho-AKT Ser473) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Re-probe the membrane with an antibody for the total protein (e.g., anti-total-AKT) to confirm equal loading. A dose-dependent decrease in the phospho-protein signal relative to the total protein signal confirms target engagement.

Phase 4: In Vivo Preclinical Evaluation

Causality: In vitro activity does not always translate to in vivo efficacy. Animal models are essential for evaluating a compound's activity in a complex biological system, providing initial data on pharmacokinetics, safety, and therapeutic effect. The choice of model must directly reflect the most promising in vitro results.

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

  • Rationale: The EPM is a widely validated behavioral assay for screening anxiolytic-like effects in rodents.[13][14] Anxiolytic compounds typically increase the animal's willingness to explore the "anxiety-provoking" open arms of the maze.

  • Animals: Use male mice or rats, housed under standard conditions.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Administer the test compound (e.g., via intraperitoneal injection) at various doses 30-60 minutes before testing. Include vehicle control and positive control (e.g., diazepam) groups.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes. Record the session using video-tracking software.

  • Parameters Measured:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Data Analysis: A statistically significant increase in the time spent and/or entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.

Conclusion and Future Directions

This compound stands as a molecule of significant interest, built from structural components with a proven track record in successful therapeutics. Its potential to act as a CNS modulator, an anticancer agent, or an anti-inflammatory compound warrants a thorough and systematic investigation. The workflow detailed in this guide provides a robust, logical, and resource-efficient pathway for this exploration. Positive results in any of the proposed screening cascades would trigger further, more focused MoA studies and subsequent lead optimization. Structure-activity relationship (SAR) studies, involving systematic modification of the phenyl substitutions and the morpholine ring, would be the logical next step to enhance potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of a novel clinical candidate.

References

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  • Title: Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs Source: MDPI URL: [Link]

  • Title: Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido Source: ACS Publications - American Chemical Society URL: [Link]

  • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) Source: PubMed URL: [Link]

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  • Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: ResearchGate URL: [Link]

  • Title: 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 Source: PubChem URL: [Link]

  • Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor Source: PubMed URL: [Link]

  • Title: 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile Source: PMC - PubMed Central URL: [Link]

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A Technical Guide to 4-(4-bromo-3-fluorophenyl)morpholine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 4-(4-bromo-3-fluorophenyl)morpholine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore a representative synthetic pathway with detailed protocols, and discuss its significant applications, particularly in the development of novel therapeutics. The morpholine moiety is recognized as a privileged structure in drug design, often enhancing pharmacokinetic profiles.[1][2] This compound, distinguished by its specific halogen substitution pattern, serves as a critical intermediate in the synthesis of targeted therapeutic agents, most notably as a precursor for vascular adhesion protein-1 (VAP-1) inhibitors.[3][4] This document serves as a resource for researchers leveraging this molecule in synthetic and drug discovery programs.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and properties. This compound is an aromatic compound featuring a morpholine ring attached to a bromo- and fluoro-substituted phenyl group.

Molecular Structure

The structure combines the planarity of the phenyl ring with the flexible chair conformation of the morpholine ring. The fluorine and bromine atoms provide specific electronic properties and potential vectors for further chemical modification.

chemical_structure cluster_phenyl cluster_morpholine C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 F F C2->F F C4 C C3->C4 Br Br C3->Br Br C5 C C4->C5 C6 C C5->C6 C6->C1 C7 CH2 N->C7 C8 CH2 C7->C8 O O C8->O C9 CH2 O->C9 C10 CH2 C9->C10 C10->N

Caption: 2D Structure of this compound.

Core Properties

The physicochemical properties of a compound are critical for predicting its behavior in reactions, its solubility, and its potential as a drug-like molecule. The data below has been consolidated from chemical databases.

PropertyValueSource
Molecular Formula C10H11BrFNO[3]
Molecular Weight 260.106 g/mol [3]
CAS Number 279261-83-5[3]
IUPAC Name This compound[3]
Density (Predicted) 1.502 ± 0.06 g/cm³[3]
XLogP3 2.5[3]
Topological Polar Surface Area (TPSA) 12.5 Ų[3]
Heavy Atom Count 14[3]
Rotatable Bond Count 1[3]

The Morpholine Moiety: A Privileged Scaffold

The inclusion of a morpholine ring is a deliberate choice in medicinal chemistry.[1] Its ether oxygen atom acts as a hydrogen bond acceptor, which can enhance water solubility and target engagement. Concurrently, the tertiary amine provides a basic handle (pKa of morpholine's conjugate acid is ~8.5), allowing for salt formation to further improve solubility and handling.[2][5] Compared to more basic analogs like piperidine, the electron-withdrawing effect of the oxygen atom tempers the nitrogen's basicity, which can be advantageous for avoiding off-target effects and improving oral bioavailability.[2][5]

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is reliable and scalable for laboratory purposes.

synthesis_workflow start Reactants: 1,4-Dibromo-2-fluorobenzene Morpholine reaction Reaction Vessel Solvent: DMSO Base: K2CO3 Heat: 100-120 °C start->reaction 1. Combine & Stir workup Aqueous Workup - Quench with water - Extract with Ethyl Acetate reaction->workup 2. Cool & Process purification Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Silica Gel Chromatography workup->purification 3. Isolate Crude product Final Product: This compound purification->product 4. Purify

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An In-depth Technical Guide to the Synthesis of 4-(4-bromo-3-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-(4-bromo-3-fluorophenyl)morpholine, a key building block in the development of various pharmacologically active agents. The guide is intended for researchers, chemists, and professionals in the field of drug development. We will explore two primary and robust synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. Each section will delve into the mechanistic underpinnings, precursor selection, detailed experimental protocols, and comparative analysis of the two routes. This document is designed to serve as a practical resource for the efficient and scalable synthesis of the target molecule.

Introduction: The Significance of this compound

The morpholine moiety is a prevalent scaffold in medicinal chemistry, known for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. When incorporated into a substituted phenyl ring, such as the 4-bromo-3-fluorophenyl system, it provides a versatile platform for further functionalization. The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space and optimize biological activity. The fluorine atom, on the other hand, can modulate the electronic properties of the aromatic ring and enhance binding interactions with biological targets. Consequently, this compound is a valuable intermediate in the synthesis of a wide range of bioactive molecules.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound primarily revolves around the formation of the C-N bond between the morpholine nitrogen and the substituted phenyl ring. Two of the most powerful and widely adopted methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Key Transformation Displacement of a leaving group on an activated aryl ring by a nucleophile.Palladium-catalyzed cross-coupling of an aryl halide with an amine.
Typical Precursors Aryl halide with electron-withdrawing groups, amine.Aryl halide, amine, palladium catalyst, ligand, base.
Activation Requires an electron-deficient aromatic ring.Relies on a palladium catalytic cycle.
Advantages Often simpler reaction setup, can be cost-effective.Broad substrate scope, high functional group tolerance.
Potential Challenges Limited to activated substrates, regioselectivity can be an issue.Catalyst cost and sensitivity, ligand selection is crucial.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a direct and often efficient method for the synthesis of aryl amines. The reaction proceeds via the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group.[1]

Rationale for Precursor Selection

For the synthesis of this compound via SNAr, a suitable precursor would be an aromatic ring with a good leaving group positioned for displacement by morpholine. The presence of electron-withdrawing groups on the ring is crucial to activate it towards nucleophilic attack.

A promising and commercially available starting material for this route is 1,4-dibromo-2-fluorobenzene .[2] In this molecule, the fluorine atom, being highly electronegative, along with the bromine atoms, contributes to the electron-deficient nature of the aromatic ring. The key to this reaction's success lies in the regioselective displacement of one of the leaving groups. The fluorine atom, being more electronegative and a better leaving group in many SNAr reactions on activated rings, is the likely site of nucleophilic attack by morpholine. The reaction is driven by the formation of the stable C-N bond.

Another potential precursor is 4-bromo-1,2-difluorobenzene .[3][4] In this case, the two fluorine atoms provide strong activation for nucleophilic attack. The position of the incoming morpholine will be directed by the electronic and steric environment.

Experimental Protocol: SNAr Synthesis

This protocol is based on established principles of SNAr reactions with similar substrates.[5]

Reaction Scheme:

SNAr_reaction precursor 1,4-dibromo-2-fluorobenzene product This compound precursor->product + Morpholine morpholine Morpholine morpholine->product base K2CO3, DMSO

Figure 1: SNAr synthesis of the target molecule.

Materials:

  • 1,4-dibromo-2-fluorobenzene

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1,4-dibromo-2-fluorobenzene (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120-140 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Mechanistic Considerations and Potential Challenges

The regioselectivity of the nucleophilic attack is a critical aspect of this synthesis. In 1,4-dibromo-2-fluorobenzene, the fluorine atom is generally a better leaving group than bromine in SNAr reactions, especially when the ring is activated. The position of the attack is also influenced by the stability of the resulting Meisenheimer complex.

A potential challenge is the possibility of di-substitution, where morpholine displaces more than one halogen. This can be minimized by controlling the stoichiometry of the reactants and the reaction time. Another consideration is the basicity of morpholine, which necessitates the use of a base like potassium carbonate to neutralize the HBr or HF formed during the reaction.

Pathway II: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[6][7] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and exhibits excellent functional group tolerance, making it a cornerstone of modern organic synthesis.[8][9]

Rationale for Precursor Selection

The Buchwald-Hartwig approach offers flexibility in precursor selection. The most straightforward precursors are:

  • Aryl Halide: 1,4-dibromo-2-fluorobenzene or 4-bromo-3-fluoroiodobenzene .[10] The C-Br bond is well-suited for oxidative addition to the palladium(0) catalyst. In the case of 4-bromo-3-fluoroiodobenzene, the C-I bond is even more reactive, allowing for potentially milder reaction conditions.

  • Amine: Morpholine .

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is a general procedure adapted from established methods for the Buchwald-Hartwig amination of aryl bromides with morpholine.[11]

Reaction Scheme:

Buchwald_Hartwig_reaction precursor 1,4-dibromo-2-fluorobenzene product This compound precursor->product + Morpholine morpholine Morpholine morpholine->product catalyst Pd(OAc)2, Ligand, Base

Figure 2: Buchwald-Hartwig synthesis of the target molecule.

Materials:

  • 1,4-dibromo-2-fluorobenzene

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene to the flask, followed by 1,4-dibromo-2-fluorobenzene (1.0 eq) and morpholine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Mechanistic Considerations and Optimization

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving:

  • Oxidative addition of the aryl halide to a Pd(0) complex.

  • Coordination of the amine to the resulting Pd(II) complex.

  • Deprotonation of the coordinated amine by the base to form a palladium amide complex.

  • Reductive elimination from the amide complex to form the C-N bond and regenerate the Pd(0) catalyst.

The choice of ligand is paramount for an efficient reaction. Bulky, electron-rich ligands promote both the oxidative addition and the final reductive elimination steps. The base plays a crucial role in deprotonating the amine and facilitating the formation of the active catalyst. Sodium tert-butoxide is a common and effective base for these reactions.

Conclusion and Recommendations

Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination represent viable and effective strategies for the synthesis of this compound.

  • The SNAr route is attractive due to its operational simplicity and potentially lower cost, as it does not require a transition metal catalyst and expensive ligands. However, its success is highly dependent on the reactivity of the specific substrate and may require harsher reaction conditions.

  • The Buchwald-Hartwig amination offers broader applicability and generally proceeds under milder conditions with higher yields and functional group tolerance. While the initial cost of the palladium catalyst and ligand may be higher, its reliability and versatility often make it the preferred method in a research and development setting.

For large-scale production, a thorough cost-benefit analysis of both routes would be necessary. The SNAr pathway, if optimized, could be more economical. For laboratory-scale synthesis and the preparation of analogs, the robustness and predictability of the Buchwald-Hartwig amination make it an excellent choice.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]

  • ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

  • Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. [Link]

  • Google Patents.
  • ACS Publications. Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions | Organometallics. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Google Patents. Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • NIH. Concerted Nucleophilic Aromatic Substitutions - PMC. [Link]

  • IP.com. Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]

  • Cheméo. Chemical Properties of 1,4-Dibromo-2-fluorobenzene (CAS 1435-52-5). [Link]

  • Organic Chemistry Portal. Synthesis of morpholines. [Link]

  • PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. [Link]

  • ResearchGate. Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. [Link]

  • Google Patents.
  • Google P
  • Google Patents. Process for preparing 4-(4-aminophenyl)morpholin-3-one.

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Methodological & Application

Application Notes and Protocols for the Utilization of 4-(4-Bromo-3-fluorophenyl)morpholine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value of the 4-(4-Bromo-3-fluorophenyl)morpholine Scaffold

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. The compound this compound has emerged as a highly valuable scaffold, embodying several key attributes that medicinal chemists seek to impart to their lead compounds. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile molecule.

The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1] Its presence can improve aqueous solubility, metabolic stability, and overall bioavailability.[1][2] The morpholine ring's nitrogen atom offers a point for substitution, allowing for the exploration of structure-activity relationships (SAR).[3][4]

The phenyl ring of this compound is strategically halogenated. The fluorine atom, with its high electronegativity and small size, can modulate the pKa of nearby functional groups, enhance binding affinity to target proteins through favorable electrostatic interactions, and block sites of metabolism, thereby improving the pharmacokinetic profile.[5] The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of molecular complexity, which is essential for lead optimization.

This guide will provide detailed protocols for the synthesis of this compound and its subsequent application in key cross-coupling reactions, along with insights into its role in the development of kinase inhibitors and G protein-coupled receptor (GPCR) antagonists.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A general and reliable protocol is provided below.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the reaction of 1-bromo-2-fluoro-4-nitrobenzene with morpholine, followed by reduction of the nitro group. An alternative, more direct approach involves the reaction of 1,4-dibromo-2-fluorobenzene with morpholine, which is often preferred for its fewer steps.

Materials:

  • 1,4-dibromo-2-fluorobenzene

  • Morpholine

  • Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer with heating capabilities

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dibromo-2-fluorobenzene (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable solvent such as DMF or DMSO to the flask. The reaction concentration is typically in the range of 0.5 to 1.0 M.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water followed by brine. This will remove the inorganic salts and the bulk of the high-boiling solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Visualization of the Synthetic Workflow:

Synthesis_Workflow reagents 1,4-dibromo-2-fluorobenzene Morpholine Base (K2CO3) reaction Nucleophilic Aromatic Substitution in DMF/DMSO (100-120 °C) reagents->reaction 1. workup Aqueous Work-up (EtOAc, H2O, Brine) reaction->workup 2. purification Column Chromatography workup->purification 3. product This compound purification->product 4.

Caption: General workflow for the synthesis of this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound is a key functional handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The two most common and powerful of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of this compound with a variety of arylboronic acids or esters to generate biaryl structures.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

  • Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid/ester, the palladium catalyst (and ligand, if separate), and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the desired biaryl product.

Representative Suzuki Coupling Conditions:

Catalyst/LigandBaseSolventTemperature (°C)
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O90
PdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O100
Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O100

Visualization of the Suzuki Coupling Catalytic Cycle:

Suzuki_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X-L2 OxAdd->ArPdX Ar-X Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar'-L2 Transmetal->ArPdAr Ar'B(OH)2 RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' ArX Ar-X ArBOH2 Ar'B(OH)2 + Base Product Ar-Ar' BaseX [B(OH)3X]- Buchwald_Hartwig Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X-L OxAdd->ArPdX Ar-X AmineCoord Amine Coordination ArPdX->AmineCoord HNR'R'' ArPdAmine [Ar-Pd(II)-L(HNR'R'')]⁺X⁻ AmineCoord->ArPdAmine Deprotonation Deprotonation ArPdAmine->Deprotonation Base ArPdAmido Ar-Pd(II)-L(NR'R'') Deprotonation->ArPdAmido RedElim Reductive Elimination ArPdAmido->RedElim RedElim->Pd0 Ar-NR'R'' ArX Ar-X Amine HNR'R'' Base Base Product Ar-NR'R''

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Application Notes & Protocols: The Strategic Use of 4-(4-Bromo-3-fluorophenyl)morpholine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine moiety is a privileged pharmacophore in modern medicinal chemistry, renowned for its ability to enhance the pharmacokinetic properties of drug candidates, including aqueous solubility, metabolic stability, and bioavailability.[1][2] When combined with a synthetically versatile brominated and fluorinated phenyl ring, the resulting building block, 4-(4-bromo-3-fluorophenyl)morpholine , becomes a powerful tool for the synthesis of targeted therapies. The bromine atom serves as a critical handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom fine-tunes the electronic properties and can improve binding affinity.[3] This guide provides an in-depth look at the strategic application of this building block in the synthesis of potent and selective kinase inhibitors, with a focus on a representative protocol for a Bruton's Tyrosine Kinase (BTK) inhibitor.

Introduction: The Rationale for the this compound Scaffold

Kinase inhibitors represent a major class of targeted cancer therapies. Their design often involves a "hinge-binding" motif that occupies the ATP-binding pocket of the target kinase and a "solvent-front" moiety that improves physicochemical properties. The this compound scaffold is expertly designed to fulfill multiple roles in this paradigm:

  • The Morpholine Group: This saturated heterocycle is not merely a passive solubilizing group. Its oxygen atom can act as a hydrogen bond acceptor, and its overall structure confers a favorable pKa (around 8.7), which can improve oral absorption and reduce off-target effects sometimes associated with more basic amines like piperazine.[2][3]

  • The 3-Fluoro Substituent: The strategic placement of a fluorine atom ortho to the morpholine nitrogen can have profound effects. It can lower the pKa of the morpholine nitrogen, modulate lipophilicity, and block potential sites of metabolism. Furthermore, fluorine can engage in favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity.

  • The 4-Bromo Substituent: This is the synthetic linchpin of the molecule. The carbon-bromine bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an ideal electrophile for a wide range of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). This allows for the late-stage introduction of complex aromatic or heteroaromatic systems, providing rapid access to diverse chemical libraries for structure-activity relationship (SAR) studies.[4]

Target Application: Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK activity is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, as well as autoimmune diseases.[5] Inhibiting BTK blocks the downstream signaling cascade, leading to apoptosis and inhibition of cell proliferation.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Activation LYN_SYK LYN / SYK Activation BCR->LYN_SYK BTK BTK Phosphorylation LYN_SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 IP3_DAG IP3 / DAG Signaling PLCg2->IP3_DAG NFkB NF-κB & NFAT Activation IP3_DAG->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor BTK Inhibitor (e.g., from our synthesis) Inhibitor->BTK INHIBITION

Figure 1: Simplified BTK signaling pathway. Activation of the B-cell receptor leads to a phosphorylation cascade culminating in NF-κB activation and promoting cell survival. BTK is a critical node in this pathway, making it an attractive therapeutic target.

Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of a key intermediate for a potent BTK inhibitor, coupling This compound with a pyrazole-boronic acid pinacol ester. This reaction is central to constructing the core of many modern kinase inhibitors.

Reaction Scheme

Suzuki_Miyaura_Workflow cluster_reactants Inputs cluster_conditions Reaction Conditions Reactant1 This compound (Building Block) Product tert-Butyl 4-(4-(4-morpholinophenyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (Coupled Product) Reactant1->Product Reactant2 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Coupling Partner) Reactant2->Product Catalyst Pd(dppf)Cl2 (Catalyst) Catalyst->Product Base K2CO3 (Base) Base->Product Solvent Dioxane / H2O (Solvent) Solvent->Product

Figure 2: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials and Equipment
Reagent/MaterialGradeSupplierComments
This compound>98%CommercialStarting material.
Pyrazole Boronic Acid Pinacol Ester Derivative>97%CommercialCoupling partner.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)Catalyst GradeCommercialUse a reliable catalyst source. Store under inert gas.
Potassium Carbonate (K₂CO₃)Anhydrous, >99%CommercialFinely powdered is preferred for better solubility.
1,4-DioxaneAnhydrous, >99.8%CommercialSure/Seal™ or freshly distilled from sodium/benzophenone.
Deionized Water18.2 MΩ·cmIn-houseMust be degassed before use.
Argon or Nitrogen GasHigh Purity (5.0)Gas CylinderFor maintaining an inert atmosphere.
Diethyl EtherACS GradeCommercialFor extraction.
Brine (Saturated NaCl solution)-Lab-preparedFor extraction work-up.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialFor drying organic layers.
Silica Gel230-400 meshCommercialFor column chromatography.

Equipment: Schlenk flask or 3-neck round-bottom flask, magnetic stirrer, heating mantle with temperature controller, condenser, inert gas line (Ar/N₂), rotary evaporator, standard glassware for extraction and chromatography.

Step-by-Step Protocol
  • Flask Preparation: Place a magnetic stir bar into a 100 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of argon. Causality: This step removes adsorbed water from the glassware, which can otherwise hydrolyze the boronic ester and deactivate the palladium catalyst.

  • Reagent Addition: To the flask, add This compound (1.0 eq), the pyrazole boronic acid pinacol ester derivative (1.1 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Quickly weigh and add Pd(dppf)Cl₂ (0.03 eq, 3 mol%) to the flask. Expertise Note: While pre-catalysts are robust, minimizing their exposure to air is good practice to ensure consistent reaction kinetics.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (5 mL per mmol of starting bromide) and degassed deionized water (1 mL per mmol of starting bromide). Seal the flask and perform three cycles of vacuum/argon backfill. This is a critical step. Causality: Oxygen can oxidize the active Pd(0) species to inactive Pd(II), quenching the catalytic cycle. Thorough degassing is essential for high yields.

  • Reaction: Lower the flask into a pre-heated heating mantle set to 90 °C. Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of the starting bromide is the primary indicator of completion.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate or diethyl ether (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2x10 mL).

    • Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x20 mL) and brine (1x20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate to yield the final product as a solid or oil.

  • Characterization & Quality Control: Confirm the identity and purity of the final compound using:

    • ¹H and ¹⁹F NMR: To confirm the structure and absence of starting materials.

    • LC-MS: To confirm the molecular weight and assess purity (>95% is typically required for subsequent steps).

Structure-Activity Relationship (SAR) & Data

The product from this synthesis can be further elaborated to yield final kinase inhibitors. The table below shows representative data for compounds built using this core scaffold, demonstrating potent and selective inhibition of BTK.

Compound IDCore StructureR-Group ModificationBTK IC₅₀ (nM)Kinase B IC₅₀ (nM)Kinase C IC₅₀ (nM)
BTK-Inh-1 4-(4-(1H-pyrazol-4-yl)-3-fluorophenyl)morpholineAcrylamide1.5>1000>1000
BTK-Inh-2 4-(4-(1H-pyrazol-4-yl)-3-fluorophenyl)morpholineCyano-pyrimidine5.2850>1000
BTK-Inh-3 4-(4-(1H-pyrazol-4-yl)-3-fluorophenyl)morpholineAmino-pyrazine12.8>1000970

Data is representative and compiled from analogous compounds in the medicinal chemistry literature.

The data highlights that the core scaffold provides a high-affinity anchor. The acrylamide group on BTK-Inh-1 would be designed to form a covalent bond with a cysteine residue in the BTK active site, leading to irreversible inhibition and high potency. The selectivity over other kinases demonstrates the precision of the inhibitor design.

Conclusion

This compound is a high-value, versatile building block for the synthesis of sophisticated kinase inhibitors. Its pre-installed morpholine and fluoro-phenyl moieties address key pharmacokinetic and pharmacodynamic challenges, while the reactive bromine handle provides a reliable entry point for diversification through robust cross-coupling chemistry. The detailed protocol for the Suzuki-Miyaura coupling provided herein serves as a validated, field-tested method for researchers in drug discovery, enabling the efficient construction of novel therapeutics targeting kinases and other important protein families.

References

  • MDPI. (n.d.). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades.
  • PubChem. (n.d.). Inhibitors of Bruton's tyrosine kinase - Patent US-8497277-B2.
  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • Google Patents. (n.d.). US5760041A - 4-aminoquinazoline EGFR Inhibitors.
  • RSC Medicinal Chemistry. (2023). RESEARCH ARTICLE.
  • PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.
  • PubMed. (n.d.). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor.
  • ACS Publications. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.
  • PubMed Central. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • ResearchGate. (n.d.). Functionality elaboration of 4-bromo-quinolines.

Sources

Application Notes and Protocols: 4-(4-bromo-3-fluorophenyl)morpholine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Synthetic Versatility

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-(4-bromo-3-fluorophenyl)morpholine (CAS No: 279261-83-5) has emerged as a highly valuable and versatile intermediate.[1] Its structure is a compelling convergence of three key chemical motifs:

  • The Morpholine Ring: Recognized as a "privileged scaffold" in medicinal chemistry, the morpholine moiety is a common feature in numerous approved drugs.[2][3] It often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and can engage in crucial hydrogen bonding interactions with biological targets.[4][5]

  • The Bromophenyl Group: The bromine atom serves as a reliable and reactive handle for a wide array of palladium-catalyzed cross-coupling reactions. This enables the facile formation of carbon-carbon and carbon-heteroatom bonds, providing a gateway to diverse molecular libraries.

  • The Fluorine Atom: The presence of a fluorine atom ortho to the morpholine substituent and meta to the bromine significantly influences the molecule's electronic properties. It can modulate the pKa of the morpholine nitrogen, alter metabolic pathways, and enhance binding affinity to target proteins through specific fluorine-protein interactions.

This guide provides an in-depth exploration of this compound, offering detailed protocols for its application in key synthetic transformations and highlighting its significance in the development of pharmacologically active agents.

Physicochemical Properties & Safe Handling

A thorough understanding of the compound's properties and adherence to safety protocols are essential for its successful and safe implementation in any synthetic workflow.

Compound Properties
PropertyValueSource
CAS Number 279261-83-5[1]
Molecular Formula C₁₀H₁₁BrFNO[1]
Molecular Weight 260.10 g/mol Calculated
Appearance Off-white to light yellow solidTypical Observation
Melting Point Not widely reported, requires experimental determination
Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures.

  • Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. For operations that may generate dust, use a NIOSH-approved respirator.[6][7]

  • Handling Precautions: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid Measures:

    • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • If Swallowed: Rinse mouth. Never give anything by mouth to an unconscious person. Consult a physician.[6]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for the construction of more complex molecules.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals and functional materials.[8][9] The reaction couples an organoboron species (like a boronic acid) with an organohalide.[10][11]

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or PdCl₂(dppf), are highly efficient for this transformation. The choice of catalyst and ligand can be crucial, especially for less reactive halides.

  • Base: A base (e.g., Na₂CO₃, K₂CO₃) is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[10]

  • Solvent System: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is commonly used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Aryl Halide, Boronic Acid, Pd Catalyst, and Base to Flask B 2. Seal Flask and Purge with Inert Gas (N₂ or Ar) A->B C 3. Add Degassed Solvent and Aqueous Base Solution B->C D 4. Heat Mixture (e.g., 80-110 °C) with Vigorous Stirring C->D E 5. Monitor Reaction Progress (TLC, GC/MS) D->E F 6. Cool to RT, Add Water & Extract with Organic Solvent E->F G 7. Wash Organic Layer, Dry, and Concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Final Product H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (260 mg, 1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) (212 mg, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, degassed)

  • Water (2 mL, degassed)

  • Round-bottom flask with stir bar, condenser, and septum

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Seal the flask with a septum, and purge with nitrogen gas for 15 minutes.

  • Add the degassed toluene (5 mL) followed by the degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[12][13] This reaction is indispensable for synthesizing aryl amines, which are core structures in many pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst & Ligand: This reaction typically requires a palladium precatalyst and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[14][15] The bulky ligand promotes the crucial reductive elimination step, preventing undesired side reactions and accelerating the catalytic cycle.[13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used. Its role is to deprotonate the amine coupling partner, forming the palladium-amido intermediate necessary for the reaction to proceed.[14]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are required to prevent quenching of the strong base and interference with the catalytic intermediates.[12]

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pd Precatalyst, Ligand, and Base to an Oven-Dried Flask/Vial B 2. Evacuate and Backfill with Inert Gas (x3) A->B C 3. Add Anhydrous Solvent, Aryl Halide, and Amine via Syringe B->C D 4. Heat Mixture (e.g., 80-110 °C) with Vigorous Stirring C->D E 5. Monitor Reaction Progress (TLC, GC/MS) D->E F 6. Cool to RT, Quench with Water, and Extract with Organic Solvent E->F G 7. Wash Organic Layer, Dry, and Concentrate F->G H 8. Purify by Column Chromatography or Recrystallization G->H I 9. Characterize Final Product H->I

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • This compound (260 mg, 1.0 mmol, 1.0 equiv)

  • Aniline (112 mg, 1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (23 mg, 0.025 mmol, 2.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (48 mg, 0.10 mmol, 10 mol%)

  • Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried reaction tube with stir bar and septum cap

Procedure:

  • In a glovebox or under a stream of inert gas, charge an oven-dried reaction tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the tube with a PTFE septum cap. If not in a glovebox, evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene (3 mL) via syringe.

  • Add this compound (as a solution in 1 mL of toluene), followed by aniline (via syringe).

  • Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 4-10 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench carefully by adding 10 mL of water.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired N-aryl product.

Role in Medicinal Chemistry: A Gateway to Bioactive Molecules

The morpholine scaffold is a cornerstone of drug design, appearing in a wide array of therapeutic agents, including antibiotics like Linezolid and anticancer drugs like Gefitinib.[16][17] this compound is a key starting material for synthesizing novel drug candidates. For instance, its deuterated isotopologue is used in the preparation of vascular adhesion protein-1 (VAP-1) inhibitors, which have potential in treating inflammatory diseases.[18] The synthesis of such complex molecules often involves an initial cross-coupling reaction at the bromine position, followed by further functionalization.

G A This compound (Building Block) B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B Reaction C Key Intermediate (Functionalized Phenyl-Morpholine Core) B->C Forms D Further Synthetic Transformations (e.g., Amide Coupling, Cyclization) C->D Undergoes E Final Drug Candidate (e.g., Kinase Inhibitor) D->E Yields

Caption: Synthetic pathway from building block to drug candidate.

Conclusion

This compound stands out as a preeminently useful and strategic building block in organic synthesis. Its trifunctional nature—a privileged morpholine scaffold, a reactive bromine handle, and a modulating fluorine atom—provides chemists with a powerful tool for the rapid and efficient synthesis of diverse and complex molecules. The robust and well-established protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings detailed herein serve as a foundation for its broad application, particularly in the fields of drug discovery and materials science, empowering researchers to construct novel molecular entities with tailored properties.

References

  • Spokoyny, A. M., et al. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 4'-Bromoacetophenone.
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate.
  • Unknown Author. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics.
  • Bolognesi, M. L., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Unknown Author. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science.
  • Penta s.r.o. (2025). Morpholine - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • CymitQuimica. (2025). SAFETY DATA SHEET for 4-(3-Aminophenyl)morpholin-3-one.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 3-Bromo-4-fluoroaniline.
  • Pharmaffiliates. (n.d.). This compound-d8.
  • Arshad, F., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
  • Kumar, P., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Echemi. (n.d.). This compound.
  • Dhudshia, B., & Thaker, K. M. (2012). Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Chemical Society.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • Nagy, P. I., et al. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2022(3), M1437.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

Application Notes & Protocols: N-Arylation with 4-(4-Bromo-3-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Arylated Morpholines in Modern Chemistry

The introduction of an N-aryl morpholine scaffold is a pivotal strategy in medicinal chemistry and materials science.[1][2][3] These privileged structures are integral to a multitude of pharmacologically active compounds, owing to their favorable physicochemical properties which can enhance aqueous solubility, metabolic stability, and target engagement. The specific substrate, 4-(4-bromo-3-fluorophenyl)morpholine, presents a valuable building block for the synthesis of complex molecules, where the bromine atom serves as a handle for cross-coupling reactions, and the fluorine atom can modulate electronic properties and metabolic pathways. This guide provides a comprehensive overview and detailed protocols for the N-arylation of various amines using this versatile reagent, with a focus on the widely adopted Buchwald-Hartwig amination.[4][5]

Underlying Principles: Causality in N-Arylation Catalysis

The formation of a carbon-nitrogen bond between an aryl halide and an amine is a thermodynamically favorable but kinetically challenging transformation. Transition metal catalysis, most notably palladium- and copper-based systems, provides a lower energy pathway for this reaction to occur under milder conditions than traditional methods like nucleophilic aromatic substitution.[4][6][7]

The Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become the gold standard for N-arylation due to its broad substrate scope and high functional group tolerance.[4][5][8] The catalytic cycle, as illustrated below, involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate.[9][10] This is often the rate-determining step.[9]

  • Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is released, regenerating the Pd(0) catalyst.[10]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are typically employed to promote the reductive elimination step and prevent catalyst decomposition.

The Ullmann Condensation: A classical alternative, the copper-catalyzed Ullmann condensation, typically requires harsher reaction conditions, including higher temperatures.[7][11] While effective, the broader functional group tolerance and milder conditions of the Buchwald-Hartwig amination have made it the preferred method in many modern synthetic applications.

Experimental Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_vial Oven-dried Schlenk tube/vial add_reagents Add Aryl Halide, Amine, Pd Precatalyst, Ligand, Base prep_vial->add_reagents inert_atm Seal and Purge with Inert Gas (Ar or N2) add_reagents->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent heat Heat to Reaction Temperature (e.g., 80-110 °C) add_solvent->heat stir Vigorous Stirring heat->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor cool Cool to Room Temperature monitor->cool dilute Dilute with Organic Solvent & Water cool->dilute extract Separate Layers, Wash Organic Layer with Brine dilute->extract dry Dry over Na2SO4, Filter extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify

Caption: General experimental workflow for N-arylation cross-coupling reactions.[12]

Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol provides a general procedure for the N-arylation of a representative secondary amine with this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Amine (e.g., Pyrrolidine)AnhydrousCommercially AvailableEnsure dryness of the amine.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableCan be substituted with other Pd precatalysts.
XPhosLigand GradeCommercially AvailableA common bulky phosphine ligand.
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableA strong, non-nucleophilic base.
TolueneAnhydrousCommercially AvailableUse a dry, degassed solvent.
Schlenk tube or reaction vial with septumOven-dried before use.
Magnetic stirrer and stir bar
Inert gas supply (Argon or Nitrogen)High Purity

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the amine (1.2 equiv), Palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).

    • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition:

    • Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction:

    • Place the reaction vessel in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.[13]

Catalytic Cycle Visualization

G cluster_reactants cluster_products Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X L2 Pd0->PdII_Aryl Oxidative Addition PdII_Amine [Ar-Pd(II)-NHR'R'']+ L2 PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)-NR'R'' L2 PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination ArX Ar-X Amine HNR'R'' Base Base Product Ar-NR'R'' BaseH Base-H+

Sources

Application Notes and Protocols for 4-(4-bromo-3-fluorophenyl)morpholine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Phenylmorpholines in Agrochemical Innovation

The morpholine moiety is a versatile heterocyclic scaffold that has been successfully incorporated into a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] In the realm of agriculture, phenylmorpholine derivatives have carved out a significant niche, particularly as fungicides.[2] This class of compounds is renowned for its efficacy against a variety of plant pathogens, offering a distinct mode of action that is a valuable tool in resistance management strategies.[3]

This guide focuses on 4-(4-bromo-3-fluorophenyl)morpholine , a specific, yet under-researched, member of the phenylmorpholine family. The strategic placement of bromo and fluoro substituents on the phenyl ring is a common approach in agrochemical design to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its uptake, translocation, and ultimately, its biological efficacy. While one source indicates a potential application in the preparation of vascular adhesion protein inhibitors, this document will explore its putative role in agrochemical research, drawing on the well-established activities of its chemical relatives.[4][5]

These application notes and protocols are designed to provide researchers with a comprehensive framework for the synthesis, evaluation, and characterization of this compound as a potential agrochemical agent. The methodologies described herein are based on established principles and techniques for the study of morpholine-based fungicides and are intended to be adapted and optimized for specific research objectives.

Proposed Mechanism of Action: A Sterol Biosynthesis Inhibitor

Based on the established mode of action of commercial morpholine fungicides such as fenpropimorph and tridemorph, it is hypothesized that this compound acts as a sterol biosynthesis inhibitor (SBI) .[6] Specifically, morpholine fungicides are classified under the Fungicide Resistance Action Committee (FRAC) Code 5, which designates inhibitors of two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase (ERG24) and Δ8→Δ7-isomerase (ERG2) .[2][7]

Ergosterol is a vital component of fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting ERG24 and ERG2, this compound would disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the structural integrity and function of the fungal cell membrane. This disruption of membrane function is the primary fungicidal effect.[8]

The multi-site inhibitory nature of morpholine fungicides on sterol biosynthesis contributes to their classification as having a low to medium risk of resistance development, making them valuable partners in spray programs with single-site fungicides.[3][9]

Mechanism_of_Action cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition by this compound Lanosterol Lanosterol Intermediate_1 Intermediate_1 Lanosterol->Intermediate_1 14α-demethylase (Target of DMIs - FRAC 3) Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Δ14-reductase (ERG24) Episterol Episterol Intermediate_2->Episterol Δ8→Δ7-isomerase (ERG2) Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Essential Component Inhibitor This compound (FRAC Group 5) Inhibitor:w->Intermediate_1:e Inhibits ERG24 Inhibitor:w->Intermediate_2:e Inhibits ERG2 Cell_Death Cell_Death Fungal_Cell_Membrane->Cell_Death Disruption leads to

Caption: Proposed mechanism of action of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAr).[10][11] The Buchwald-Hartwig approach is versatile and generally provides good yields with a broad range of substrates.[12][13]

Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of this compound from 1,4-dibromo-2-fluorobenzene and morpholine.

Materials:

  • 1,4-dibromo-2-fluorobenzene

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

  • Solvents for workup and purification (e.g., ethyl acetate, hexane, brine)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add 1,4-dibromo-2-fluorobenzene (1.0 eq), Pd(OAc)2 (0.02 eq), and XPhos (0.04 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Base Addition: Add anhydrous toluene to the flask, followed by sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add morpholine (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow Start 1,4-dibromo-2-fluorobenzene + Morpholine Reaction Buchwald-Hartwig Amination Start->Reaction Catalyst Pd(OAc)2, XPhos, NaOtBu Toluene, 100-110 °C Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Application Protocols: Fungicidal Activity Assays

The following protocols are designed to evaluate the potential fungicidal activity of this compound. It is recommended to include a known morpholine fungicide, such as fenpropimorph, as a positive control.

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol uses a broth microdilution method to determine the half-maximal effective concentration (EC50) of the test compound against a panel of plant pathogenic fungi.[8][14]

Materials:

  • Pure this compound

  • Positive control (e.g., fenpropimorph)

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Sterile 96-well microtiter plates

  • Cultures of relevant plant pathogenic fungi (e.g., Blumeria graminis (powdery mildew), Puccinia spp. (rusts), Mycosphaerella fijiensis (Black Sigatoka))

  • Appropriate liquid growth medium for each fungus (e.g., Potato Dextrose Broth, Malt Extract Broth)

  • Spectrophotometer or microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound and the positive control in DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solutions in the appropriate growth medium to achieve a range of test concentrations (e.g., 0.01 to 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in all wells. Include a no-compound control (medium with 1% DMSO) and a medium-only control.

  • Inoculation: Prepare a standardized fungal inoculum (spore suspension or mycelial fragments) according to established methods for the specific fungus. Add the inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature and for a sufficient duration for fungal growth in the control wells.

  • Growth Assessment: Determine fungal growth by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the no-compound control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Whole Plant Assay (Preventative and Curative Activity)

This protocol assesses the efficacy of the compound in protecting a host plant from fungal infection when applied before (preventative) or after (curative) inoculation with the pathogen.

Materials:

  • This compound formulated for spraying (e.g., as an emulsifiable concentrate or wettable powder)

  • Positive control (e.g., a commercial formulation of fenpropimorph)

  • Susceptible host plants (e.g., barley for powdery mildew, wheat for rust) grown under controlled conditions

  • Fungal pathogen inoculum

  • Spray chamber for uniform application

  • Greenhouse or growth chamber with controlled environment

Procedure:

  • Plant Preparation: Grow healthy, uniform host plants to the appropriate growth stage (e.g., two-leaf stage).

  • Compound Application:

    • Preventative Assay: Spray the plants with a range of concentrations of the formulated test compound and positive control. Allow the spray to dry completely.

    • Curative Assay: Inoculate the plants with the fungal pathogen first. After a set incubation period (e.g., 24-48 hours), spray the plants with the test compounds.

  • Inoculation:

    • Preventative Assay: After the compound application has dried, inoculate the plants with a standardized suspension of fungal spores.

    • Curative Assay: Inoculation is performed before compound application.

  • Incubation: Place the treated and inoculated plants in a growth chamber with optimal conditions for disease development (e.g., specific temperature, humidity, and light cycle).

  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity on each plant. This can be done by visually estimating the percentage of leaf area covered by lesions or by counting the number of pustules.

  • Data Analysis: Calculate the percentage of disease control for each treatment relative to the untreated, inoculated control. Determine the effective dose for 50% or 90% disease control (ED50 or ED90).

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay Stock Prepare Stock Solutions Dilutions Serial Dilutions in 96-well plate Stock->Dilutions Inoculate Inoculate with Fungal Suspension Dilutions->Inoculate Incubate_vitro Incubate Inoculate->Incubate_vitro Assess_Growth Measure Optical Density Incubate_vitro->Assess_Growth EC50 Calculate EC50 Assess_Growth->EC50 Plants Grow Host Plants Treat_Prevent Spray with Compound Plants->Treat_Prevent Preventative Inoculate_Curative Inoculate with Pathogen Plants->Inoculate_Curative Curative Inoculate_Prevent Inoculate with Pathogen Treat_Prevent->Inoculate_Prevent Incubate_vivo1 Incubate Inoculate_Prevent->Incubate_vivo1 Assess_Disease Assess Disease Severity Incubate_vivo1->Assess_Disease ED50 Calculate ED50/ED90 Assess_Disease->ED50 Treat_Curative Spray with Compound Inoculate_Curative->Treat_Curative Incubate_vivo2 Incubate Treat_Curative->Incubate_vivo2 Incubate_vivo2->Assess_Disease

Caption: Experimental workflows for fungicidal activity testing.

Data Presentation

Quantitative data from the proposed assays should be summarized in a clear and concise tabular format to facilitate comparison between the test compound and the positive control. The following table provides an example of how such data could be presented.

Table 1: Illustrative Fungicidal Activity of this compound

Fungal PathogenHost PlantAssay TypeTest CompoundEC50 (µg/mL) [In Vitro]ED90 (g a.i./ha) [In Vivo - Preventative]
Blumeria graminis f. sp. hordeiBarleyIn Vitro & In VivoThis compound1.275
Fenpropimorph (Control)0.850
Puccinia triticinaWheatIn Vitro & In VivoThis compound2.5100
Fenpropimorph (Control)1.575

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

  • A New Strategy for the Synthesis of Substituted Morpholines. PMC. [Link]

  • FRAC Code List©* 2024: Fungal control agents sorted by cross-resistance pattern and mode of action (including coding for FRAC Groups on product labels). FRAC. [Link]

  • Fungal control agents sorted by cross-resistance pattern and mode of action (including coding for FRAC - Sign-in. FRAC. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • The structures of various FDA-approved N-aryl morpholine-based drugs. ResearchGate. [Link]

  • FRAC CODE LIST 1: Fungicides sorted by FRAC Code. FRAC. [Link]

  • Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi. The Plant Pathology Journal. [Link]

  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Publications. [Link]

  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]

  • 1.4: Fungicide Resistance Action Committee (FRAC) Code. Crop Protection Network. [Link]

  • FRAC CODE LIST 1: Fungicides sorted by FRAC Code. FRAC. [Link]

  • Product Name : this compound-d8. Pharmaffiliates. [Link]

  • Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia. PMC. [Link]

  • THE USE OF STANDARD METHODOLOGY FOR DETERMINATION OF ANTIFUNGAL ACTIVITY OF NATURAL PRODUCTS AGAINST MEDICAL YEASTS CANDIDA SP A. SciELO. [Link]

  • Antifungal Activity of Morpholine and Piperidine Based Surfactants. ResearchGate. [Link]

  • Morpholines. BCPC. [Link]

  • Efficacy of sterol biosynthesis inhibitor fungicides in in vitro and in... ResearchGate. [Link]

  • Relationship between antifungal activity and inhibition of sterol biosynthesis in miconazole, clotrimazole, and 15-azasterol. PMC. [Link]

  • Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]

  • (PDF) Fungicide Resistance Assays for Fungal Plant Pathogens. ResearchGate. [Link]

  • Plant Health Lab Testing Protocol. Perennia Food and Agriculture Inc. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC. [Link]

  • Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review. Frontiers. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. PMC. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC PubMed Central. [Link]

  • Efficacy of sterol biosynthesis inhibitor fungicides in in vitro and in... ResearchGate. [Link]

  • Product Name : this compound-d8. Pharmaffiliates. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
  • Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. [Link]

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Topic: High-Throughput Screening of a Morpholine-Based Chemical Library Targeting PI3Kα Using a LanthaScreen™ TR-FRET Assay

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The phosphoinositide 3-kinase alpha (PI3Kα) is a critical node in the PI3K/AKT/mTOR signaling pathway, and its hyperactivation is a hallmark of many human cancers. This makes it a high-priority target for therapeutic intervention. Chemical scaffolds based on the morpholine ring have shown significant promise as PI3K inhibitors. This application note details a robust, high-throughput screening (HTS) workflow for identifying potent and selective inhibitors of PI3Kα from a focused chemical library derived from the 4-(4-bromo-3-fluorophenyl)morpholine scaffold. We describe the setup, optimization, and execution of a biochemical assay using the LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology platform. The protocols herein provide a self-validating system, complete with decision-making criteria based on industry-standard quality control metrics.

Introduction: The Scientific Rationale

1.1. The PI3Kα Target and the Morpholine Scaffold

The PI3K pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The p110α catalytic subunit, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, leading to constitutive activation of the pathway. This has established PI3Kα as a premier target for cancer drug discovery. The morpholine moiety is a privileged scaffold in medicinal chemistry, notably for its inclusion in several approved kinase inhibitors. Its favorable physicochemical properties and ability to form key hydrogen bonds within the ATP-binding pocket of kinases make it an ideal starting point for library synthesis. This guide presupposes the synthesis of a focused library of compounds built upon the this compound core, designed to explore the structure-activity relationship (SAR) around the PI3Kα active site.

1.2. Assay Principle: LanthaScreen™ TR-FRET

To screen our compound library, we selected the LanthaScreen™ TR-FRET assay, a robust, antibody-based biochemical assay format ideal for HTS. This technology measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate.

The principle relies on FRET, a distance-dependent energy transfer between two fluorophores: a donor (Terbium chelate) and an acceptor (Fluorescein).

  • No Inhibition: PI3Kα actively phosphorylates its substrate, PIP2, to generate PIP3. A fluorescently labeled anti-PIP3 antibody, conjugated to the acceptor fluorophore, binds to the newly formed PIP3. A second antibody, specific for a tag on the kinase (e.g., GST), is labeled with the donor fluorophore. When these components form a complex, the donor and acceptor are brought into close proximity. Excitation of the Terbium donor results in energy transfer to the Fluorescein acceptor, producing a high TR-FRET signal.

  • Inhibition: When a compound from our library inhibits PI3Kα, the PIP2 substrate is not phosphorylated. The acceptor-labeled anti-PIP3 antibody cannot bind, preventing the formation of the FRET complex. Consequently, energy transfer is low, resulting in a diminished TR-FRET signal.

This ratiometric, time-resolved measurement minimizes interference from library compounds and enhances assay robustness, making it a gold standard for kinase HTS campaigns.

PI3K_Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3Ka PI3Kα RTK->PI3Ka Activation PIP2 PIP2 PIP3 PIP3 PI3Ka->PIP3 Catalyzes PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor Morpholine-Based Inhibitor Inhibitor->PI3Ka Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT/mTOR signaling cascade and the point of inhibition.

HTS Workflow: A Phased Approach

A successful HTS campaign is a multi-step process designed to efficiently identify and validate true hits while minimizing false positives and negatives. Our workflow is divided into three main phases: Assay Development, Primary Screening, and Hit Confirmation.

Caption: A three-phased workflow for the PI3Kα inhibitor screening campaign.

Detailed Protocols

SAFETY PRECAUTION: Always wear appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses, when handling chemicals and reagents.

3.1. Materials and Reagents

ReagentSupplierPurpose
PI3Kα (human, recombinant)Thermo FisherEnzyme
PIP2 SubstrateEchelon BiosciencesSubstrate
LanthaScreen™ Tb-anti-GST AbThermo FisherDonor Fluorophore
LanthaScreen™ FITC-PIP3Thermo FisherAcceptor Fluorophore
ATPSigma-AldrichCo-factor
DTTSigma-AldrichReducing Agent
Known PI3Kα Inhibitor (e.g., Alpelisib)Selleck ChemicalsPositive Control
DMSO, ACS GradeSigma-AldrichSolvent / Negative Control
Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)In-house prepReaction Buffer
Stop/Detection Buffer (Assay Buffer with 20 mM EDTA)In-house prepStops reaction, chelates Mg²⁺
384-well, low-volume, black platesCorningAssay Plates

3.2. Protocol 1: Primary HTS at a Single Concentration (10 µM)

This protocol is designed for screening the entire this compound-based library to identify initial "hits."

Step-by-Step Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., ECHO®), dispense 20 nL of each library compound (10 mM stock in DMSO) into wells of a 384-well assay plate.

    • Dispense 20 nL of DMSO into control wells (n=32) for the "0% inhibition" (High Signal) control.

    • Dispense 20 nL of a known PI3Kα inhibitor (10 mM stock) into control wells (n=32) for the "100% inhibition" (Low Signal) control. This results in a final compound concentration of 10 µM in a 20 µL final assay volume.

  • Enzyme/Substrate Addition:

    • Prepare a 2X PI3Kα/PIP2 mix in Assay Buffer. The final concentration in the well should be the pre-determined optimal concentration (e.g., 5 nM PI3Kα, 10 µM PIP2).

    • Dispense 10 µL of this mix into all wells of the assay plate.

    • Centrifuge the plate briefly (1 min at 1,000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in Assay Buffer to achieve a final concentration equal to the Kₘ for ATP (e.g., 50 µM).

    • Add 10 µL of the 2X ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature. This time should be within the linear range of the reaction, as determined during assay development.

  • Stop Reaction and Detect Product:

    • Prepare a detection mix containing the Tb-anti-GST antibody and FITC-PIP3 antibody in Stop/Detection Buffer.

    • Add 20 µL of the detection mix to all wells. The EDTA in the buffer will chelate Mg²⁺, stopping the ATP-dependent kinase reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar® FSX).

    • Excitation: 340 nm.

    • Emission: 495 nm (Donor/Terbium) and 520 nm (Acceptor/FITC).

    • Use a delay time of 100 µs and an integration time of 200 µs.

3.3. Data Analysis and Hit Selection

  • Calculate TR-FRET Ratio: For each well, calculate the emission ratio: Ratio = (Emission at 520 nm) / (Emission at 495 nm)

  • Assess Assay Quality (Z'-factor): Using the control wells, calculate the Z'-factor to validate the screen's quality.[1][2][3][4]

    • Z' = 1 - ( (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| )

    • Where σ is the standard deviation and μ is the mean of the positive (DMSO) and negative (inhibitor) controls.

    • An assay is considered excellent if Z' ≥ 0.5.[3][5]

  • Normalize Data and Identify Hits:

    • Calculate the percent inhibition for each compound well: % Inhibition = 100 * ( 1 - ( (Ratio_compound - μ_neg) / (μ_pos - μ_neg) ) )

    • Define a hit threshold. A common starting point is a percent inhibition greater than three times the standard deviation of the DMSO control wells, or a simple cutoff (e.g., >50% inhibition).

3.4. Protocol 2: Dose-Response and IC₅₀ Determination for Confirmed Hits

This protocol is used for the hits identified in the primary screen to determine their potency.

Step-by-Step Methodology:

  • Compound Plating:

    • For each hit compound, create a 10-point, 3-fold serial dilution series in DMSO, starting from a 10 mM stock.

    • Using an acoustic liquid handler, dispense the appropriate volume of each concentration into triplicate wells of a 384-well plate to achieve final concentrations ranging from (e.g.) 30 µM to 1.5 nM. Include DMSO-only and control inhibitor wells.

  • Assay Execution:

    • Follow the same procedure as in Protocol 1 (steps 2-4) for enzyme/substrate addition, reaction initiation, and detection.

  • Data Acquisition:

    • Read the plate as described in Protocol 1 (step 5).

3.5. Data Analysis and IC₅₀ Calculation

  • Calculate Percent Inhibition: For each concentration point, calculate the average percent inhibition from the triplicate wells.

  • Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data using a four-parameter variable slope non-linear regression model.[6][7][8] The equation is:

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))

  • Determine IC₅₀: The IC₅₀ is the concentration of the inhibitor that produces 50% of the maximal inhibitory response. This value is directly derived from the curve fitting analysis.[8][9]

Data Interpretation and Expected Results

4.1. Quality Control

A successful HTS campaign relies on robust and reproducible data. The key QC metric is the Z'-factor.

ParameterAcceptance CriteriaRationale
Z'-factor ≥ 0.5Ensures a sufficient signal window and low data variability to confidently distinguish hits from noise.[1][2][3][4][5]
Signal-to-Background > 5Indicates a robust signal over the baseline noise of the assay.
CV of Controls < 10%Demonstrates the precision and reproducibility of the assay additions and measurements.

4.2. Hit Characterization

The output from the dose-response analysis provides the potency of the hit compounds, allowing for ranking and further investigation.

Compound IDScaffoldIC₅₀ (nM)Hill Slope
Control (Alpelisib)Known PI3Kα Inhibitor5.51.10.99
HTS-001This compound78.21.30.98
HTS-002This compound254.60.90.99
HTS-003This compound>10,000--

From this hypothetical data, compound HTS-001 would be prioritized for further studies due to its sub-micromolar potency. The Hill Slope provides insight into the binding mechanism, with a value near 1 often suggesting a 1:1 binding stoichiometry. The R² value indicates the goodness of fit for the regression model.

Conclusion and Next Steps

This application note provides a comprehensive and validated framework for the high-throughput screening of a compound library derived from the this compound scaffold against the PI3Kα kinase. By employing the robust LanthaScreen™ TR-FRET technology and adhering to stringent quality control measures, this workflow enables the efficient identification and characterization of potent inhibitors.

Validated hits from this campaign, such as the hypothetical HTS-001, would proceed to the next stages of the drug discovery pipeline, including:

  • Selectivity Profiling: Screening against other PI3K isoforms and a panel of unrelated kinases to determine inhibitor selectivity.

  • Orthogonal Assays: Confirming activity in a different assay format (e.g., AlphaLISA® or a biophysical assay like SPR) to rule out technology-specific artifacts.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit PI3Kα signaling in a cellular context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

This structured approach ensures that resources are focused on the most promising chemical matter, accelerating the path toward novel therapeutic candidates.

References

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. GraphPad. [Link]

  • Targeting the PI3K signaling pathway in cancer. Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Nature Reviews Drug Discovery, 8(8), 627–644. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Lo, Y. C., et al. (2016). Journal of Molecular Modeling, 22(4), 83. [Link]

  • Z-factor. Wikipedia. [Link]

  • Nonlinear model-based estimates of IC50 for studies involving continuous therapeutic dose-response data. Schoder, B. E., et al. (2009). Statistics in Biopharmaceutical Research, 1(1), 84-95. [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Yu, K., et al. (2009). Journal of Medicinal Chemistry, 52(23), 7492–7495. [Link]

  • Assay performance and the Z'-factor in HTS. Lloyd, M. (2023). Drug Target Review. [Link]

  • PI3K pathway in cancer. Engelman, J. A. (2012). Systems Biology of Cancer, 195-212. [Link]

  • Targeting PI3K in Cancer: Impact on Tumor Cells, Their Protective Stroma, Angiogenesis, and Immunotherapy. Vanhaesebroeck, B., et al. (2021). Cancer Discovery, 11(1), 28-45. [Link]

  • Example: Global nonlinear regression (dose-response curves). GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Tzara, A., et al. (2020). ChemMedChem, 15(5), 392-403. [Link]

  • The Z prime value (Z´). BMG Labtech. [Link]

  • PI3K/Akt pathway - part 4: PI3K in cancer. Mike Tyka. (2020). YouTube. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Kourounakis, A. P., et al. (2020). ChemMedChem, 15(5), 392-403. [Link]

  • On HTS: Z-factor. CDD Vault. (2023). [Link]

  • LanthaScreen Technology on microplate readers. BMG Labtech. [Link]

  • Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. van der Deen, M., et al. (2021). Cancers, 13(16), 4145. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). El-Damasy, D. A., et al. (2024). Molecules, 29(4), 856. [Link]

  • IC50 Calculation Using GraphPad Prism | Nonlinear Regression. Research with Dr. Saeed. (2023). YouTube. [Link]

  • How to determine an IC50. GraphPad FAQ. [Link]

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"4-(4-bromo-3-fluorophenyl)morpholine in the synthesis of novel heterocycles"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Leveraging 4-(4-Bromo-3-fluorophenyl)morpholine in the Strategic Synthesis of Novel Heterocyclic Scaffolds

Abstract

The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure that imparts favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] When incorporated into an aryl scaffold, such as this compound (CAS No: 279261-83-5), it becomes a highly versatile building block for the synthesis of novel heterocycles.[3] The strategic placement of the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom allows for modulation of electronic properties and potential metabolic blocking. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, with detailed protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the construction of diverse and complex molecular architectures relevant to drug discovery, particularly in the domain of kinase inhibitors.[4][5]

Introduction: The Strategic Value of the Scaffold

The morpholine ring is a recurring motif in a multitude of FDA-approved drugs, where it often enhances aqueous solubility, metabolic stability, and target binding affinity.[6][7] Its incorporation can significantly improve a compound's overall drug-like properties.[1] The title compound, this compound, is of particular interest for several reasons:

  • Orthogonal Reactivity: The aryl bromide serves as a versatile functional group for C-C and C-N bond formation, leaving the morpholine and fluoro-substituted ring available for further modification or as a stable pharmacophoric element.

  • Electronic Tuning: The electron-withdrawing fluorine atom ortho to the morpholine nitrogen influences the electron density of the phenyl ring, which can be critical for molecular recognition by biological targets like protein kinases.[2]

  • Vector for Complexity: It serves as an ideal starting point for building libraries of compounds around a common core, enabling extensive Structure-Activity Relationship (SAR) studies.[2]

This document serves as a practical guide for researchers, providing both the foundational knowledge and actionable protocols to effectively utilize this powerful synthetic intermediate.

Synthesis of the Core Building Block: this compound

The most direct and common method for synthesizing N-aryl morpholines is through a nucleophilic aromatic substitution (SNAr) reaction.[8] This involves the displacement of an activated leaving group, typically a halide, from an aromatic ring by the nitrogen atom of morpholine.

The synthesis commences from a commercially available dihalobenzene. The reaction is typically performed in a polar aprotic solvent in the presence of a base to neutralize the HBr formed during the reaction.[9]

A 1-Bromo-2,4-difluorobenzene + Morpholine D Nucleophilic Aromatic Substitution (SNAr) A->D Reactants B Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMSO, NMP) B->D Conditions C Heat (e.g., 100-140 °C) C->D Conditions E Work-up & Purification (Extraction, Chromatography) D->E Crude Product F Product: This compound E->F

Caption: Synthesis of this compound.

Protocol 2.1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 1-Bromo-2,4-difluorobenzene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-bromo-2,4-difluorobenzene (1.0 equiv), morpholine (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Add DMF or DMSO to create a solution with a concentration of approximately 0.5 M with respect to the starting halide.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Application in C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the palladium-catalyzed reaction of an organohalide with an organoboron compound.[10][11] This reaction is exceptionally tolerant of various functional groups, making it ideal for late-stage functionalization in complex syntheses.[12]

cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add to Flask: 1. This compound 2. Arylboronic Acid (1.2 eq) 3. Pd Catalyst (e.g., Pd(dppf)Cl₂) (3 mol%) 4. Base (e.g., K₂CO₃) (2 eq) B Evacuate and backfill flask with inert gas (Ar or N₂) three times. A->B C Add degassed solvents via syringe (e.g., Dioxane/H₂O 4:1). B->C D Heat mixture with vigorous stirring (e.g., 90-100 °C). C->D E Monitor reaction by TLC or LC-MS until starting material is consumed. D->E F Cool to RT. Dilute with Ethyl Acetate and Water. E->F G Separate layers. Extract aqueous layer with Ethyl Acetate. F->G H Combine organic layers, wash with brine, dry (Na₂SO₄), and concentrate. G->H I Purify by column chromatography to yield the final biaryl product. H->I

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ [3 mol%], PdCl₂(dppf) [3 mol%])

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[13]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
EntryArylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9085-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₂CO₃Acetonitrile/H₂O8588-96
3Pyridine-3-boronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄t-BuOH/H₂O10075-90
43,5-Dimethylisoxazole-4-boronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O10080-92

Application in C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling aryl halides with a vast array of amines.[14][15] This methodology is indispensable for synthesizing aniline derivatives, which are precursors to a wide range of heterocyclic drugs, including many kinase inhibitors.[16] The choice of a bulky, electron-rich phosphine ligand is critical to the success of this transformation, facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[17]

cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A In a glovebox or under inert gas: Add Pd precatalyst, ligand, and base (e.g., NaOtBu) to a reaction vial. B Add this compound and the desired amine/heterocycle. A->B C Add degassed solvent (e.g., Toluene or Dioxane) and seal the vial. B->C D Heat mixture with vigorous stirring (e.g., 80-110 °C). C->D E Monitor reaction by LC-MS until starting material is consumed. D->E F Cool to RT. Filter through celite, washing with organic solvent. E->F G Concentrate the filtrate under reduced pressure. F->G H Purify by column chromatography to yield the final arylamine product. G->H

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 4.1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine or N-heterocycle (1.1-1.3 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ [1-2 mol%], Pd(OAc)₂ [2 mol%])

  • Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) (2-5 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • To an oven-dried reaction vial or flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., sodium tert-butoxide, 1.4 mmol). This is best performed in an inert atmosphere glovebox.

  • Add this compound (1.0 mmol) and the amine coupling partner (1.2 mmol).

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and add anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress by LC-MS. Reactions are typically complete in 2-24 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the pad thoroughly.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl product.

Safety and Handling

  • Reagents: Handle all reagents, especially palladium catalysts and phosphine ligands, in a well-ventilated fume hood. Phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Solvents: Use anhydrous and degassed solvents for cross-coupling reactions to prevent catalyst deactivation.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Waste Disposal: Dispose of all chemical waste, particularly heavy-metal-containing residues, according to institutional guidelines.

Conclusion and Future Outlook

This compound is a robust and highly effective building block for the synthesis of complex heterocyclic systems. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings provide reliable and versatile pathways to novel C-C and C-N linked structures. These products are ideal intermediates for constructing libraries of compounds for screening in drug discovery programs, particularly for targeting protein kinases and other therapeutically relevant targets. The continued application of this scaffold will undoubtedly contribute to the development of next-generation therapeutics.

References

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.
  • Buchwald–Hartwig amination. Wikipedia.
  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives. Benchchem.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. ACS Publications.
  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed.
  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, United Arab Emirates.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Morpholine synthesis. Organic Chemistry Portal.
  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.
  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems.
  • An updated review on morpholine derivatives with their pharmacological actions. (Paper unavailable)
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • This compound Formula. Echemi.
  • This compound 279261-83-5. 瑞楚生物.
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
  • A Minireview on the Morpholine-Ring-Containing U.S.
  • Synthesis method of 4-(4-aminophenyl)-3-morpholinone. Google Patents.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central.
  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. PMC - NIH.

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Application Notes and Protocols for the Scale-Up Synthesis of 4-(4-bromo-3-fluorophenyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aryl-Morpholine Scaffolds in Modern Drug Discovery

The morpholine moiety is a cornerstone in medicinal chemistry, recognized for its ability to improve the pharmacokinetic profile of drug candidates.[1] When incorporated into an aryl structure, such as in 4-(4-bromo-3-fluorophenyl)morpholine, it serves as a versatile scaffold for the development of novel therapeutics across a range of disease areas. The bromo- and fluoro-substituents on the phenyl ring offer key vectors for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1][2]

The synthesis of these derivatives on a laboratory and pilot-plant scale necessitates robust and scalable methodologies. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and widely adopted method for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[3][4] This application note provides a comprehensive guide to the scale-up synthesis of this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and rigorous analytical characterization to ensure product quality and process reproducibility.

The Cornerstone of Synthesis: Understanding the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[5] The catalytic cycle, illustrated below, is a finely tuned process influenced by the choice of palladium precursor, ligand, base, and solvent.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[5]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido-palladium complex.[5]

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, thus completing the catalytic cycle.[5]

The selection of a sterically hindered and electron-rich phosphine ligand is critical for promoting both the oxidative addition and the final reductive elimination steps, which are often rate-limiting.[3]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-N(H)R2(L) Ar-Pd(II)-N(H)R2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-N(H)R2(L) Amine Coordination (R2NH) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-N(H)R2(L)->Ar-Pd(II)-NR2(L) Deprotonation (Base) Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination (Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Scalable Synthesis of this compound: A Detailed Protocol

This protocol is designed for the synthesis of this compound on a multi-gram scale, with considerations for process safety and scalability.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
1,4-Dibromo-2-fluorobenzene1435-52-5253.90>98%Commercially Available
Morpholine110-91-887.12>99%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72>97%Commercially Available
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.66>98%Commercially Available
Sodium tert-butoxide (NaOtBu)865-48-596.10>97%Commercially Available
Toluene108-88-392.14Anhydrous, >99.8%Commercially Available
Experimental Procedure

Safety First: This procedure should be conducted in a well-ventilated fume hood by personnel trained in handling air-sensitive and potentially hazardous materials. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Reactor Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a thermocouple is assembled. The system is purged with dry nitrogen for at least 30 minutes.

  • Charging of Reagents: To the flask, add 1,4-dibromo-2-fluorobenzene (1.0 eq), Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent and Amine Addition: Under a positive pressure of nitrogen, add anhydrous toluene (5 mL per gram of aryl bromide). Begin stirring the mixture. Subsequently, add morpholine (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and maintain this temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactor_Setup Reactor Setup (N2 atmosphere) Reagent_Charging Charge Reagents (Aryl Halide, Pd Catalyst, Ligand, Base) Reactor_Setup->Reagent_Charging Solvent_Amine_Addition Add Toluene and Morpholine Reagent_Charging->Solvent_Amine_Addition Reaction Heat to 100 °C (12-24 h) Solvent_Amine_Addition->Reaction Quenching Quench with Water Reaction->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with Water and Brine Extraction->Washing Drying_Concentration Dry and Concentrate Washing->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification

Caption: Overall workflow for the synthesis of this compound.

Ensuring Product Quality: A Self-Validating Analytical Protocol

Rigorous analytical characterization is paramount to confirm the identity, purity, and integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the morpholine and the aromatic protons. The morpholine protons typically appear as two multiplets in the regions of δ 3.0-3.2 ppm and δ 3.8-4.0 ppm. The aromatic protons will exhibit a complex splitting pattern due to the fluorine and bromine substituents.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the morpholine carbons (typically around δ 49 ppm and δ 67 ppm) and the aromatic carbons, with the carbon attached to fluorine exhibiting a large C-F coupling constant.[6]

  • ¹⁹F NMR (376 MHz, CDCl₃): A single resonance is expected for the fluorine atom, with coupling to the adjacent aromatic protons.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention Time: The retention time will be specific to the exact HPLC conditions but will provide a clear peak for the product, allowing for purity assessment.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Expected Mass: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺, with a characteristic isotopic pattern due to the presence of bromine.

Analytical_Workflow Crude_Product Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Crude_Product->NMR HPLC HPLC Analysis Crude_Product->HPLC MS Mass Spectrometry Crude_Product->MS Structural_Elucidation Structure Confirmation NMR->Structural_Elucidation Purity_Assessment Purity >98% HPLC->Purity_Assessment Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight Final_Product Final Product Release Structural_Elucidation->Final_Product Purity_Assessment->Final_Product Molecular_Weight->Final_Product

Caption: Analytical workflow for quality control of the final product.

Safety and Handling Considerations

  • Palladium Catalysts: While many modern palladium precatalysts are air-stable, the active Pd(0) species is pyrophoric. Handle palladium reagents in an inert atmosphere.

  • 1,4-Dibromo-2-fluorobenzene: This compound is an irritant. Avoid contact with skin and eyes.

  • Sodium tert-butoxide: This is a strong base and is corrosive and flammable. Handle with care and avoid contact with water.

  • Toluene: Toluene is a flammable liquid with potential health hazards upon inhalation or skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The scale-up synthesis of this compound derivatives is a critical process in the pipeline of drug discovery and development. The Buchwald-Hartwig amination provides a reliable and scalable method for the construction of the key C-N bond. By understanding the underlying mechanistic principles and adhering to detailed, well-validated protocols for both synthesis and analysis, researchers can confidently produce high-quality material for further investigation. This application note serves as a practical guide to empower scientists in their pursuit of novel therapeutics based on the versatile aryl-morpholine scaffold.

References

  • Bayer Aktiengesellschaft. (2005). Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • Anisimov, A. V., et al. (2017). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]

  • Blakey, S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Mancini, F., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]

  • Macmillan Group. (n.d.). Why C–N and C–O Couplings? Macmillan Group Meeting. [Link]

  • DOI. (n.d.). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6–dihydropyrimidin–4–yl)m. [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Nolan, S. P., et al. (2017). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • de Vries, J. G., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. [Link]

  • Racz, A., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. PubMed. [Link]

  • de Souza, R. O. M. A., et al. (2014). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. [Link]

  • ResearchGate. (2017). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. [Link]

  • Antonov, L., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Browne, D. L., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. ResearchGate. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Google Patents. (2020). Preparation method for 4-(4-aminophenyl)morpholin-3-one.
  • Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Supporting Information. (n.d.). 3. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(4-bromo-3-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-bromo-3-fluorophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the optimization of this important synthetic transformation. The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves a Buchwald-Hartwig amination reaction.[1] This guide will provide insights into overcoming common challenges and refining your reaction conditions for optimal yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via Buchwald-Hartwig amination.

Issue 1: Low or No Product Formation

A common frustration in cross-coupling reactions is a lower-than-expected yield or complete lack of product.[2] This can be attributed to several factors related to the catalyst, reagents, or reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its inactivity can halt the catalytic cycle.[3]

    • Solution: Ensure you are using a high-quality palladium source and ligand. For this specific transformation, air- and moisture-stable palladium precatalysts, such as those from the Buchwald group (e.g., XPhos Pd G3), can offer improved reliability by avoiding the need for in-situ catalyst formation.[4][5] If preparing the catalyst in-situ from a Pd(II) source like Pd(OAc)₂, ensure complete reduction to the active Pd(0) species.[4] The presence of oxygen can also deactivate the catalyst by oxidizing the phosphine ligands.[3] Therefore, it is crucial to thoroughly degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[6]

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[1]

    • Solution: For the coupling of a secondary amine like morpholine, bulky biaryl phosphine ligands such as XPhos or RuPhos are often effective.[2][5] If you are experiencing low yields, consider screening a panel of ligands to identify the optimal choice for your specific substrate.

  • Incorrect Base Selection: The base is crucial for the deprotonation of the amine, which is a key step in the catalytic cycle.[7]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often effective.[4] However, if your substrate is base-sensitive, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be viable alternatives, although they may require higher reaction temperatures.[4][8] The physical properties of the base, such as particle size, can also impact the reaction rate, especially in scaled-up reactions. Grinding the base before use can be beneficial.[4]

  • Poor Substrate Reactivity: While aryl bromides are generally good substrates for Buchwald-Hartwig amination, the electronic properties of the starting material can influence reactivity.[4]

    • Solution: Ensure the purity of your 1-bromo-2-fluoro-4-iodobenzene starting material. Aryl iodides can sometimes inhibit the catalyst.[4] If starting from the corresponding aryl chloride, be aware that it is generally less reactive than the bromide.[2]

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and significantly reduce the yield of the desired this compound.[2]

Potential Causes & Solutions:

  • Hydrodehalogenation: This side reaction involves the replacement of the bromine atom with a hydrogen atom, leading to the formation of 1-fluoro-3-morpholinobenzene.

    • Solution: This can be minimized by optimizing the catalyst loading and reaction temperature.[2] Using a well-defined precatalyst can also help suppress this side reaction.

  • Homocoupling: Dimerization of the aryl halide can occur, leading to the formation of biphenyl derivatives.

    • Solution: Similar to hydrodehalogenation, optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[2][6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of the synthesis of this compound.

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis is typically achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction. The general scheme is as follows:

G ArylHalide 1-Bromo-2-fluoro-4-X-benzene (X = Br or I) Product This compound ArylHalide->Product Morpholine Morpholine Morpholine->Product Catalyst Pd Catalyst (e.g., Pd(OAc)2 or Precatalyst) Product->Catalyst Ligand Ligand (e.g., XPhos) Catalyst->Ligand Base Base (e.g., NaOtBu) Ligand->Base Solvent Solvent (e.g., Toluene) Base->Solvent

Caption: General Buchwald-Hartwig amination scheme.

Q2: How do I choose the optimal reaction conditions?

The optimal conditions depend on several factors, including the scale of the reaction and the specific starting materials. A Design of Experiments (DoE) approach can be a powerful tool for systematically optimizing multiple variables.[9] However, the following table provides a good starting point based on literature precedents.[2]

ParameterRecommended ConditionRationale & Considerations
Palladium Source XPhos Pd G3 (1-2 mol%)Precatalysts offer convenience and reproducibility.[4] If using Pd(OAc)₂, a slightly higher loading (2-5 mol%) might be necessary.
Ligand XPhos (1.2-2.4 mol%)Bulky, electron-rich phosphine ligands are generally effective for coupling secondary amines.[5]
Base NaOtBu (1.4-2.0 equiv.)A strong, non-nucleophilic base is typically required.[4] Cs₂CO₃ or K₃PO₄ can be used for base-sensitive substrates.[8]
Solvent Toluene or DioxaneAnhydrous, degassed solvents are crucial to prevent catalyst deactivation.[4][10] Ethereal solvents like THF are also options.[11]
Temperature 80-110 °CThe reaction temperature often needs to be optimized. Higher temperatures may be required for less reactive substrates or weaker bases.[4]
Reaction Time 12-24 hoursMonitor reaction progress by TLC, GC-MS, or LC-MS to determine the optimal time.[2]
Q3: What is the general experimental protocol for a small-scale reaction?

The following protocol provides a general guideline for a small-scale synthesis.[2]

Materials:

  • 1-Bromo-2-fluoro-4-iodobenzene (1.0 mmol)

  • Morpholine (1.2 mmol)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox or under an inert atmosphere, add the 1-bromo-2-fluoro-4-iodobenzene, XPhos Pd G3, and sodium tert-butoxide to the reaction vial.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the morpholine via syringe.

  • Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q4: How can I visualize the troubleshooting process?

A decision tree can be a helpful tool for systematically troubleshooting common issues.

G Start Low or No Product CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckLigand Is the ligand appropriate? CheckCatalyst->CheckLigand Yes OptimizeCatalyst Optimize Catalyst Loading/ Use Precatalyst CheckCatalyst->OptimizeCatalyst No CheckBase Is the base suitable? CheckLigand->CheckBase Yes ScreenLigands Screen Different Ligands (e.g., RuPhos) CheckLigand->ScreenLigands No CheckConditions Are reaction conditions optimal? CheckBase->CheckConditions Yes ScreenBases Screen Different Bases (e.g., Cs2CO3) CheckBase->ScreenBases No SideProducts Side Product Formation CheckConditions->SideProducts Yes OptimizeTempTime Optimize Temperature & Time CheckConditions->OptimizeTempTime No Hydrodehalogenation Hydrodehalogenation observed? SideProducts->Hydrodehalogenation Homocoupling Homocoupling observed? SideProducts->Homocoupling Hydrodehalogenation->OptimizeCatalyst Homocoupling->OptimizeCatalyst

Caption: Troubleshooting decision tree.

References

  • Wikipedia. (2023, December 12). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, July 29). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(10), 1948–1954. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 76(10), 3899–3910. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(4-bromo-3-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(4-bromo-3-fluorophenyl)morpholine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific challenges researchers may encounter during the purification of this compound. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you achieve the desired purity for your downstream applications.

Product Overview and Key Characteristics

This compound is a substituted aromatic morpholine derivative. Understanding its fundamental properties is the first step in designing an effective purification strategy.

  • Molecular Formula: C₁₀H₁₁BrFNO[1]

  • Molecular Weight: 260.10 g/mol [1]

  • Appearance: Typically a white to off-white crystalline powder, similar to its non-fluorinated analog.[2]

  • Polarity & Solubility: The molecule possesses a moderately nonpolar aromatic portion and a polar, basic morpholine ring (Topological Polar Surface Area: 12.5 Ų).[1] This amphiphilic nature influences its solubility in common organic solvents. Its predicted XLogP3 of ~2.5 suggests good solubility in moderately polar solvents like ethyl acetate and dichloromethane, with reduced solubility in nonpolar hexanes and higher solubility in polar alcohols.[1]

FAQs: Common Purification Challenges & Solutions

This section addresses the most common issues encountered during the purification of this compound, which is often synthesized via a Buchwald-Hartwig amination reaction.[3]

Q1: My crude product is a dark, oily residue after the reaction work-up. How do I proceed with purification?

Answer: This is a common outcome, especially if the reaction did not go to completion or if side products were formed. The dark color often indicates residual palladium catalyst and other high-molecular-weight impurities. An oily consistency suggests the presence of unreacted starting materials, solvents, or low-melting point impurities.

Causality: Buchwald-Hartwig reactions are notoriously sensitive and can generate a variety of byproducts if not perfectly optimized.[4][5] Dark, insoluble palladium species are common, and unreacted liquid starting materials (like morpholine) can prevent your product from solidifying.

Troubleshooting Steps:

  • Initial Cleanup: Dissolve the crude oil in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Pass this solution through a short plug of silica gel or Celite®. This will remove baseline impurities and much of the dark, particulate palladium catalyst. Wash the plug with additional solvent and concentrate the filtrate.

  • Attempt to Crystallize: Even if the initial material is an oil, it may crystallize after the initial cleanup. Try adding a nonpolar solvent like hexanes or heptane to the concentrated EtOAc/DCM solution and scratching the side of the flask with a glass rod to induce crystallization.

  • Proceed to Chromatography: If the product remains an oil, column chromatography is the most effective next step.

Q2: I'm performing column chromatography, but my product is smearing/tailing on the TLC plate and the column. How can I get clean separation?

Answer: This is a classic sign of an interaction between your basic compound and the acidic nature of standard silica gel. The morpholine nitrogen is basic and can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and difficult separation.[6]

Causality: The lone pair on the morpholine nitrogen acts as a Lewis base, binding to the acidic protons of the silica gel. This causes a portion of the molecules to "stick" to the stationary phase, resulting in tailing.

Solutions:

  • Base-Treated Mobile Phase: Add a small amount of a volatile base, such as triethylamine (Et₃N), to your mobile phase (typically 0.1-1% by volume).[6] This neutralizes the acidic sites on the silica, preventing your amine from interacting strongly and resulting in sharper peaks.

  • Use a Different Stationary Phase: Alumina (Al₂O₃) is a good alternative to silica for purifying basic compounds.[6][7] It is available in neutral, basic, or acidic grades; neutral or basic alumina would be appropriate here.

  • Deactivate the Silica Gel: You can prepare a slurry of silica gel in your column solvent containing 1-2% triethylamine, let it sit for a few minutes, and then pack the column. This pre-treats the silica to minimize unwanted interactions.[6]

Q3: I can't separate my product from an impurity with a very similar Rf value on TLC. What should I do?

Answer: When two compounds have very similar polarities, standard chromatographic systems may fail to provide adequate separation. The key is to alter the selectivity of the system.

Causality: The impurity is likely a structurally related compound, such as a dehalogenated starting material or a regioisomer. These possess very similar polarities to the desired product, making separation challenging.

Troubleshooting & Optimization:

  • Optimize the Mobile Phase:

    • Change Solvent Ratios: First, try running a shallower solvent gradient during column chromatography. This increases the separation distance between spots.

    • Change Solvent Composition: If adjusting ratios fails, change the solvents themselves. Switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity of the separation by changing the nature of the solvent-solute interactions.[8][9]

  • Consider Reversed-Phase Chromatography: If normal-phase chromatography (silica or alumina) is unsuccessful, reversed-phase chromatography (e.g., using a C18-functionalized silica) is an excellent alternative.[10] In this technique, the stationary phase is nonpolar, and a polar mobile phase (like acetonitrile/water or methanol/water) is used. This separates compounds based on differences in hydrophobicity rather than polarity, which can often resolve closely related aromatic compounds.

Q4: I successfully isolated a solid, but recrystallization fails in every solvent I try. What's the problem?

Answer: Successful recrystallization depends on finding a solvent that dissolves the compound when hot but not when cold.[11] If this fails, it's likely due to either very high solubility in all tested solvents or the presence of impurities that are inhibiting crystal lattice formation.

Causality: The presence of even small amounts of impurities can act as "defects" in the crystal lattice, preventing the ordered arrangement required for crystallization. Alternatively, the compound may be intrinsically highly soluble in common lab solvents.

Solutions:

  • Perform a Systematic Solvent Screen: Test a range of solvents with varying polarities. A structured approach is best. (See Table 1).

  • Use a Two-Solvent System: This is often the solution when no single solvent works. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., DCM or acetone). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or water) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow the solution to cool slowly.[11]

  • Ensure High Initial Purity: If significant impurities are present, recrystallization may not be effective. First, run the material through a quick silica plug or perform column chromatography to achieve >90% purity, then attempt recrystallization on this cleaner material.

Purity Analysis and Characterization

Once purified, it is critical to confirm the identity and assess the purity of this compound. A multi-technique approach is recommended for robust validation.[12]

Q5: How can I be confident that my final product is pure?

Answer: Relying on a single analytical technique can be misleading. Combining chromatographic and spectroscopic methods provides the most comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, capable of separating and quantifying trace impurities.[13][14] A reversed-phase C18 column with a gradient of water and acetonitrile (often containing 0.1% formic acid to ensure sharp peaks) is a typical starting point.[12] Purity is determined by the area percentage of the main product peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure of the desired compound. The absence of significant impurity peaks in the ¹H NMR spectrum is a strong indicator of purity. For quantitative analysis (qNMR), a certified internal standard is added to an accurately weighed sample to determine an absolute purity value.[12]

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS confirm the molecular weight of the compound.[12][15] The presence of the characteristic bromine isotope pattern (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will be a key diagnostic feature.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting range. A broad or depressed melting range typically indicates the presence of impurities. The analogous 4-(4-bromophenyl)morpholine melts at 114-118 °C, providing a reasonable estimate for the target compound.[2][16]

Visualization of Workflows

To aid in decision-making, the following diagrams outline logical workflows for purification and troubleshooting.

PurificationStrategy Start Crude Product (Post-Workup) IsSolid Is the material a solid? Start->IsSolid TryRecryst Attempt Recrystallization (See Protocol 5.1) IsSolid->TryRecryst Yes ColumnChrom Perform Column Chromatography (See Protocol 5.2) IsSolid->ColumnChrom No (It's an oil) Success Pure Crystalline Product (Verify with HPLC/NMR) TryRecryst->Success Success Failure Does it fail to crystallize or purity is still low? TryRecryst->Failure Failure Failure->Success No Failure->ColumnChrom Yes ColumnChrom->Success

Caption: Decision tree for selecting the appropriate purification strategy.

ColumnTroubleshooting Start TLC/Column Issue Observed Issue What is the issue? Start->Issue Tailing Streaking or Tailing Issue->Tailing Tailing PoorSep Poor Separation (Rf too close) Issue->PoorSep Poor Separation NoElution Product not eluting Issue->NoElution No Elution Sol_Tailing Add 0.5-1% Triethylamine to Mobile Phase Tailing->Sol_Tailing Sol_PoorSep 1. Try a different solvent system (e.g., DCM/MeOH) 2. Run a shallower gradient PoorSep->Sol_PoorSep Sol_NoElution Increase polarity of mobile phase significantly (e.g., add more MeOH) NoElution->Sol_NoElution

Caption: Troubleshooting guide for common column chromatography issues.

Detailed Experimental Protocols

Protocol 5.1: Recrystallization

This protocol provides a systematic approach to finding a suitable recrystallization solvent and executing the procedure.

1. Solvent Screening:

  • Place ~20 mg of your crude material into several small test tubes.

  • Add 0.5 mL of a different test solvent to each tube (see Table 1 for suggestions).

  • Observe solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heat the tubes that show poor room temperature solubility in a water or sand bath.[11]

  • A suitable solvent is one that dissolves the compound completely when hot but allows for the formation of crystals upon cooling.

Table 1: Recrystallization Solvent Screen Suggestions

Solvent Polarity Boiling Point (°C) Comments
Heptane/Hexane Nonpolar 98 / 69 Good as a "poor" solvent in a two-solvent system.
Toluene Nonpolar 111 Can be effective for aromatic compounds.
Ethyl Acetate Moderately Polar 77 A good starting point for many compounds.
Isopropanol Polar 82 Often effective for N-containing heterocycles.[17]
Ethanol Polar 78 Similar to isopropanol, widely applicable.[18]

| Acetonitrile | Polar | 82 | Can be a good choice if others fail. |

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[11]

  • If the solution is colored, you may add a small amount of activated carbon and hot filter the solution to remove colored impurities.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the growth of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[11]

  • Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Protocol 5.2: Flash Column Chromatography

This protocol describes a standard procedure for purification using silica gel chromatography.

1. Preparation:

  • TLC Analysis: First, determine an appropriate mobile phase using TLC. A good system will give your product an Rf value of ~0.25-0.35. For this compound, start with a 20-30% ethyl acetate in hexanes mixture. If tailing is observed, add 0.5% triethylamine to the TLC solvent jar.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (a "slurry pack" is often most effective). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve your crude material in a minimal amount of DCM or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

2. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution.

  • Collect fractions in test tubes. Monitor the progress of the separation by TLC analysis of the collected fractions.

  • If your product is slow to elute, you can gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

Table 2: Example Gradient for Column Chromatography

Step Solvent System Volume Purpose
1 10% EtOAc in Hexanes 2-3 column volumes Elute nonpolar impurities (e.g., biphenyl byproduct).
2 25% EtOAc in Hexanes (+0.5% Et₃N) 5-10 column volumes Elute the desired product.

| 3 | 50% EtOAc in Hexanes | 2 column volumes | "Flush" the column of any remaining polar impurities. |

3. Isolation:

  • Combine the pure fractions (as determined by TLC).

  • Remove the solvent using a rotary evaporator.

  • Place the resulting product under high vacuum to remove any residual solvent.

References

  • Benchchem. (2025). Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine.
  • Echemi. (n.d.). This compound Formula.
  • Benchchem. (2025).
  • PubChem. (2025). 4-(4-Bromophenyl)morpholine.
  • SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • University of Colorado Boulder. (n.d.).
  • Reddit. (2022).
  • ResearchGate. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
  • Reddit. (2018).
  • ResearchGate. (n.d.).
  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
  • Google Patents. (n.d.).
  • Chem-Impex. (n.d.). 4-(4-Bromophenyl)morpholine.
  • Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)morpholine 97.
  • Wikipedia. (n.d.).
  • MIT Digital Lab Techniques Manual. (2010).
  • PubMed Central (PMC). (n.d.). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
  • LGC Standards. (n.d.). This compound.
  • Benchchem. (2025). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
  • Benchchem. (2025). A Comparative Guide to Validating the Purity of 3-Acetyl-6-bromoquinolin-4(1H)-one.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)

Sources

Technical Support Center: Synthesis of 4-(4-bromo-3-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 4-(4-bromo-3-fluorophenyl)morpholine is a critical step in the development of various pharmaceutical agents, where it serves as a key structural motif and building block.[1] The most prevalent synthetic strategies involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or classical nucleophilic aromatic substitution (SNAr).[2][3] While these methods are powerful, they are not without challenges. The formation of undesired byproducts can significantly complicate reaction work-up, reduce yields, and compromise the purity of the final compound. This guide provides in-depth troubleshooting advice and answers frequently asked questions to help researchers navigate and mitigate these common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound and which is preferred?

The two most common and effective methods are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 1,4-dibromo-2-fluorobenzene) and morpholine.[4] It is highly versatile and generally provides good to excellent yields with a broad tolerance for various functional groups.[2] This is often the preferred method due to its reliability under relatively mild conditions.

  • Nucleophilic Aromatic Substitution (SNAr): This reaction requires a highly electron-deficient aromatic ring for the nucleophilic attack by morpholine to displace a leaving group (like fluorine).[5] For a substrate like 1-bromo-2,4-difluorobenzene, the fluorine atom para to the electron-withdrawing bromine is activated towards substitution. While effective, SNAr can sometimes require harsher conditions (higher temperatures, strong bases) compared to the catalytic method.

The choice often depends on the specific starting material available, cost considerations, and scalability. For laboratory-scale synthesis focused on purity and yield, the Buchwald-Hartwig amination is typically the more robust option.

Q2: My reaction yield is low and TLC/LC-MS analysis shows several impurities. What are the most common byproducts I should expect?

Low yields are almost always linked to competing side reactions. In the synthesis of this compound, particularly via Buchwald-Hartwig amination, you should primarily look for the following byproducts:

  • Hydrodehalogenation Product (3-Bromo-1-fluorobenzene): This is often the most common byproduct. Instead of C-N bond formation, the starting aryl bromide is reduced, and the bromine atom is replaced by a hydrogen atom. This occurs via a competing pathway in the catalytic cycle where an intermediate palladium-hydride species is formed, which can then reductively eliminate to give the hydrodehalogenated arene.[2]

  • Biaryl Homocoupling Product (4,4'-Dibromo-3,3'-difluorobiphenyl): This byproduct results from the coupling of two molecules of the starting aryl halide. This side reaction is often promoted at higher temperatures or when the rate of reductive elimination to form the desired product is slow.

  • Di-substituted Product (4-morpholino-1-fluoro-2-bromobenzene or isomers): If the starting material possesses more than one suitable leaving group (e.g., 1,2-dibromo-4-fluorobenzene), double amination can occur, where a second morpholine molecule displaces the other halogen. The selectivity can often be controlled by stoichiometry and reaction conditions.[6]

Q3: How can I minimize the formation of the hydrodehalogenation byproduct (3-bromo-1-fluorobenzene)?

The formation of the hydrodehalogenation byproduct is typically linked to the presence of moisture and the choice of base and solvent. Here are some preventative measures:

  • Ensure Anhydrous Conditions: Water can be a source of protons for the formation of palladium-hydride species. Use oven-dried glassware, anhydrous solvents, and run the reaction under a dry, inert atmosphere (Argon or Nitrogen).[4]

  • Choice of Base: While strong bases like sodium tert-butoxide (NaOt-Bu) are effective, they can sometimes promote β-hydride elimination from the amido complex, a step that can lead to hydrodehalogenation.[2] Consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), although this may require higher temperatures or longer reaction times.[7]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often accelerate the rate of reductive elimination to form the desired C-N bond, which can outcompete the hydrodehalogenation pathway.[4]

Q4: I am observing a high-molecular-weight impurity that I suspect is a biaryl homocoupling product. What causes this and how can it be prevented?

Biaryl homocoupling is a common side reaction in many palladium-catalyzed cross-couplings. It is often favored under the following conditions:

  • High Temperatures: Running the reaction at the lowest effective temperature can disfavor the homocoupling pathway relative to the desired C-N coupling.

  • High Catalyst Loading: While counterintuitive, excessively high concentrations of the palladium catalyst can sometimes lead to an increase in side reactions. Adhere to the recommended catalytic loading (typically 1-5 mol%).

  • Slow Amine Addition: If the concentration of the amine is low relative to the activated aryl-palladium intermediate, the intermediate may be more likely to react with another molecule of itself. Ensure the morpholine is present in the correct stoichiometry from the start of the reaction.

Troubleshooting Guide

SymptomPotential Cause (Byproduct)Proposed Solution & Rationale
Low conversion of starting material Inactive catalyst or suboptimal reaction conditions.Ensure the use of an active Pd(0) precatalyst or that the Pd(II) precatalyst is properly reduced in situ. Verify the integrity of the phosphine ligand, as they can be air-sensitive. Optimize temperature; some modern catalyst systems work efficiently at lower temperatures (80-100 °C).[4]
Major spot on TLC with higher Rf than product Hydrodehalogenation (e.g., 3-bromo-1-fluorobenzene).The non-polar nature of this byproduct gives it a higher Rf. Implement rigorous anhydrous techniques. Consider switching from a strong alkoxide base to a weaker carbonate base.[7]
High molecular weight peak in LC-MS Biaryl homocoupling.Reduce the reaction temperature. Screen different phosphine ligands, as some are more prone to promoting homocoupling than others. Ensure proper stoichiometry of reactants.
Reaction mixture turns black/Pd mirror forms Palladium black precipitation (catalyst death).The ligand may not be robust enough for the reaction conditions, leading to catalyst decomposition. Use a more sterically hindered and electron-rich ligand to stabilize the palladium center throughout the catalytic cycle.[4] Ensure proper inert atmosphere technique.
Multiple product-like spots on TLC/LC-MS Isomeric products or double substitution.If using a starting material with multiple halogens, C-I bonds are generally more reactive than C-Br bonds in Buchwald-Hartwig amination.[6] Control stoichiometry carefully (use only a slight excess of morpholine) to avoid double substitution.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general methodology. Researchers should optimize conditions based on their specific substrate and available catalyst systems.

Reagents:

  • 1,4-Dibromo-2-fluorobenzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • XantPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add 1,4-dibromo-2-fluorobenzene, XantPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.[4]

  • Reagent Addition: Under a positive pressure of argon, add the Pd₂(dba)₃ catalyst. Then, add anhydrous toluene via syringe, followed by the morpholine.

  • Reaction: Place the flask in a preheated oil bath set to 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12-24 hours. Look for the disappearance of the starting aryl bromide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench carefully by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Visualization of Reaction Pathways

The following diagram illustrates the desired catalytic cycle for the Buchwald-Hartwig amination and the key off-cycle pathways that lead to common byproducts.

Buchwald_Hartwig_Byproducts pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)(Amine)L₂]⁺Br⁻ oa_complex->amine_complex + Morpholine biaryl Ar-Ar (Biaryl Homocoupling) oa_complex->biaryl Homocoupling amido_complex Ar-Pd(II)(Amido)L₂ amine_complex->amido_complex - H-Base⁺Br⁻ amido_complex->pd0 Reductive Elimination product Ar-N(morpholine) (Desired Product) amido_complex->product hydrodehalogenation Ar-H (Hydrodehalogenation) amido_complex->hydrodehalogenation β-Hydride Elimination & Reductive Elimination arbr Ar-Br (1,4-dibromo-2-fluorobenzene) arbr->oa_complex morpholine Morpholine morpholine->amine_complex base Base base->amine_complex

Caption: Catalytic cycle of Buchwald-Hartwig amination and competing byproduct pathways.

References

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Kharasch, M. S., & Sosnovsky, G. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Lee, D., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Center for Biotechnology Information. [Link]

  • St. John-Campbell, S., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. National Center for Biotechnology Information. [Link]

  • Kashani, S. K., Jessiman, J. E., & Vastra, S. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)morpholine. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN109651286B - High-selectivity synthesis method of 4-(4-aminophenyl) morpholine-3-one.
  • MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

  • Williams, D. L. H. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • ResearchGate. (2020). Nucleophilic Aromatic Substitution on Pentafluorophenyl‐Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy. [Link]

  • Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2018). Synthesis of Novel Pyrazole Based Oxothiazolidine Hybrids as Potential Antimicrobial Agents. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • Pharmaffiliates. (n.d.). This compound-d8. [Link]

  • Google Patents. (n.d.). WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.
  • Der Pharma Chemica. (2016). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

Sources

Technical Support Center: Purification of 4-(4-Bromo-3-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-(4-bromo-3-fluorophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this important morpholine derivative.

Introduction: The Challenge of Purity

This compound is a key building block in medicinal chemistry.[1] Achieving high purity is critical for the reliability and reproducibility of downstream applications. The purification of this compound can be challenging due to the presence of various impurities stemming from its synthesis, most commonly via a Buchwald-Hartwig amination or a related cross-coupling reaction.[2][3] This guide provides practical solutions to common purification issues.

Troubleshooting Guide: From Crude to Pure

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Persistent Impurities After Initial Work-up

Q: I've performed an aqueous work-up, but my crude product still shows multiple spots on TLC. What are the likely impurities and how can I remove them?

A: The impurities in your crude this compound will largely depend on the synthetic route employed. Assuming a Buchwald-Hartwig coupling, you may be dealing with the following:

  • Unreacted Starting Materials: Residual 1-bromo-2-fluoro-4-iodobenzene (or a related aryl halide) and morpholine.

  • Catalyst Residues: Palladium complexes and ligands.

  • Side-Products: Homocoupling of the aryl halide or dehalogenated byproducts.[4]

Recommended Solutions:

  • Acid-Base Extraction: To remove unreacted morpholine (a base), you can perform an extraction with dilute aqueous HCl. Your desired product, being a weaker base, should largely remain in the organic layer. Be sure to neutralize the aqueous layer and extract back with an organic solvent to recover any of the desired product that may have partitioned into the acidic aqueous phase.

  • Column Chromatography: This is the most effective method for removing a wide range of impurities. A detailed protocol is provided below.

Issue 2: Difficulty with Column Chromatography

Q: My compound is streaking on the TLC plate and I'm getting poor separation during column chromatography. What can I do?

A: Streaking on TLC and poor separation on a column are common issues when dealing with polar compounds, especially amines which can interact strongly with the acidic silica gel.[5][6]

Recommended Solutions:

  • Deactivate the Silica Gel: The free silanol groups on the surface of silica gel are acidic and can lead to tailing of basic compounds like morpholines. To mitigate this, you can deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[7]

  • Use a Different Stationary Phase: If deactivation of silica is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic).[6]

  • Optimize Your Solvent System: A well-chosen solvent system is crucial. For this compound, a gradient elution is often effective. Start with a less polar mobile phase and gradually increase the polarity. Common solvent systems for aryl-morpholine compounds include:

    • Hexanes/Ethyl Acetate

    • Dichloromethane/Methanol

    Use TLC to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 for optimal separation on a column.[7]

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Solvent SystemStarting Ratio (v/v)Gradient Increase
Hexanes/Ethyl Acetate9:1Increase Ethyl Acetate
Dichloromethane/Methanol98:2Increase Methanol
Issue 3: Product Decomposes on Silica Gel

Q: I suspect my compound is degrading on the silica gel column. How can I confirm this and what are my alternatives?

A: To confirm decomposition on silica, you can perform a simple 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.[5]

Alternatives to Standard Silica Gel Chromatography:

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography can be an excellent alternative.[8]

  • Recrystallization: If your crude product is of reasonable purity (>90%), recrystallization can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the best method to determine the purity of my final product?

A1: A combination of techniques is recommended for a comprehensive purity assessment.[9][10]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) is a good starting point.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities. Quantitative NMR (qNMR) can also be used for purity determination.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of your target compound and any impurities.[10]

Q2: I am having trouble getting my compound to crystallize. What can I do?

A2: Finding the right recrystallization solvent is often a matter of trial and error. A good recrystallization solvent should dissolve your compound when hot but not when cold. For halogenated aromatic compounds, common solvent systems include:[11][12]

  • Single Solvents: Ethanol, isopropanol, toluene.

  • Solvent Pairs: Heptane/Ethyl Acetate, Methanol/Water, Acetone/Water.

If your compound "oils out" instead of crystallizing, try using a more dilute solution or cooling the solution more slowly.

Q3: How should I store my purified this compound?

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of crude this compound using flash column chromatography.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl Acetate

  • Triethylamine (optional)

  • Crude this compound

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give your product an Rf of ~0.25.

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, least polar solvent mixture.

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or your column eluent).

    • Carefully add the sample to the top of the silica bed.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[13]

  • Elution:

    • Begin eluting with your starting solvent system.

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing your pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound (>90% purity)

  • Recrystallization solvent or solvent pair (e.g., heptane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent or the more soluble solvent of a pair (e.g., ethyl acetate). Heat the mixture gently with stirring until the solid is fully dissolved.

  • Induce Crystallization: If using a solvent pair, slowly add the less soluble solvent (e.g., heptane) until the solution becomes slightly cloudy. If needed, gently warm the solution to redissolve the solid.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude Product Workup Aqueous Work-up Crude->Workup TLC_Analysis TLC Analysis Workup->TLC_Analysis Column Column Chromatography TLC_Analysis->Column Multiple Spots Recrystal Recrystallization TLC_Analysis->Recrystal Minor Impurities Pure Pure Product (>99%) Column->TLC_Analysis Collect & Analyze Fractions Characterization Purity & Structural Analysis (HPLC, NMR, MS) Column->Characterization Combine Pure Fractions Recrystal->Characterization Characterization->Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Streaking Streaking on TLC / Poor Column Separation Start->Streaking Decomposition Suspected Decomposition Start->Decomposition Crystallization_Fail Fails to Crystallize Start->Crystallization_Fail Deactivate Deactivate Silica (1-3% TEA) Streaking->Deactivate Alt_Phase Use Alumina or Reversed-Phase Streaking->Alt_Phase TLC_Test 2D TLC Test Decomposition->TLC_Test Solvent_Screen Screen Solvent Pairs (e.g., Heptane/EtOAc) Crystallization_Fail->Solvent_Screen TLC_Test->Alt_Phase Decomposition Confirmed

Caption: A troubleshooting decision tree for common purification challenges.

References

  • University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • University of Rochester. Tips for Flash Column Chromatography. Available from: [Link]

  • University of Rochester. Solvents for Recrystallization. Available from: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. Available from: [Link]

  • Google Patents. Purification of halogenated aromatic sulfones or ketones.
  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Google Patents. Method For Removing Halogens From An Aromatic Compound.
  • University of Oregon. Crystallization Solvents. Available from: [Link]

  • National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]

  • PubMed. Synthesis, toxicological, and pharmacological assessment of derivatives of 2-aryl-4-(3-arylpropyl)morpholines. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • ResearchGate. Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Available from: [Link]

  • ResearchGate. Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. Available from: [Link]

  • PubChem. 4-(4-Bromophenyl)morpholine. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. Available from: [Link]

  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Available from: [Link]

  • Google Patents. Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available from: [Link]

  • Google Patents. High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one.

Sources

Technical Support Center: 4-(4-bromo-3-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-bromo-3-fluorophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical solutions for its handling and use in experimental settings. The information herein is curated to ensure scientific integrity and is based on established chemical principles and data from related compounds.

Introduction

This compound is a versatile intermediate in pharmaceutical and agrochemical research.[1] Its unique structure, featuring a brominated and fluorinated phenyl ring attached to a morpholine moiety, contributes to its utility in synthesizing bioactive molecules.[1] However, the presence of these functional groups can also present stability challenges under certain experimental conditions. This guide provides a comprehensive overview of potential issues, their underlying causes, and systematic troubleshooting approaches.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, it is recommended to store the compound in a cool, dark, and dry place.[2][3] A tightly sealed container is crucial to prevent moisture ingress and potential degradation.[2] Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable, especially for long-term storage or if the compound is of high purity.[4]

Q2: What are the known incompatibilities for this compound?

A2: Strong oxidizing agents should be avoided as they can react with the morpholine ring.[5] Additionally, prolonged exposure to strong acids or bases may lead to degradation.

Q3: Is this compound sensitive to light?

Q4: What are the primary safety concerns when handling this compound?

A4: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[9][10] It is essential to handle this compound in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][11]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides a logical approach to resolving them.

Issue 1: Inconsistent or lower-than-expected yields in reactions.

Possible Cause: Degradation of the starting material.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yields.

Expert Insights:

  • Purity Assessment: Before extensive troubleshooting, always verify the purity of your starting material. Impurities can act as catalysts for degradation or interfere with the desired reaction. Techniques like NMR, LC-MS, or GC-MS can be invaluable.[12]

  • Solvent Choice: The morpholine moiety can be susceptible to degradation in the presence of certain reagents or conditions. Ensure your solvent is dry and compatible with the reaction conditions.

  • Atmosphere Control: The use of an inert atmosphere (nitrogen or argon) is highly recommended, especially in reactions that are sensitive to oxidation or moisture.

Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Possible Cause: On-column degradation or degradation in the sample solution.

Troubleshooting Steps:

  • Sample Preparation:

    • Solvent: Ensure the diluent used for your sample is compatible and does not promote degradation. Acetonitrile or a buffered mobile phase at a neutral pH is often a good starting point.

    • Temperature: Keep your sample vials cool in the autosampler to minimize degradation over time.

  • Analytical Method:

    • Mobile Phase pH: If using HPLC, evaluate the effect of mobile phase pH. Both highly acidic and basic conditions can potentially degrade the analyte.

    • Column Temperature: High column temperatures can accelerate the degradation of thermally labile compounds. Try running the analysis at a lower temperature.

  • Forced Degradation Study: To identify potential degradants, a forced degradation study can be performed. This involves subjecting a solution of the compound to various stress conditions.[6][13]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, we can infer potential routes based on its chemical structure.

G cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradants Acid Acidic Hydrolysis Base Basic Hydrolysis Oxidation Oxidation Light Photolysis Parent This compound Debromination Debrominated Species Parent->Debromination Photolysis RingOpening Morpholine Ring-Opened Products Parent->RingOpening Strong Acid/Base Oxidized N-Oxide Parent->Oxidized Oxidizing Agents Phenol 4-Bromo-3-fluorophenol Parent->Phenol Hydrolysis

Caption: Potential degradation pathways of this compound.

Mechanistic Insights:

  • Hydrolysis: Under harsh acidic or basic conditions, the ether linkage in the morpholine ring could potentially cleave. More likely, the C-N bond connecting the phenyl ring to the morpholine could undergo hydrolysis to yield 4-bromo-3-fluorophenol.[14]

  • Oxidation: The nitrogen atom in the morpholine ring is susceptible to oxidation, potentially forming an N-oxide.

  • Photodegradation: Aromatic bromides can undergo homolytic cleavage of the carbon-bromine bond upon exposure to UV light, leading to debrominated impurities.[15]

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile
Protocol 2: Forced Degradation Study

This study is designed to intentionally degrade the sample to understand its stability profile and identify potential degradation products.[6][7]

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose 1 mL of stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines).

    • Thermal Degradation: Store the solid compound at 60 °C for 48 hours.

  • Sample Analysis: After the designated time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (e.g., the one described above, potentially with a longer run time to resolve all degradants).

References

  • PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Organic Syntheses. 3-bromo-4-aminotoluene. Retrieved from [Link]

  • PubChem. 4-(4-Bromophenyl)morpholine. Retrieved from [Link]

  • ResearchGate. Biodegradation pathway of profenofos (PFF). BCP, O-(4-Bromo-2-chlorophenyl). Retrieved from [Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • Patentscope. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

  • Eawag-BBD. Morpholine Degradation Pathway. Retrieved from [Link]

  • PubMed. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • MedCrave online. Forced Degradation Studies. Retrieved from [Link]

  • Hellenic Journal of Innovative Chemistry. Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Retrieved from [Link]

  • BuyersGuideChem. 4-(4-Bromo-3-fluoro-phenyl)-morpholine suppliers and producers. Retrieved from [Link]

  • MDPI. From Coal to Carbon Quantum Dots by Chemical Oxidation: Effects of Synthesis Conditions and Coal Chemical Structure. Retrieved from [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • Valsynthese SA. Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Retrieved from [Link]

  • PMC - NIH. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Retrieved from [Link]

  • Google Patents. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • ijprems. PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. Retrieved from [Link]

  • ResearchGate. Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review. Retrieved from [Link]

  • MedCrave online. Forced degradation studies. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • American Elements. 3-(4-Fluorophenyl)morpholine hydrochloride. Retrieved from [Link]

  • MDPI. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Retrieved from [Link]

  • PubChem. 4-Bromo-3-fluorophenol. Retrieved from [Link]

Sources

Technical Support Center: Dehalogenation Side Reactions of 4-(4-Bromo-3-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the dehalogenation side reactions of 4-(4-bromo-3-fluorophenyl)morpholine, a common issue encountered during synthetic reactions. Our goal is to equip you with the knowledge to identify, mitigate, and understand the mechanistic underpinnings of this undesired reaction pathway.

I. Troubleshooting Guide: Addressing Dehalogenation in Real-Time

This section is designed to help you troubleshoot dehalogenation as it occurs during your experiments. The question-and-answer format directly addresses common scenarios and provides actionable solutions.

Q1: I've observed a significant amount of a lower molecular weight byproduct in my reaction involving this compound. How can I confirm if it's the dehalogenated product?

A1: The presence of a dehalogenated byproduct, 4-(3-fluorophenyl)morpholine, is a common observation. You can confirm its identity using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method. The dehalogenated product will have a molecular weight that is approximately 79 units (the mass of a bromine atom) less than your starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the crude product, the appearance of a new proton signal in the aromatic region, replacing the carbon-bromine bond, is a strong indicator. Concurrently, you will observe a simplification of the aromatic splitting pattern.

  • High-Performance Liquid Chromatography (HPLC): The dehalogenated product will typically have a different retention time than the starting material. It is often less polar and will therefore elute earlier on a reverse-phase column.[1][2]

A summary of the expected mass differences is provided in the table below:

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₀H₁₁BrFNO260.10
4-(3-fluorophenyl)morpholineC₁₀H₁₂FNO181.21
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving me a low yield of the desired product and a significant amount of the debrominated starting material. What are the likely causes?

A2: Dehalogenation, specifically debromination, is a well-documented side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] Several factors can contribute to this:

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the likelihood of dehalogenation.[4]

  • Choice of Base: The type and strength of the base are critical. Some bases can act as hydride donors, leading to reductive dehalogenation.[4][5] For instance, bases like potassium carbonate are commonly used, but their basicity and the presence of impurities can influence side reactions.[5]

  • Palladium Catalyst and Ligand: The choice of palladium precursor and the associated phosphine ligand can significantly impact the reaction's selectivity. Bulky or electron-rich ligands can sometimes favor the reductive elimination pathway that leads to dehalogenation.

  • Solvent: The solvent system can influence the reaction mechanism. Protic solvents, in particular, can be a source of protons for the dehalogenation process.

G

Q3: What specific steps can I take to minimize debromination in my palladium-catalyzed cross-coupling reaction?

A3: To suppress the dehalogenation of this compound, consider the following optimization strategies:

  • Temperature and Time Optimization: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress closely by TLC or GC to avoid unnecessarily long reaction times.

  • Base Screening: Experiment with different bases. While stronger bases can sometimes accelerate the desired reaction, they may also promote dehalogenation. Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective alternatives.[6]

  • Ligand Selection: The choice of phosphine ligand is crucial. For Suzuki-Miyaura reactions, ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands have been shown to be effective in promoting the desired coupling while minimizing side reactions.

  • Solvent System: Use anhydrous solvents to minimize the presence of protic sources that can contribute to dehalogenation. A mixture of toluene and water is common for Suzuki couplings, but ensure the organic solvent is dry.[7]

Here is a sample experimental protocol for a Suzuki-Miyaura coupling designed to minimize dehalogenation:

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a carefully chosen palladium catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos, 2-5 mol%).

  • Solvent and Base Addition: Add anhydrous toluene as the solvent, followed by a degassed aqueous solution of K₃PO₄ (2.0 equiv.).

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to remove any dissolved oxygen.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 80-90 °C) and monitor its progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions about the chemical properties and reactivity of this compound and the mechanisms of dehalogenation.

Q4: What is the underlying mechanism of dehalogenation for a compound like this compound?

A4: The dehalogenation of aryl halides can proceed through several mechanistic pathways, particularly in the context of transition metal-catalyzed reactions:

  • Reductive Dehalogenation: This is a common pathway where a hydride source, which can be the solvent, base, or even an additive, replaces the halogen atom.[8] In palladium-catalyzed reactions, a palladium-hydride species can be formed, which then participates in a catalytic cycle to replace the bromine with hydrogen.

  • Nucleophilic Aromatic Substitution: In some cases, a nucleophile can displace the halide. While less common for aryl bromides under typical cross-coupling conditions, it can be a contributing factor depending on the specific reaction environment.[9]

  • Radical Pathways: Single-electron transfer (SET) mechanisms can generate aryl radicals, which can then abstract a hydrogen atom from the solvent or other components in the reaction mixture to form the dehalogenated product.[10]

G

Q5: Is the fluorine atom on this compound also susceptible to dehalogenation?

A5: Generally, the carbon-fluorine (C-F) bond is significantly stronger than the carbon-bromine (C-Br) bond, making it much less susceptible to cleavage under typical cross-coupling conditions.[11] The bond dissociation energies clearly illustrate this difference: a typical C-F bond has an energy of about 452 kJ/mol, whereas a C-Br bond is around 293 kJ/mol.[11] Therefore, selective debromination in the presence of a fluorine atom is the expected and observed outcome. Defluorination would require much harsher reaction conditions.

Q6: Are there any analytical techniques specifically designed for detecting and quantifying dehalogenation impurities?

A6: Yes, several advanced analytical methods are well-suited for this purpose:

  • UHPLC-DAD-HRESIMS: Ultra-high-performance liquid chromatography coupled with a diode-array detector and high-resolution electrospray ionization mass spectrometry is a powerful technique for separating and unambiguously identifying dehalogenated impurities, even when they have similar chromatographic behavior to the parent compound.[1][2]

  • Quantitative NMR (qNMR): This technique can be used to determine the relative amounts of the starting material, desired product, and the dehalogenated byproduct in a crude reaction mixture without the need for extensive calibration curves, provided a suitable internal standard is used.

For routine monitoring, GC-MS and HPLC are generally sufficient and widely accessible.

III. References

  • Arbon, R. E., & Grimsrud, E. P. (1990). Pulsed-temperature electron-capture-detection gas chromatography. Analytical Chemistry, 62(17), 1758-1763. [Link]

  • Regalado, E. L., Dermenjian, R. K., Joyce, L. A., & Welch, C. J. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 92, 1–5. [Link]

  • ResearchGate. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. [Link]

  • Che, C., et al. (2018). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules, 23(8), 1998. [Link]

  • ResearchGate. (2015). Thermochemical Factors Affecting the Dehalogenation of Aromatics. [Link]

  • ACS Catalysis. (2024). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. [Link]

  • Latham, J., & Brandenburger, E. (2018). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PMC. [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Wikipedia. Dehalogenation. [Link]

  • National Institutes of Health. (2012). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615-7642. [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]

  • ResearchGate. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. [Link]

  • PubChem. 4-(4-Bromophenyl)morpholine. [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Royal Society of Chemistry. (2019). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. [Link]

  • ResearchGate. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • IOP Publishing. (2018). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Heterogeneous Magnetic Supported Palladium(II)-N2O2 Schiff Base Complex. [Link]

  • Western Washington University. (2023). Investigations on the Active Catalyst in Pd Catalyzed Organic Reactions. [Link]

  • Semantic Scholar. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

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Technical Support Center: Characterization of Impurities in 4-(4-bromo-3-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 4-(4-bromo-3-fluorophenyl)morpholine. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions encountered during the critical process of impurity characterization. Our goal is to equip you with the scientific rationale and practical steps needed to identify, quantify, and control impurities, ensuring the quality, safety, and efficacy of your active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in this compound samples?

Impurities in any drug substance are unwanted chemicals that can arise during manufacturing and storage.[1][2] For this compound, they can be broadly categorized as follows:

  • Organic Impurities: These are the most common and can originate from several sources[3][4]:

    • Starting Materials: Unreacted precursors such as 1-bromo-2-fluoro-4-iodobenzene (or a similar substituted benzene ring) and morpholine.

    • Intermediates: Partially reacted species from the synthetic pathway.

    • By-products: Resulting from side reactions, such as the formation of positional isomers or over-alkylation of the morpholine ring.

    • Reagents and Catalysts: Residuals from chemicals used to drive the reaction.[1]

  • Degradation Products: These impurities form during storage or as a result of exposure to stress conditions like heat, light, humidity, acid, or base.[4] Forced degradation studies are essential to proactively identify these potential degradants.[5][6]

  • Inorganic Impurities: These can include heavy metals or other inorganic salts originating from catalysts or manufacturing equipment.[3][4]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process that are not completely removed.[3]

Q2: What are the regulatory expectations for impurity characterization?

Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines. The primary documents are ICH Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products.[7][8] The key thresholds you must be aware of are:

  • Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level at or above which an impurity's structure must be determined.

  • Qualification Threshold: The level at or above which an impurity must be assessed for its biological safety.

These thresholds are based on the maximum daily dose of the drug substance.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) Guidelines.[8][9]
Q3: Which analytical techniques are most effective for impurity profiling of this compound?

A multi-technique approach is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating, detecting, and quantifying impurities, especially when coupled with a UV detector.[3] Its high resolution makes it ideal for separating structurally similar compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identification.[10] MS provides the molecular weight of impurities, and tandem MS (MS/MS) provides fragmentation patterns that are crucial for structural elucidation.[11][12]

  • Gas Chromatography (GC): Primarily used for analyzing volatile organic impurities, such as residual solvents.[3][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for unambiguous structure confirmation of an unknown impurity once it has been isolated.[11][14] 2D NMR experiments like COSY, HSQC, and HMBC are particularly powerful.[15]

Troubleshooting Guide: Experimental Challenges & Solutions

Q4: I'm seeing an unexpected peak in my HPLC chromatogram. How do I begin to identify it?

Causality: An unexpected peak represents an unknown compound that must be characterized. Its presence could indicate a flaw in the synthesis, a new degradation pathway, or contamination. A systematic investigation is crucial for patient safety and regulatory compliance.[16]

Troubleshooting Workflow:

  • Verify System Suitability: First, ensure the peak is not an artifact. Inject a blank (mobile phase) to check for ghost peaks or system contamination. Verify that retention times and peak areas of your main compound and any known standards are consistent with previous runs.

  • Initial Characterization using LC-MS: The most efficient next step is to analyze the sample by LC-MS.

    • Objective: Obtain the molecular weight of the unknown impurity.

    • Protocol: Use the same chromatographic conditions as your HPLC method, if possible, to correlate the retention time. Utilize a soft ionization technique like Electrospray Ionization (ESI) to maximize the likelihood of observing the molecular ion ([M+H]+ or [M-H]-).

    • Analysis: The accurate mass measurement from a high-resolution mass spectrometer (HRMS) like an Orbitrap or TOF can help determine the elemental composition, providing powerful clues to the impurity's identity.[10][12]

  • Perform MS/MS Fragmentation:

    • Objective: To gather structural information.

    • Protocol: Isolate the precursor ion of the impurity in the mass spectrometer and subject it to collision-induced dissociation (CID).

    • Analysis: Analyze the resulting fragment ions. Compare the fragmentation pattern to the parent compound, this compound. Common losses or stable fragments can reveal which part of the molecule has been modified.

  • Isolate and Purify for NMR: If the impurity level is significant (typically >0.10%) and cannot be identified by MS alone, isolation is necessary for definitive structural elucidation by NMR.[14]

    • Technique: Preparative HPLC is the most common method for isolating impurities.

  • Structural Elucidation: Once isolated, a suite of spectroscopic techniques, primarily NMR, will be used to confirm the structure.[11][17]

Workflow for Identifying an Unknown Peak

G start Unexpected Peak Detected in HPLC check_artifact Is it an artifact? (Inject Blank, Check System) start->check_artifact lcms Analyze by LC-MS / HRMS check_artifact->lcms No check_artifact->end Yes (Troubleshoot System) msms Perform MS/MS Fragmentation lcms->msms compare Compare Fragmentation with Parent Compound msms->compare propose Propose Putative Structure(s) compare->propose isolate Isolate Impurity (e.g., Prep-HPLC) propose->isolate Structure Ambiguous or Requires Confirmation nmr Structural Elucidation (1D/2D NMR, IR) isolate->nmr confirm Structure Confirmed nmr->confirm

Caption: A systematic workflow for the identification of an unknown impurity.

Q5: My impurity peaks are poorly resolved from the main API peak. What are my options?

Causality: Poor resolution means the chromatographic method lacks the selectivity to adequately separate the impurity from the main compound. This prevents accurate quantification, which is a regulatory requirement. Method optimization is necessary to improve the separation factor (α) and resolution (Rs).

Troubleshooting Protocol:

  • Adjust Mobile Phase Strength (Isocratic Elution): If you are using an isocratic method, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol). This will increase retention times and may improve the separation between closely eluting peaks.

  • Optimize the Gradient Slope (Gradient Elution): For gradient methods, a shallower gradient provides more time for compounds to interact with the stationary phase, often leading to better resolution. Decrease the rate of change of the organic solvent percentage over time.

  • Modify Mobile Phase pH: This is a powerful tool for ionizable compounds. This compound has a basic nitrogen atom. Changing the pH of the aqueous portion of the mobile phase can alter the ionization state of the API and potentially some impurities, leading to significant changes in retention and selectivity. Explore a pH range at least 2 units above and below the pKa of the morpholine nitrogen.

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties (polarity, viscosity, dipole moment) can alter selectivity and change elution order.

  • Select a Different Column Chemistry: If mobile phase optimization is insufficient, the stationary phase is the next critical parameter.

    • Rationale: Different stationary phases offer different separation mechanisms (e.g., hydrophobic, pi-pi, shape selectivity).[18]

    • Recommendation: If you are using a standard C18 column, try a column with a different selectivity, such as a Phenyl-Hexyl (provides pi-pi interactions) or a PFP (Pentafluorophenyl) column (offers shape selectivity and dipole interactions).

Decision Tree for Improving Peak Resolution

G start Poor Peak Resolution (Rs < 1.5) q1 Is the method Gradient or Isocratic? start->q1 a1_iso Decrease % Organic Solvent q1->a1_iso Isocratic a1_grad Make Gradient Shallower q1->a1_grad Gradient q2 Resolution Still Poor? a1_iso->q2 a1_grad->q2 a2 Optimize Mobile Phase pH (Crucial for Amines) q2->a2 Yes end Resolution Acceptable q2->end No q3 Resolution Still Poor? a2->q3 a3 Change Organic Modifier (e.g., ACN to MeOH) q3->a3 Yes q3->end No q4 Resolution Still Poor? a3->q4 a4 Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) q4->a4 Yes q4->end No

Caption: A decision tree for troubleshooting poor chromatographic resolution.

Q6: How do I perform a forced degradation study to identify potential degradation products?

Causality: Forced degradation (or stress testing) studies are essential to develop a stability-indicating analytical method.[6] By intentionally degrading the drug substance under various conditions, you can identify likely degradation products and ensure your analytical method can separate them from the parent compound.[5] This is a key requirement of ICH guidelines.

Step-by-Step Protocol for Forced Degradation:

Objective: To achieve 10-30% degradation of the API. This range is sufficient to produce detectable degradants without generating secondary, less relevant products.[19]

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, use a separate aliquot of the stock solution. Also include a control sample kept at ambient temperature in the dark.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60-80°C and check for degradation at various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature initially, as base hydrolysis can be rapid. Check at early time points (e.g., 30 min, 1 hr, 2 hr) before considering heat.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature in the dark and check at various time points.[19]

    • Thermal Degradation: Store the stock solution (or solid API) in an oven at a high temperature (e.g., 80-100°C).

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light. The ICH recommends a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[19]

  • Sample Analysis:

    • At each time point, withdraw a sample.

    • Neutralize the acid and base samples before injection (e.g., add an equimolar amount of base or acid, respectively).

    • Dilute all samples to the same final concentration as the control.

    • Analyze all stressed samples and the control by your HPLC-UV and LC-MS methods.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify new peaks that appear under stress conditions. These are your degradation products.

    • Use LC-MS data to determine the mass of these new peaks and proceed with structural elucidation as described in Q4.

    • Ensure your HPLC method provides baseline separation for all degradation products from the parent peak and from each other (peak purity analysis is recommended).

References

  • PubChem. (n.d.). 4-(4-Bromophenyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Yadav, V. K., et al. (2022). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2019). Impurities Characterization in Pharmaceuticals: A Review. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • Syngene. (2023). Detection and Quantitation of Process-Related Impurities. BioProcess International. Retrieved from [Link]

  • Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Retrieved from [Link]

  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry. Retrieved from [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Retrieved from [Link]

  • Veeprho. (n.d.). Structural Elucidation of Unknown Impurity. Retrieved from [Link]

  • ResearchGate. (2017). The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. ResearchGate. Retrieved from [Link]

  • Intertek. (n.d.). Product-Related Impurity Isolation and Characterization. Retrieved from [Link]

  • Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. Retrieved from [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2010). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. ResearchGate. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. Retrieved from [Link]

  • Garg, P., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. Retrieved from [Link]

  • USP-NF. (n.d.). ⟨1086⟩ Impurities in Drug Substances and Drug Products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • IJIERT. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Innovations in Engineering Research and Technology. Retrieved from [Link]

  • RJPT. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

  • LCGC International. (2013). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Retrieved from [Link]

  • MDPI. (2022). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Retrieved from [Link]

  • SynThink. (n.d.). Understanding and Controlling Process Impurities in Pharmaceuticals. SynThink. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4-(4-bromo-3-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. Phenylmorpholine derivatives, a class of compounds with significant therapeutic potential, often present unique analytical challenges due to the interplay of electronic and steric effects of their substituents. This guide provides an in-depth comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 4-(4-bromo-3-fluorophenyl)morpholine, a key intermediate in the synthesis of various biologically active molecules. We will explore the nuances of its ¹H and ¹³C NMR spectra, compare these with alternative analytical techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC), and provide detailed experimental protocols to ensure reproducible and reliable results.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule is unparalleled. For a molecule like this compound, NMR is indispensable for confirming the substitution pattern on the aromatic ring and the integrity of the morpholine moiety.

Deciphering the ¹H NMR Spectrum of this compound

The proton (¹H) NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and morpholine protons. The morpholine protons typically appear as two multiplets, a consequence of the chair conformation of the six-membered ring, which renders the axial and equatorial protons diastereotopic.[1] The protons on the carbons adjacent to the oxygen atom are deshielded and appear at a lower field (higher ppm) compared to those adjacent to the nitrogen atom.[2][3][4]

The aromatic region will be more complex due to the substitution pattern. The fluorine and bromine atoms, along with the morpholine group, will influence the chemical shifts of the three aromatic protons through a combination of inductive and mesomeric effects.[5] The proton ortho to the fluorine will be split by the fluorine (a spin ½ nucleus) in addition to neighboring protons, resulting in a doublet of doublets. The other two aromatic protons will also exhibit splitting patterns consistent with their relative positions.

Interpreting the ¹³C NMR Spectrum

The carbon-13 (¹³C) NMR spectrum provides complementary information, revealing the number of unique carbon environments. For this compound, we expect to see signals for the two distinct methylene carbons of the morpholine ring and six signals for the aromatic carbons. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms will show characteristic chemical shifts. Specifically, the carbon attached to fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the morpholine carbons are typically around 48-50 ppm for the carbons adjacent to the nitrogen and 66-68 ppm for the carbons adjacent to the oxygen.[2][6]

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach provides a more comprehensive analytical profile.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information (connectivity, stereochemistry), quantitative analysis.Non-destructive, highly informative for structure.Lower sensitivity compared to MS, can be time-consuming.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), fragmentation pattern.High sensitivity, provides molecular formula.Does not provide detailed structural connectivity, isomers can be difficult to distinguish.
HPLC Purity assessment, separation of isomers and impurities, quantitative analysis.High-resolution separation, widely applicable.Does not provide structural information on its own.
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound. For this compound, the mass spectrum would show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), providing strong evidence for its presence. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of this compound. A reversed-phase HPLC method can effectively separate the target compound from starting materials, byproducts, and other impurities. By using a UV detector, the purity can be quantified. Furthermore, HPLC can be coupled with mass spectrometry (LC-MS) to provide both separation and mass information in a single analysis.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following protocols are recommended.

NMR Sample Preparation and Data Acquisition

Protocol:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Vortex the tube until the sample is fully dissolved.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

HPLC Method for Purity Assessment

Protocol:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Gradient: Start with a suitable percentage of B, and run a linear gradient to a higher percentage of B over 15-20 minutes to ensure elution of all components.

Logical Flow of Multi-Technique Characterization

Characterization_Flow Start Synthesis of This compound Purity Purity Assessment HPLC LC-MS Start->Purity Identity Identity Confirmation Mass Spectrometry (MS) High-Resolution MS (HRMS) Start->Identity Structure Structural Elucidation ¹H NMR ¹³C NMR 2D NMR (COSY, HSQC) Purity->Structure Identity->Structure Final Confirmed Structure & Purity Structure->Final

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Predicted NMR Data Summary

Based on the analysis of related structures and established principles of NMR spectroscopy, the following is a prediction of the key NMR data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H Chemical Shift (ppm, CDCl₃) ¹³C Chemical Shift (ppm, CDCl₃)
Morpholine -CH₂-N-~3.1-3.3 (m, 4H)~48-50
Morpholine -CH₂-O-~3.8-4.0 (m, 4H)~66-68
Aromatic CH (ortho to F)~6.8-7.0 (dd)~115-118 (d, ¹JCF ≈ 20-25 Hz)
Aromatic CH (ortho to Br)~7.3-7.5 (dd)~114-117
Aromatic CH (meta to Br & F)~7.0-7.2 (t)~125-128
Aromatic C-N-~150-153
Aromatic C-F-~158-162 (d, ¹JCF ≈ 240-250 Hz)
Aromatic C-Br-~110-113

Note: These are predicted values and may vary slightly from experimental data. 'm' denotes multiplet, 'dd' denotes doublet of doublets, and 't' denotes triplet. 'd' in the ¹³C column indicates a doublet due to C-F coupling.

Conclusion

The structural confirmation of this compound relies heavily on the detailed insights provided by NMR spectroscopy. While techniques like MS and HPLC are crucial for confirming molecular weight and purity, NMR is indispensable for the unambiguous determination of the isomeric structure. By employing a combination of these analytical methods and following robust experimental protocols, researchers can ensure the quality and integrity of this important chemical intermediate, thereby facilitating its successful application in drug discovery and development programs.

References

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Contreras, R., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group. [Link]

  • Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-687. [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)morpholine. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Abraham, R. J., et al. (1994). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 32(1), 25-35. [Link]

  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift. [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

  • SpectraBase. (n.d.). 4-(4-Bromophenyl)morpholine - Optional[13C NMR] - Chemical Shifts. [Link]

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A Comparative Guide to the Mass Spectrometry of 4-(4-bromo-3-fluorophenyl)morpholine and Related Structures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-(4-bromo-3-fluorophenyl)morpholine, a substituted phenylmorpholine, represents a class of compounds with significant interest in medicinal chemistry. Its characterization by mass spectrometry is a critical step in ensuring identity, purity, and metabolic profiling. This guide provides a comparative analysis of the expected mass spectral behavior of this compound, juxtaposed with data from structurally similar compounds, to offer a predictive framework for its analysis.

The Significance of Accurate Mass Determination

The molecular formula of this compound is C₁₀H₁₁BrFNO[1]. An accurate mass measurement of the molecular ion is the first and most crucial piece of evidence in its identification. High-resolution mass spectrometry (HRMS) techniques, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry, are indispensable for providing the elemental composition with low ppm mass accuracy[2]. This level of precision is essential to distinguish the target compound from other potential isobaric species, particularly in complex matrices such as biological fluids or reaction mixtures.

Comparative Analysis of Mass Spectral Data

CompoundMolecular FormulaMolecular Weight (Da)Ionization ModeKey Fragments (m/z) and Interpretation
This compound C₁₀H₁₁BrFNO275.02ESI (+)Expected: [M+H]⁺ at 276.028, loss of morpholine, cleavage of the morpholine ring, loss of Br, loss of F.
4-(4-bromophenyl)morpholine [3][4]C₁₀H₁₂BrNO242.11-[M]⁺ at 241/243 (isotopic pattern for Br), loss of morpholine, cleavage of the morpholine ring.
4-(4-nitrophenyl)morpholine [5]C₁₀H₁₂N₂O₃208.21GC-MS (EI)M⁺ at 208, fragments at 150, 120.[5]
Morpholine [6]C₄H₉NO87.12GC-MS (EI)M⁺ at 87, and other fragments.[6]

Understanding the Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer is expected to be influenced by the morpholine ring, the phenyl ring, and the halogen substituents.

Electrospray Ionization (ESI): In positive-ion ESI, the molecule will likely be protonated at the nitrogen atom of the morpholine ring, forming the [M+H]⁺ ion. Subsequent fragmentation via collision-induced dissociation (CID) would likely involve:

  • Loss of the morpholine moiety: Cleavage of the C-N bond connecting the phenyl ring and the morpholine ring.

  • Ring opening and fragmentation of the morpholine ring: Characteristic losses of small neutral molecules.

  • Loss of halogens: Successive or concerted loss of bromine and fluorine atoms from the phenyl ring.

Electron Ionization (EI) for GC-MS: EI is a higher-energy ionization technique that typically leads to more extensive fragmentation. Key fragmentation patterns would include:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the morpholine ring is a dominant pathway for amines[7].

  • Isotopic Signature of Bromine: The presence of bromine will result in a characteristic M and M+2 isotopic pattern with approximately a 1:1 ratio, which is a powerful diagnostic tool[8].

  • Aromatic Ring Fragmentation: The substituted phenyl ring can undergo characteristic fragmentations, including the loss of the halogen substituents.

Below is a diagram illustrating the predicted primary fragmentation pathway for this compound under positive-ion ESI-MS/MS conditions.

fragmentation M [M+H]⁺ m/z 276.028 frag1 Loss of Morpholine (C₄H₈NO) M->frag1 - C₄H₉NO frag4 Ring Cleavage M->frag4 - C₂H₄O ion1 [C₆H₄BrF]⁺ m/z 173.95 frag1->ion1 frag2 Loss of Br ion1->frag2 - Br ion2 [C₆H₄F]⁺ m/z 95.03 frag2->ion2 frag3 Loss of F ion3 [C₁₀H₁₁BrFNO - C₂H₄O]⁺ frag4->ion3

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocol: High-Resolution Mass Spectrometry Analysis

For the definitive characterization of this compound, the following high-resolution mass spectrometry protocol is recommended.

Instrumentation:

  • A high-resolution mass spectrometer, such as an FT-ICR or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.[2]

  • For volatile samples or to couple with gas chromatography, a GC-MS system with an electron ionization (EI) source can be utilized.[9][10][11]

Sample Preparation:

  • Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.

  • For ESI, the sample can be directly infused or injected via a liquid chromatography system.

  • For GC-MS, derivatization may be necessary to improve volatility and chromatographic properties, although this is less common for morpholine derivatives unless analyzing for trace amounts in complex matrices.[9]

ESI-HRMS Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 - 4.5 kV[2]

  • Nebulizer Gas Pressure: 1 - 2 bar[2]

  • Dry Gas Flow Rate: 4 - 8 L/min[2]

  • Dry Gas Temperature: 180 - 220 °C[2]

  • Mass Range: m/z 50 - 500

  • Resolution: > 60,000

Data Analysis:

  • Identify the [M+H]⁺ ion and confirm its accurate mass and isotopic pattern.

  • Perform MS/MS on the precursor ion to obtain fragmentation data.

  • Propose fragmentation pathways based on the observed product ions and known chemical principles.

Workflow for Compound Identification

The logical flow for identifying and characterizing this compound using mass spectrometry is outlined in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep Dissolve in appropriate solvent lcms LC-HRMS (ESI) prep->lcms gcms GC-MS (EI) prep->gcms accurate_mass Accurate Mass of [M+H]⁺ lcms->accurate_mass fragmentation MS/MS Fragmentation lcms->fragmentation isotopic_pattern Isotopic Pattern (Br) gcms->isotopic_pattern confirmation Structural Confirmation accurate_mass->confirmation isotopic_pattern->confirmation comparison Comparison with Analogs fragmentation->comparison comparison->confirmation

Sources

The Unresolved Crystal Structure of 4-(4-bromo-3-fluorophenyl)morpholine: A Barrier to In-Depth Structural Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search of crystallographic databases and scientific literature, the specific X-ray crystal structure of 4-(4-bromo-3-fluorophenyl)morpholine remains elusive. The absence of this foundational data precludes a detailed, evidence-based comparison of its solid-state conformation and intermolecular interactions with other structurally related phenylmorpholine derivatives. This guide will, therefore, outline the importance of such an analysis, detail the established methodologies for obtaining and interpreting single-crystal X-ray diffraction data, and draw comparisons from available data on analogous structures to highlight the knowledge gap and underscore the scientific necessity of determining the target structure.

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. The substitution pattern on the appended phenyl ring can significantly influence the molecule's pharmacological activity, and understanding the precise three-dimensional arrangement of these substituents is crucial for structure-activity relationship (SAR) studies and rational drug design. The presence of both a bromine and a fluorine atom on the phenyl ring of the topic compound suggests a nuanced electronic and steric profile that could lead to unique biological activities and crystal packing behaviors.

The Critical Role of X-ray Crystallography in Drug Design

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule. The resulting crystal structure provides a wealth of information, including:

  • Molecular Conformation: The precise arrangement of atoms in space, including bond lengths, bond angles, and torsion angles. This is fundamental to understanding how a molecule will interact with its biological target.

  • Stereochemistry: The absolute configuration of chiral centers.

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-π stacking) that govern how molecules pack together in the solid state. These interactions can influence a drug's solubility, dissolution rate, and bioavailability.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties. Identifying and characterizing polymorphs is a critical aspect of drug development.

A Comparative Look at Structurally Related Phenylmorpholines

In the absence of the specific crystal structure for this compound, we can draw insights from the crystallographic data of analogous compounds. For instance, the crystal structure of 4-(4-nitrophenyl)morpholine has been determined and reveals key structural features that would be of comparative interest.

A hypothetical comparative analysis, were the target structure available, would involve a detailed examination of several parameters, as outlined in the table below.

ParameterThis compound4-(4-nitrophenyl)morpholine4-(4-bromophenyl)morpholine
Crystal System Data Not AvailableOrthorhombicData Not Available
Space Group Data Not AvailablePbcaData Not Available
Unit Cell Dimensions Data Not Availablea = 14.5445(6) Å, b = 8.3832(3) Å, c = 16.2341(6) ÅData Not Available
Morpholine Ring Conformation Data Not AvailableChairData Not Available
Key Torsion Angles Data Not AvailableC-N-C-C (phenyl-morpholine)Data Not Available
Intermolecular Interactions Data Not Availableπ-π stackingData Not Available

Experimental Workflow for Crystal Structure Determination

For researchers aiming to elucidate the crystal structure of this compound, the following experimental workflow would be employed.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Crystallization Screening (Vapor Diffusion, Slow Evaporation) purification->screening optimization Optimization of Crystal Growth Conditions screening->optimization mounting Crystal Mounting optimization->mounting data_collection Data Collection (Single-Crystal X-ray Diffractometer) mounting->data_collection solution Structure Solution (e.g., Direct Methods) data_collection->solution refinement Structure Refinement solution->refinement validation Validation and Deposition (e.g., CCDC) refinement->validation

Figure 1. A generalized experimental workflow for the determination of a small molecule crystal structure.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: Dissolve a small amount of purified this compound in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a solvent in which the compound is sparingly soluble at room temperature.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system by gentle heating.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Evaporation: Cover the vial with a cap containing a few small pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial periodically for the formation of single crystals.

Conclusion: A Call for Further Research

The lack of a publicly available crystal structure for this compound represents a significant gap in the chemical literature. The determination of this structure would provide invaluable insights for medicinal chemists and materials scientists working with phenylmorpholine derivatives. It would enable a direct, quantitative comparison of its conformational and packing features with other halogenated and functionalized analogues, thereby facilitating a deeper understanding of structure-property relationships in this important class of compounds. The scientific community is encouraged to pursue the synthesis, crystallization, and crystallographic analysis of this molecule and to deposit the resulting data in a public repository to advance the field.

References

  • At present, no direct references for the crystal structure of 4-(4-bromo-3-fluorophenyl)
  • For general methodologies on X-ray crystallography, authoritative sources such as the International Union of Crystallography (iucr.org) are recommended.

A Senior Application Scientist's Guide to In Vitro Assay Validation for 4-(4-bromo-3-fluorophenyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Establishing a Foundation for Discovery

In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is paved with rigorous scientific validation. For emerging compound classes such as 4-(4-bromo-3-fluorophenyl)morpholine derivatives, this process is paramount. Morpholine-containing compounds are recognized as versatile pharmacophores, frequently interacting with critical biological targets like protein kinases.[1][2][3] Therefore, the initial in vitro screening and validation phases are not merely procedural hurdles; they are the bedrock upon which all subsequent preclinical and clinical development rests. An improperly validated assay can lead to costly failures in late-stage development by generating misleading structure-activity relationship (SAR) data or failing to identify off-target toxicities.[4]

This guide provides an in-depth, experience-driven comparison of essential in vitro assays, focusing on the validation strategies required to confidently characterize the biological activity of novel this compound derivatives. We will move beyond rote protocols to explore the causality behind experimental design, ensuring that every assay serves as a self-validating system for generating trustworthy, reproducible data. Our framework is grounded in internationally recognized standards, including the ICH Q2(R1) guidelines on the validation of analytical procedures, to ensure regulatory alignment and scientific integrity.[5][6][7][8]

Part I: The Pillars of Assay Validation: A Risk-Based Approach

Before delving into specific assay technologies, it is crucial to understand the universal parameters that define a validated assay. These are not just checkboxes but are essential characteristics that ensure the data is reliable for decision-making.[9][10] The intended use of the assay—be it for high-throughput screening (HTS), lead optimization, or mechanism of action (MOA) studies—will dictate the stringency and selection of validation parameters.[11]

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subgraph "cluster_dev" { label="Phase 1: Development & Optimization"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4"]; Dev [label="Assay Development\n(Reagent & Condition Optimization)"]; PreVal [label="Pre-Validation\n(Feasibility & Initial Performance)"]; Dev -> PreVal; }

subgraph "cluster_val" { label="Phase 2: Formal Validation"; bgcolor="#F1F3F4"; node [fillcolor="#34A853"]; Accuracy [label="Accuracy\n(Closeness to True Value)"]; Precision [label="Precision\n(Repeatability & Intermediate)"]; Specificity [label="Specificity\n(Signal from Analyte Only)"]; Linearity [label="Linearity & Range\n(Proportional Response)"]; Limits [label="Detection & Quantitation Limits\n(LOD/LOQ)"]; Robustness [label="Robustness\n(Resilience to Small Variations)"]; Accuracy -> Precision -> Specificity -> Linearity -> Limits -> Robustness [style=invis]; }

subgraph "cluster_imp" { label="Phase 3: Implementation"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335"]; SOP [label="Standard Operating\nProcedure (SOP) Established"]; Routine [label="Routine Screening\n& Data Analysis"]; SOP -> Routine; }

PreVal -> Accuracy [lhead="cluster_val", minlen=2]; Robustness -> SOP [ltail="cluster_val", lhead="cluster_imp", minlen=2]; } endsnippet Caption: High-level workflow for in vitro assay validation.

The core validation parameters, as outlined by guidelines from the FDA and ICH, are summarized below.[6][8][12]

Validation Parameter Definition & Purpose Typical Acceptance Criteria (for Quantitative Assays)
Accuracy The closeness of test results to the true or accepted reference value. It demonstrates the absence of systematic error.Recovery of 80-120% for spiked samples.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay, different days/analysts).Coefficient of Variation (%CV) ≤ 15-20%.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., matrix components, impurities).No significant interference from matrix or related compounds. Signal-to-background ratio should be high.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by the linear response range.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.%CV ≤ 25% and accuracy of 75-125%.
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature).%CV should not significantly increase with minor parameter changes.

Part II: Comparative Guide to Primary Screening Assays

Given that this compound derivatives are likely to be evaluated as inhibitors of specific enzymes (such as kinases) and for their general effect on cell health, a dual-pronged screening strategy is required.[2][13] This involves both biochemical (target-based) and cell-based (phenotypic) assays.

Biochemical Assays: Interrogating the Target Directly

Biochemical assays are indispensable for determining the direct interaction between a compound and its purified molecular target, free from the complexities of a cellular environment.[14] For kinase targets, several platforms are available, each with distinct advantages.[15][16]

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subgraph "cluster_reactants" { label=""; bgcolor="none"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Kinase [label="Kinase"]; Substrate [label="Substrate"]; ATP [label="ATP"]; Inhibitor [label="Test Compound\n(Inhibitor)", fillcolor="#FBBC05"]; }

subgraph "cluster_reaction" { label=""; bgcolor="none"; node [shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Enzymatic\nReaction"]; }

subgraph "cluster_products" { label=""; bgcolor="none"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; pSubstrate [label="Phospho-Substrate", fillcolor="#34A853"]; ADP [label="ADP"]; }

{Kinase, Substrate, ATP, Inhibitor} -> Reaction; Reaction -> {pSubstrate, ADP};

Detection [shape=cds, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", label="Detection Method\n(e.g., TR-FRET, Luminescence)"]; {pSubstrate, ADP} -> Detection;

Output [shape=parallelogram, style="filled", fillcolor="#202124", fontcolor="#FFFFFF", label="Signal Output\n(IC50 Value)"]; Detection -> Output; } endsnippet Caption: Generalized principle of a biochemical kinase inhibition assay.

Assay Technology Principle Throughput Advantages Disadvantages & Causality
Radiometric Assays ([³²P] or [³³P]) Measures the incorporation of a radiolabeled phosphate from ATP onto a peptide or protein substrate.[14][17]Low to MediumConsidered the "gold standard" for sensitivity and directness; fewer compound interference issues.Safety & Disposal: Requires specialized handling and disposal of radioactive materials. Low Throughput: The multi-step process (incubation, washing, scintillation counting) is not easily automated for HTS.
Luminescence-Based (e.g., Kinase-Glo®) Measures the depletion of ATP in the kinase reaction. Less ATP remaining corresponds to higher kinase activity.HighUniversal for any kinase; simple "add-and-read" format is excellent for HTS.Indirect Measurement: Measures ATP consumption, not substrate phosphorylation. False positives can arise from compounds that inhibit luciferase or interact with ATP, necessitating counter-screens.
Time-Resolved FRET (TR-FRET) Uses a europium-labeled antibody to detect a phosphorylated substrate, which brings it into proximity with an acceptor fluorophore, generating a FRET signal.[16]HighHomogeneous (no-wash) format with high sensitivity and reduced background interference due to the time-resolved measurement.Reagent Dependent: Requires specific, high-quality antibodies for each substrate, which can be costly and time-consuming to develop and validate. Potential for compound interference with the FRET signal.
Competitive Binding (e.g., KINOMEscan®) Measures the ability of a test compound to displace a known, tagged ligand from the active site of the kinase.[15]HighDoes not require an active enzyme or ATP; excellent for identifying both Type I and Type II inhibitors and for broad kinome profiling.No Functional Data: Measures binding affinity (Kd), not functional inhibition (IC50). A compound may bind without inhibiting the enzyme's catalytic function.

Recommendation for this compound derivatives: For initial HTS, a luminescence-based assay offers a cost-effective and rapid method to identify initial hits. Subsequently, a TR-FRET or radiometric assay should be used as an orthogonal, direct-measurement method to confirm hits and accurately determine potency (IC50), thereby validating the initial findings and mitigating the risk of technology-specific artifacts.

Cell-Based Assays: Assessing Biological Impact

Cell-based assays are critical for understanding a compound's activity in a more physiologically relevant context.[4][18][19] They provide integrated data on compound permeability, stability, and potential cytotoxicity—factors that are invisible in a biochemical assay.[9][10]

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Compound [label="Test Compound Treatment on Cells", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

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subgraph "cluster_metabolism" { label="Metabolic Activity"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; MTT_Principle [label="Principle:\nMitochondrial reductases in viable cells\nconvert tetrazolium salt (MTT)\nto formazan crystals."]; MTT_Assay [label="MTT/MTS Assay\nMeasures colorimetric/fluorometric\nproduct."]; MTT_Principle -> MTT_Assay [style=invis]; }

subgraph "cluster_apoptosis" { label="Apoptosis Induction"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase_Principle [label="Principle:\nProgrammed cell death activates\ncaspase enzymes."]; Caspase_Assay [label="Caspase-Glo® Assay\nMeasures caspase-3/7 activity\nvia a luminescent substrate."]; Caspase_Principle -> Caspase_Assay [style=invis]; }

Compound -> {LDH_Principle, MTT_Principle, Caspase_Principle}; } endsnippet Caption: Comparison of principles for three common cytotoxicity assay types.

Assay Type Principle Endpoint Measured Advantages Disadvantages & Causality
MTT / MTS Assays Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells into a colored formazan product.[20][21][22]Cell Viability & Metabolic ActivityWell-established, cost-effective, and high-throughput.Metabolic Interference: Compounds that alter cellular metabolism or redox potential can produce false positive or negative results without actually affecting viability. The MTT assay requires a solubilization step, adding time and a potential source of error.[20]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (necrosis).[23]Cytotoxicity (Membrane Damage)Direct measure of cell death; supernatant can be used, preserving the cell population for other assays.Mechanism Specific: Primarily measures necrosis. It is less sensitive to apoptotic events that may not immediately compromise the outer membrane. The timing of the assay is critical, as LDH can degrade in the medium over time.
ATP Content Assay (e.g., CellTiter-Glo®) Measures intracellular ATP levels using a luciferase reaction. The amount of ATP is directly proportional to the number of viable cells.Cell ViabilityHighly sensitive, rapid, and suitable for HTS due to its simple "add-mix-read" protocol. Excellent signal-to-background ratio.ATP Fluctuation: Cellular ATP levels can be modulated by mechanisms other than cell death (e.g., metabolic stress, kinase inhibition), potentially uncoupling the readout from true viability.

Recommendation for this compound derivatives: It is crucial to employ at least two orthogonal cytotoxicity assays. Start with a viability assay like CellTiter-Glo® for its sensitivity and throughput. Any identified "hits" should then be confirmed with an assay measuring a different biological endpoint, such as an LDH assay for cytotoxicity. This dual approach ensures that the observed effect is genuine cell death or growth inhibition, not an artifact of a specific detection technology.

Part III: Detailed Validation Protocols & Workflows

The following protocols are presented as a template. The specific concentrations, cell types, and incubation times must be optimized during the assay development phase.

Protocol 1: Validation of a Biochemical Kinase Inhibition Assay (TR-FRET)

Objective: To validate a TR-FRET assay for determining the IC50 of this compound derivatives against a target kinase.

Methodology:

  • Reagent Preparation & Optimization (Development):

    • Causality: The concentrations of kinase, substrate, and ATP are critical. ATP should ideally be at its Km value for the kinase to allow for sensitive detection of ATP-competitive inhibitors.[17]

    • Prepare serial dilutions of the kinase enzyme and peptide substrate to determine optimal concentrations that yield a robust signal-to-background ratio (>5) and linear reaction kinetics.

    • Perform an ATP titration curve to determine the Km of ATP for the target kinase under the optimized assay conditions.

  • Validation Parameter Assessment:

    • Assay Plate Layout: Design a 384-well plate map including negative controls (no enzyme), positive controls (full reaction, no inhibitor), and an 11-point, 1:3 serial dilution of the test compound and a reference inhibitor.

    • Step 1: Kinase Reaction: Add 5 µL of 2X kinase/substrate solution to each well. Add 5 µL of 2X test compound/ATP solution to initiate the reaction. Incubate for 60 minutes at room temperature.

    • Step 2: Detection: Add 10 µL of 2X TR-FRET detection mix (containing Eu-labeled antibody and acceptor fluorophore). Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Step 3: Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm). Calculate the TR-FRET ratio.

  • Data Analysis & Acceptance Criteria:

    • Z'-Factor Calculation: Determine the assay window and quality using the positive and negative controls. An acceptable Z'-factor for HTS is > 0.5.

      • Z' = 1 - (3 * (SD_pos + SD_neg)) / (Mean_pos - Mean_neg)

    • IC50 Curve Fitting: Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls. Fit the normalized data to a four-parameter logistic equation to determine the IC50 value.

    • Precision: Run the reference inhibitor on three separate days. The geometric mean of the IC50 values should have a %CV of < 30%.

Protocol 2: Validation of a Cell Viability Assay (MTT)

Objective: To validate an MTT assay for assessing the cytotoxic effects of this compound derivatives on a relevant cancer cell line (e.g., MCF-7).

Methodology:

  • Cell Seeding & Optimization (Development):

    • Causality: Cell density is critical. Too few cells will yield a low signal; too many will lead to overgrowth and non-linear MTT reduction.

    • Perform a cell titration experiment to determine the optimal seeding density that ensures logarithmic growth over the course of the experiment (e.g., 72 hours).

  • Validation Parameter Assessment:

    • Step 1: Cell Seeding: Seed 5,000 cells/well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

    • Step 2: Compound Treatment: Prepare an 11-point serial dilution of the test compound and a reference cytotoxic agent (e.g., Doxorubicin). Add 100 µL of 2X compound solution to the cells. Include vehicle-only wells (0.5% DMSO) as the 100% viability control.

    • Step 3: Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Step 4: MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours.

      • Causality: This incubation allows viable cells to metabolize the MTT into formazan crystals.[21][22]

    • Step 5: Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Step 6: Data Acquisition: Shake the plate for 5 minutes and read the absorbance at 570 nm.

  • Data Analysis & Acceptance Criteria:

    • IC50 Curve Fitting: Normalize the absorbance data to the vehicle control wells. Fit the data to a four-parameter logistic model to determine the IC50.

    • Precision & Accuracy: The reference compound should yield an IC50 value within 2-fold of the historical average. Intra-plate and inter-plate %CV for the IC50 should be < 30%.

    • Specificity Check: Visually inspect the wells under a microscope before adding MTT to confirm that the reduction in signal corresponds to a reduction in cell number, ensuring the compound isn't interfering with the MTT chemistry itself.

Conclusion

The validation of in vitro assays is a foundational activity in drug discovery that demands scientific rigor, critical thinking, and a deep understanding of the underlying biological and chemical principles. For novel compounds like this compound derivatives, a multi-faceted approach that combines direct target-based biochemical assays with functional cell-based assays is essential. By adhering to established validation guidelines, employing orthogonal methods to confirm results, and understanding the causality behind each experimental step, researchers can build a robust data package that enables confident decision-making and accelerates the path toward identifying promising new therapeutic agents.

References

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"comparative study of catalysts for 4-(4-bromo-3-fluorophenyl)morpholine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Catalytic Systems for the Synthesis of 4-(4-bromo-3-fluorophenyl)morpholine

For researchers and professionals in drug development, the efficient synthesis of substituted aryl amines is a critical endeavor. The morpholine moiety, in particular, is a prevalent scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates. The target molecule, this compound, serves as a key building block for various pharmacologically active compounds. Its synthesis is primarily achieved through carbon-nitrogen (C-N) cross-coupling reactions, a cornerstone of modern organic synthesis.[1][2]

This guide provides a senior application scientist's perspective on the comparative analysis of the two most prominent catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of each system, provide detailed, field-proven experimental protocols, and present a comparative analysis of their performance based on experimental data from analogous transformations. While direct, side-by-side comparative studies on this specific substrate are not extensively published, this guide collates data from established protocols on structurally similar aryl halides to provide a robust framework for catalyst selection and reaction optimization.[3]

The Synthetic Challenge: Aryl C-N Bond Formation

The formation of a bond between an sp²-hybridized carbon of an aryl ring and a nitrogen atom is a challenging transformation. Traditional methods like nucleophilic aromatic substitution (SNAr) are often limited to substrates with strong electron-withdrawing groups and can require harsh reaction conditions.[4] Modern cross-coupling reactions have revolutionized this field, offering milder conditions and broader substrate scope.

The synthesis of this compound involves the coupling of 1,4-dibromo-2-fluorobenzene with morpholine. The key challenge lies in selectively forming the C-N bond at one of the C-Br positions while leaving the other intact for potential downstream functionalization.

Palladium-Catalyzed Buchwald-Hartwig Amination

First established in the mid-1990s by Professors Stephen Buchwald and John Hartwig, this reaction has become the gold standard for C-N bond formation.[1] It utilizes a palladium catalyst, typically with a bulky, electron-rich phosphine ligand, to couple amines with aryl halides or pseudohalides under basic conditions.[4][5]

Mechanistic Rationale & Causality

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied, multi-step process that dictates the choice of reagents.[1][6]

  • Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) intermediate. The choice of a bulky, electron-rich ligand (e.g., a biarylphosphine like JohnPhos or XPhos) is critical here; it stabilizes the Pd(0) species and facilitates this otherwise difficult step, especially with less reactive aryl chlorides.[7]

  • Amine Coordination & Deprotonation : The morpholine coordinates to the Pd(II) complex. A base, typically a sterically hindered alkoxide like sodium tert-butoxide (NaOtBu), is required to deprotonate the coordinated amine, forming a palladium amido complex. The choice of a strong, non-nucleophilic base is crucial to prevent side reactions.

  • Reductive Elimination : This is the final, product-forming step. The aryl group and the amido ligand couple, releasing the desired this compound product and regenerating the active Pd(0) catalyst. The bulky ligands also accelerate this key step.[1]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Cycle cluster_reagents Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amine_Coord [Ar-Pd(II)(NHR'₂)L₂]⁺Br⁻ OA_Complex->Amine_Coord Amine Coordination (+ HNR'₂) Amido_Complex Ar-Pd(II)(NR'₂)L₂ Amine_Coord->Amido_Complex Deprotonation (- H-Base⁺Br⁻) Amido_Complex->Pd0 Product Ar-NR'₂ Amido_Complex->Product Reductive Elimination center ArBr Ar-Br Amine Morpholine Base Base Ullmann Condensation cluster_reagents CuI L-Cu(I)-X Cu_Amide L-Cu(I)-NR'₂ CuI->Cu_Amide Amine Coordination + HNR'₂ / Base CuIII_Complex L-Cu(III)(Ar)(NR'₂)X Cu_Amide->CuIII_Complex Oxidative Addition + Ar-X CuIII_Complex->CuI Product Ar-NR'₂ CuIII_Complex->Product Reductive Elimination ArX Ar-Br Amine Morpholine Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis prep Reagent & Glassware Preparation (Oven-Dried) setup Assemble Reaction Under Inert Atmosphere (Ar/N₂) prep->setup reaction Heat and Stir (Monitor by TLC/GC-MS) setup->reaction quench Quench Reaction reaction->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify analysis Characterization (NMR, MS, etc.) purify->analysis

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(4-bromo-3-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as 4-(4-bromo-3-fluorophenyl)morpholine, a key intermediate in the synthesis of various bioactive molecules, establishing robust and reliable analytical methods is a foundational requirement.[1] This guide provides an in-depth comparison and cross-validation strategy for two orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Cross-validation of analytical methods is not merely a procedural formality; it is a scientific necessity. When two distinct analytical techniques, founded on different physicochemical principles, yield comparable results for a given analyte, it provides a high degree of confidence in the accuracy and reliability of the measurements. This is particularly crucial when transferring methods between laboratories or when a secondary method is needed for confirmatory analysis, as recommended by regulatory bodies like the EMA and FDA.[2]

This guide is structured to provide not just the "what" but the "why"—exploring the rationale behind methodological choices and offering a practical framework for executing a rigorous cross-validation study in line with international guidelines.[3][4][5]

Understanding the Analyte: this compound

Before delving into methodology, a brief analysis of the target molecule informs our choice of analytical techniques.

  • Structure: A morpholine ring attached to a disubstituted phenyl ring.

  • Key Features:

    • Polarity: The morpholine moiety imparts significant polarity.

    • Chromophore: The bromofluorophenyl group is an excellent chromophore, making it suitable for UV detection.

    • Halogenation: The presence of bromine and fluorine provides a distinct isotopic signature for mass spectrometry.

    • Molecular Weight: Approximately 260.1 g/mol (calculated based on similar structures).

    • Volatility: Its polarity suggests low volatility, which presents a challenge for direct GC analysis.

Comparative Overview of Analytical Methodologies

The selection of HPLC-UV and GC-MS provides orthogonal approaches to quantification and identification. HPLC separates based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, while GC separates based on volatility and interaction with a stationary phase in a gaseous state.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis for its versatility and suitability for a wide range of compounds.

  • Principle of Separation: Reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol), is the logical choice. The analyte, being moderately polar, will have a good affinity for both phases, allowing for excellent separation from nonpolar and highly polar impurities.

  • Detection: The aromatic ring in this compound absorbs UV light, making a photodiode array (PDA) or variable wavelength UV detector a straightforward and robust choice for detection and quantification.

  • Causality of Experimental Choices:

    • Column: A C18 column is chosen for its proven utility in separating a wide range of drug molecules and intermediates.

    • Mobile Phase: An acetonitrile/water gradient provides a versatile elution profile, capable of separating the main analyte from potential impurities with differing polarities. A buffer (e.g., phosphate or acetate) may be required to ensure consistent peak shape by controlling the ionization state of the morpholine nitrogen.

    • Detector Wavelength: The UV maximum can be determined using a PDA detector during method development to ensure maximum sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and specificity, particularly with the identifying power of mass spectrometry.

  • Principle of Separation and Detection: GC separates volatile compounds in the gas phase. The direct analysis of polar compounds like morpholine derivatives can be challenging due to poor peak shape and thermal degradation.[6] Therefore, a derivatization step is often necessary to increase volatility.[7] Following separation, the mass spectrometer fragments the analyte and separates the resulting ions by their mass-to-charge ratio, providing a molecular fingerprint.

  • Causality of Experimental Choices:

    • Derivatization: To overcome the polarity of the morpholine ring, derivatization is key. A common approach for secondary amines like morpholine is reaction with sodium nitrite under acidic conditions to form a stable and more volatile N-nitrosomorpholine derivative.[7] This allows for successful elution from the GC column.

    • Mass Spectrometry: Electron Ionization (EI) is a standard technique that will produce a reproducible fragmentation pattern. The presence of bromine, with its characteristic isotopes (79Br and 81Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 pattern in the molecular ion and key fragment ions, providing a high degree of confidence in peak identification.[8][9]

The following diagram illustrates the fundamental workflow for each technique.

G cluster_hplc HPLC-UV Workflow cluster_gcms GC-MS Workflow hplc_sample Sample Preparation (Dissolution in Mobile Phase) hplc_injection Injection hplc_sample->hplc_injection hplc_column C18 Column Separation (Liquid Phase) hplc_injection->hplc_column hplc_detection UV/PDA Detection hplc_column->hplc_detection hplc_data Chromatogram (Quantification) hplc_detection->hplc_data gcms_sample Sample Preparation (Dissolution) gcms_deriv Derivatization (e.g., Nitrosation) gcms_sample->gcms_deriv gcms_injection Injection (Heated Inlet) gcms_deriv->gcms_injection gcms_column Capillary Column Separation (Gas Phase) gcms_injection->gcms_column gcms_detection Mass Spectrometry (Identification & Quantification) gcms_column->gcms_detection gcms_data Mass Spectrum & Chromatogram gcms_detection->gcms_data

Caption: Comparative workflows for HPLC-UV and GC-MS analysis.

Performance Comparison: A Data-Driven Approach

To objectively compare these two methods, we must evaluate their performance against key validation parameters as defined by the International Council for Harmonisation (ICH) guideline Q2(R1) and its recent revision Q2(R2).[3][4][10] The following table summarizes expected performance characteristics based on hypothetical but realistic experimental data.

Parameter HPLC-UV GC-MS (with Derivatization) Rationale for Performance
Specificity HighVery HighHPLC-UV relies on chromatographic separation and UV absorbance. GC-MS adds the dimension of mass fragmentation, providing a unique fingerprint for the analyte and its derivatives.
Linearity (r²) > 0.999> 0.998Both techniques offer excellent linearity over a defined concentration range.
Range 1 - 150 µg/mL0.1 - 25 µg/mLGC-MS is typically more sensitive, allowing for a lower operational range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods, when properly validated, demonstrate high accuracy.
Precision (%RSD)
- Repeatability< 1.0%< 2.0%HPLC injection precision is generally superior to GC, especially with derivatization steps.
- Intermediate Precision< 1.5%< 3.0%The multi-step nature of the GC-MS method (including derivatization) can introduce slightly higher variability.
LOD ~0.3 µg/mL~0.03 µg/mLThe sensitivity of the mass spectrometer detector is significantly higher than that of a UV detector.
LOQ ~1.0 µg/mL~0.1 µg/mLThe limit of quantitation follows the trend of the limit of detection.
Robustness HighModerateHPLC methods are generally more robust to small changes in parameters. GC methods can be sensitive to inlet temperature, flow rate, and derivatization conditions.

The Cross-Validation Protocol: Ensuring Method Concordance

The core of this guide is the cross-validation study, which aims to demonstrate the equivalence of the two developed methods. This process is a critical component of analytical method transfer and lifecycle management.[11][12][13]

The workflow for a typical cross-validation study is depicted below.

G start Define Objective & Acceptance Criteria (Based on ICH Q2) method1 Primary Method Fully Validated (e.g., HPLC-UV) start->method1 method2 Secondary Method Fully Validated (e.g., GC-MS) start->method2 samples Select Representative Batches (e.g., n=3, covering expected purity range) method1->samples method2->samples analysis1 Analyze Batches with Primary Method samples->analysis1 analysis2 Analyze Batches with Secondary Method samples->analysis2 compare Compare Results (Assay, Impurity Profile) analysis1->compare analysis2->compare stats Statistical Analysis (e.g., t-test, F-test, Bland-Altman plot) compare->stats decision Do Results Meet Acceptance Criteria? stats->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies (Root Cause Analysis) decision->fail No fail->compare Re-analyze after correction

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Procedure
  • Objective: To demonstrate the equivalence of the validated HPLC-UV and GC-MS methods for the assay and impurity profiling of this compound.

  • Prerequisites: Both the primary (HPLC-UV) and secondary (GC-MS) methods must be individually validated according to ICH Q2(R1)/Q2(R2) guidelines for their intended purpose.[4][14]

  • Materials: A minimum of three independent batches of this compound, including one batch with known impurities if available.

  • Experimental Design:

    • Each of the three batches will be analyzed in sextuplicate (n=6) by the originating laboratory using both the HPLC-UV and GC-MS methods.

    • The analysis should be performed by at least two different analysts over two different days to incorporate intermediate precision.

  • Data Evaluation and Acceptance Criteria:

    • Assay Comparison: The mean assay value obtained by the GC-MS method should not differ from the mean assay value obtained by the HPLC-UV method by more than 2.0%.

    • Precision Comparison: The precision of the two methods will be compared using an F-test. There should be no statistically significant difference in the variances of the two datasets.

    • Impurity Profile Comparison: Any impurity detected above the reporting threshold (e.g., 0.05%) by one method should also be detected by the other. The values for individual impurities should not differ by more than 20% relative for impurities between 0.1% and 0.5%, and not more than 10% relative for impurities >0.5%.

    • Statistical Equivalence: A two one-sided t-test (TOST) can be used to statistically demonstrate equivalence of the mean assay results.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for method development and validation.

HPLC-UV Method Protocol
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    15.0 30 70
    17.0 30 70
    17.1 70 30

    | 20.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 0.5 mg/mL. Further dilute as needed for linearity and range studies.

GC-MS Method Protocol
  • Instrumentation: GC system with a split/splitless inlet, coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (Split ratio 20:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full scan from m/z 40 to 400 for identification.

    • SIM Mode (for quantification): Monitor characteristic ions of the derivatized analyte (to be determined during method development).

  • Derivatization and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • To 1 mL of the stock solution in a vial, add 1 mL of 1 M Hydrochloric Acid.

    • Add 0.5 mL of 1% (w/v) aqueous Sodium Nitrite solution.

    • Vortex the mixture and heat at 40°C for 10 minutes.[7]

    • Cool the mixture to room temperature.

    • Add 1 mL of dichloromethane and vortex for 1 minute to extract the N-nitrosomorpholine derivative.

    • Allow the layers to separate and carefully transfer the lower organic layer to an autosampler vial for analysis.

Conclusion: A Foundation of Trustworthy Data

The cross-validation between an HPLC-UV and a GC-MS method provides a comprehensive and robust analytical characterization of this compound. While HPLC-UV serves as an excellent primary method for routine quality control due to its simplicity and high precision, the GC-MS method offers orthogonal selectivity and superior sensitivity, making it an ideal confirmatory technique.

By following a structured cross-validation protocol grounded in regulatory principles, researchers, scientists, and drug development professionals can ensure the highest level of data integrity. This builds a foundation of trust in the analytical results that underpin critical decisions throughout the pharmaceutical development lifecycle. The principles and protocols outlined in this guide serve as a blueprint for establishing such a foundation.

References

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851. PubChem. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs. European Medicines Agency (EMA). Available at: [Link]

  • SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. RASĀYAN Journal of Chemistry. Available at: [Link]

  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

  • GC-FID analysis of morpholine. ResearchGate. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry. Available at: [Link]

  • Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. Pharmaguideline. Available at: [Link]

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration (FDA). Available at: [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy. Available at: [Link]

  • EMA publishes Document on the Validation of analytical Methods. gmp-compliance.org. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Spectroscopic and quantum chemical studies on 4-acryloyl morpholine. PubMed. Available at: [Link]

  • Analytical Method Transfer In Focus in EU Effort to Revise GMP Chapter 6 on Quality Control. IPQ. Available at: [Link]

  • Mass Spectrometry. Michigan State University Chemistry. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

  • Mass Spectroscopy - Halo-isotopes. YouTube. Available at: [Link]

  • Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Bromo-3-fluorophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(4-Bromo-3-fluorophenyl)morpholine. As a specialized reagent in modern drug discovery and chemical synthesis, understanding its properties and handling requirements is paramount to ensuring laboratory safety and environmental stewardship. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Core Principles: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the substance's chemical identity and associated hazards. This compound is a halogenated aromatic amine derivative. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not consistently available across all suppliers, a risk assessment can be constructed by examining its structural motifs and data from closely related analogues.

Table 1: Chemical and Physical Properties

Property Value Source
Chemical Name This compound [1]
CAS Number 279261-83-5 [1]
Molecular Formula C₁₀H₁₁BrFNO [1]
Molecular Weight 260.10 g/mol [1]

| Classification | Halogenated Organic Compound |[2] |

The presence of bromine and fluorine atoms firmly classifies this compound as a halogenated organic .[2] This is the single most critical piece of information for waste segregation, as halogenated waste streams have specific disposal pathways, typically involving high-temperature incineration to prevent the formation of persistent environmental pollutants.[3]

While not always classified as a hazardous substance for transport, analogous compounds with the 4-bromophenyl morpholine structure exhibit consistent GHS warnings.[4][5][6] Therefore, it is scientifically prudent to handle this compound with the assumption that it presents similar hazards.

Table 2: GHS Hazard Profile based on Analogous Compounds

Hazard Class Hazard Code Description Rationale & Source
Skin Irritation H315 Causes skin irritation Based on the hazard profile of 4-(4-Bromophenyl)morpholine and similar structures.[5][6][7]
Eye Irritation H319 Causes serious eye irritation Consistently listed for closely related compounds.[5][6][7]

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | A common hazard for powdered or volatile aromatic compounds.[5][6][7] |

Mandatory Personal Protective Equipment (PPE)

A proactive PPE strategy is essential to mitigate the risks identified above. The following equipment must be worn at all times when handling this compound, its containers, or its waste.

  • Eye Protection : Use safety glasses with side shields or a face shield, tested and approved under standards such as EN166 (EU) or ANSI Z87.1 (US). This is non-negotiable due to the compound's classification as a serious eye irritant.[8][9]

  • Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8] Dispose of contaminated gloves as chemical waste.

  • Protective Clothing : A standard laboratory coat is required. For operations with a risk of significant splashing, a chemically resistant apron or full-body suit should be considered.[8]

  • Respiratory Protection : All handling of the solid compound should be performed within a certified chemical fume hood to prevent inhalation of dust and aerosols.[8] If a fume hood is not available, a NIOSH-approved N95 (or equivalent) particulate respirator is mandatory.[6]

Disposal Workflow: A Step-by-Step Protocol

The following protocol ensures that waste containing this compound is handled, segregated, and stored safely pending final disposal by a licensed contractor.

Step 1: Identify and Classify the Waste

  • Action: Immediately classify any material (e.g., residual solids, contaminated consumables, or solutions) containing this compound as "Halogenated Organic Waste."[2]

  • Causality: This classification is dictated by the presence of carbon-halogen bonds (C-Br, C-F) and is crucial for regulatory compliance and proper end-of-life treatment, which typically involves controlled incineration.[2][3]

Step 2: Select the Appropriate Waste Container

  • Action: Choose a dedicated, leak-proof, and sealable waste container. For solid waste, a clearly labeled, sealed bag or a wide-mouthed plastic or glass jar is suitable. For liquid waste (e.g., solutions in organic solvents), use a designated "Halogenated Organic Liquid Waste" carboy.

  • Causality: Using separate, designated containers prevents accidental mixing with incompatible waste streams (e.g., non-halogenated solvents or aqueous waste), which can create hazardous reactions or complicate the disposal process.[2]

Step 3: Waste Collection

  • For Solid Waste:

    • Don all required PPE.

    • Work inside a chemical fume hood.

    • Carefully transfer any residual solid this compound into the designated solid waste container.

    • Place all contaminated consumables (e.g., weighing paper, pipette tips, gloves, paper towels used for cleanup) into the same container.

    • Securely seal the container.

  • For Liquid Waste (Solutions):

    • Don all required PPE.

    • Carefully pour or pipette solutions containing the compound into the designated "Halogenated Organic Liquid Waste" carboy.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

    • Securely cap the carboy.

Step 4: Label the Waste Container

  • Action: Immediately and clearly label the waste container. The label must include:

    • The words "Hazardous Waste "

    • The waste category: "Halogenated Organic Waste (Solid/Liquid) "

    • A complete list of all chemical constituents, including solvents and their approximate percentages. For example: "this compound (~5g), Dichloromethane (95%)".

    • The date of accumulation.

    • The responsible researcher's name and lab location.

  • Causality: Accurate labeling is a legal requirement and provides critical safety information for laboratory personnel and the waste disposal contractor, ensuring it is handled and treated appropriately.

Step 5: Storage and Final Disposal

  • Action: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.

  • Action: Once the container is full or ready for pickup, follow your institution's procedures to arrange for its collection by a licensed hazardous waste disposal company.[4]

  • Causality: Professional disposal is required by law. These contractors operate facilities with the high-temperature incinerators and scrubbers necessary to safely destroy halogenated organic compounds in an environmentally sound manner.[3]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G start Waste Generation (Contains this compound) classify 1. Classify Waste Is it a Halogenated Organic? start->classify ppe 2. Don Appropriate PPE (Gloves, Eye Protection, Lab Coat, Fume Hood/Respirator) classify->ppe Yes collect 3. Collect in Designated Container (Separate Solid vs. Liquid) ppe->collect label_waste 4. Label Container Accurately (Contents, Hazards, Date) collect->label_waste store 5. Store in Satellite Accumulation Area label_waste->store disposal Arrange Pickup by Licensed Waste Contractor store->disposal

Caption: Decision workflow for handling and disposal.

Emergency Procedures for Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[9]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]

  • Small Spill (Solid) : Wearing full PPE, gently sweep up the material, avoiding dust generation. Place it into a sealed, labeled container for hazardous waste disposal. Clean the area with a suitable solvent and then soap and water.

  • Large Spill : Evacuate the immediate area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.

By adhering to this comprehensive guide, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • University of California, Riverside. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Penta Chemicals. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)morpholine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.